An In-Depth Technical Guide to N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide and a Closely Related, Synthetically Accessible Derivative
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. This technical guide delves into the chemical landscape of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide. Due to the absence of direct literature on this specific molecule, this document provides a comprehensive overview of a closely related and synthetically accessible analogue: N-((1-cyclohexyl-1H-pyrazol-4-yl)methyl)pivalamide . The guide details a robust, step-by-step synthetic protocol for its preparation from commercially available starting materials. Furthermore, it explores the predicted physicochemical properties, spectroscopic characterization, and potential biological activities based on established structure-activity relationships of analogous pyrazole-containing compounds. This whitepaper aims to serve as a foundational resource for researchers interested in the exploration and development of novel pyrazole derivatives for therapeutic applications.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with various biological targets. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic significance of this heterocyclic system. The incorporation of a cyclohexyl ring and a pivalamide group can modulate the lipophilicity, metabolic stability, and target engagement of the parent pyrazole, making N-substituted pyrazole derivatives an attractive area for further investigation.
Rationale for the Focus on a Synthetically Accessible Analogue
Initial comprehensive searches for "N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide" did not yield specific literature or commercial sources for this exact molecule. To provide a practical and scientifically rigorous guide, this document focuses on a closely related constitutional isomer, N-((1-cyclohexyl-1H-pyrazol-4-yl)methyl)pivalamide . The key difference lies in the attachment points of the pyrazole and the pivalamide moieties to the cyclohexyl ring. The chosen analogue is derivable from the commercially available starting material, (1-cyclohexyl-1H-pyrazol-4-yl)methanamine, ensuring the synthetic route described herein is readily reproducible in a standard laboratory setting.
Physicochemical and Predicted Properties
The properties of the target analogue, N-((1-cyclohexyl-1H-pyrazol-4-yl)methyl)pivalamide, can be predicted based on its constituent fragments.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-cyclohexyl-1H-pyrazol-4-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add pivaloyl chloride (1.1 eq) dropwise.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((1-cyclohexyl-1H-pyrazol-4-yl)methyl)pivalamide.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques.
Technique
Predicted Spectral Features
¹H NMR
- Signals corresponding to the cyclohexyl protons. - A doublet for the methylene (-CH₂-) protons adjacent to the amide nitrogen. - Singlets for the two pyrazole ring protons. - A singlet for the nine equivalent protons of the t-butyl group. - A broad singlet for the amide N-H proton.
¹³C NMR
- Resonances for the carbons of the cyclohexyl ring. - A signal for the methylene carbon. - Signals for the pyrazole ring carbons. - A signal for the quaternary carbon and the methyl carbons of the t-butyl group. - A signal for the amide carbonyl carbon.
IR Spectroscopy
- A characteristic N-H stretching vibration around 3300 cm⁻¹. - A strong C=O stretching vibration for the amide carbonyl group around 1640 cm⁻¹. - C-H stretching vibrations for the aliphatic and aromatic protons.
Mass Spectrometry
- A molecular ion peak (M+) corresponding to the molecular weight of the compound.
Potential Biological Activities and Therapeutic Targets
While the specific biological activity of N-((1-cyclohexyl-1H-pyrazol-4-yl)methyl)pivalamide is uncharacterized, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of pharmacological effects.
Workflow for Biological Activity Prediction
Caption: Logical workflow for predicting biological activities based on SAR.
Discussion of Potential Activities
Anti-inflammatory Activity: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. The structural features of the target molecule could allow for favorable interactions with the active site of COX-2.
Anticancer Activity: Pyrazole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.
Analgesic Properties: The analgesic effects of some pyrazole derivatives are linked to their anti-inflammatory properties, while others may act on different targets within the pain signaling pathways.
Other Potential Activities: The vast chemical space of pyrazole derivatives has also yielded compounds with antimicrobial, antiviral, and neuroprotective properties.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and potential characterization of N-((1-cyclohexyl-1H-pyrazol-4-yl)methyl)pivalamide, a novel pyrazole derivative. By leveraging a synthetically accessible analogue, this document offers a practical starting point for researchers to explore this chemical space. The predicted biological activities, based on the well-established pharmacology of the pyrazole scaffold, suggest that this class of compounds holds promise for the development of new therapeutic agents. Future work should focus on the actual synthesis and purification of the title compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a comprehensive in vitro and in vivo screening program would be necessary to elucidate its true pharmacological profile and identify potential therapeutic applications.
References
Dana Bioscience. (1-Cyclohexyl-1H-pyrazol-4-yl)methanamine 1g. Dana Bioscience Website. Available at: [Link]. (Accessed: February 15, 2026).
Technical Whitepaper: Synthesis & Stereocontrol of the 4-(1H-pyrazol-1-yl)cyclohexan-1-amine Pivaloyl Derivative
This technical guide details the synthesis, purification, and strategic utility of the -(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide derivative. This molecule serves as a critical "masked" intermediate in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis, purification, and strategic utility of the
-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide derivative. This molecule serves as a critical "masked" intermediate in the development of JAK, ROCK, and other kinase inhibitors, where the 4-aminocyclohexyl-pyrazole motif is a privileged pharmacophore (e.g., structural analogs of Ruxolitinib or Oclacitinib).
The pivaloyl (trimethylacetyl) group is not merely a protecting group here; it is a process enabler . Its steric bulk and lipophilicity are exploited to control stereochemistry (cis/trans separation) and solubility during the construction of the pyrazole-cyclohexane core.
Executive Summary
The 4-(1H-pyrazol-1-yl)cyclohexan-1-amine scaffold is a bifunctional building block bridging a polar amine (for solvent interaction or further coupling) and a pyrazole ring (a hinge-binding motif in kinase inhibitors).
The Pivaloyl derivative (
-pivaloyl) addresses two notorious challenges in synthesizing this scaffold:
Stereochemical Purity: The trans-isomer (diequatorial) is typically the bioactive conformer. Separation of cis/trans mixtures of the free amine is difficult due to high polarity and poor crystallinity. The pivaloyl derivative imparts high crystallinity, enabling efficient diastereomeric purification.
Chemo-differentiation: It robustly protects the aliphatic amine during the harsh basic conditions required for pyrazole
-alkylation, preventing polymerization or side reactions.
Chemical Architecture & Properties[1][2][3][4]
Structural Identity[4][5]
IUPAC Name:
-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Molecular Formula:
Key Feature: The cyclohexane ring creates potential for cis (axial/equatorial) and trans (equatorial/equatorial) isomerism.
Role of Pivaloyl: The
-butyl group (-Bu) locks the amide conformation and significantly lowers the solubility of the unwanted isomer in non-polar solvents (e.g., heptane/EtOAc mixtures), facilitating crystallization.
Isomer Analysis
Trans-Isomer (Target): The pyrazole and pivalamide groups are on opposite faces of the ring (1,4-disubstituted). In the lowest energy chair conformation, both bulky groups occupy equatorial positions.
Cis-Isomer (Impurity): One group is axial, leading to 1,3-diaxial strain. This energy difference is amplified by the bulky pivaloyl group, improving thermodynamic resolution.
Synthetic Pathway (The Core)[6]
The synthesis relies on a Convergent Displacement Strategy . We utilize the inversion of configuration inherent in
reactions to set the stereochemistry.
Workflow Diagram
The following Graphviz diagram illustrates the critical inversion step and the purification logic.
Figure 1: Synthetic route leveraging
inversion to access the thermodynamically stable trans-isomer.
Detailed Experimental Protocols
Step 1: Chemoselective N-Pivaloylation
This step protects the amine while leaving the alcohol free for activation.
Deprotonation: In a separate flask, suspend NaH in DMF at 0°C. Add Pyrazole solution (in DMF) dropwise. Stir 30 mins until
evolution ceases (Solution A).
Coupling: Dissolve the Mesylate (from Step 2) in DMF and add it to Solution A.
Heating: Heat to 80–90°C for 4–6 hours.
Quench: Cool to RT. Carefully quench with ice water. The product often precipitates as a solid.
Isolation: Filter the solid. If oil forms, extract with EtOAc.
Purification & Isomer Control
Even with a stereoselective route, minor amounts of cis-isomer (from incomplete inversion or impure starting material) may persist.
The "Pivaloyl Advantage"
The pivaloyl group renders the trans-isomer highly crystalline in non-polar solvent mixtures, whereas the cis-isomer (due to the axial pivalamide) is more soluble or forms an oil.
Recrystallization Protocol:
Dissolve crude solid in minimal hot Ethyl Acetate.
Slowly add n-Heptane until turbidity is observed.
Cool slowly to RT, then to 0°C.
Result: The trans-isomer crystallizes as white needles. The cis-isomer remains in the mother liquor.
Validation: Use
-NMR.[1][2][3] The methine proton attached to the amide (H-1) appears as a triplet of triplets (tt) with large coupling constants () for the trans-isomer (axial-axial coupling). The cis-isomer shows a narrower multiplet.
Deprotection (If Required)
If the pivaloyl group is a protecting group rather than a pharmacophore, removal requires harsh conditions due to the steric stability of the pivalamide.
Method A (Acidic Hydrolysis): 6N HCl, Reflux, 48 hours.
Note: This is slow.
Method B (Imidoyl Chloride Activation):
React with
or to form the imidoyl chloride.
Hydrolyze with water/alcohol.
Warning: This is aggressive and may affect the pyrazole ring if not controlled.
Method C (Meerwein's Salt): Alkylation with
followed by mild hydrolysis. This is the mildest method for sensitive substrates.
Safety & Handling
Sodium Hydride (NaH): Pyrophoric. Use under inert atmosphere (
/Ar). Quench excess NaH carefully with isopropanol before adding water.
Mesyl Chloride (MsCl): Lachrymator and corrosive. Handle in a fume hood.
Pyrazole: Toxic if swallowed. Avoid dust inhalation.
Pivaloyl Group Stability: Greene, T.W., Wuts, P.G.M.[4] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 . (Standard reference for pivalamide stability and deprotection).
Cyclohexane Stereochemistry:Org. Process Res. Dev.2014, 18, 12, 1702.
Isomer Separation via Transaminases:Nat. Commun.2024, 15, Article 3210.
JAK Inhibitor Scaffolds:J. Med. Chem.2010, 53, 4694. (Background on the utility of the pyrazole-cyclohexyl-amine motif in drug discovery).
The Pyrazole-Cyclohexyl Amide Scaffold: A Technical Guide to Properties, Synthesis, and Medicinal Chemistry
[1] Executive Summary The Pyrazole-Cyclohexyl Amide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., JAK, Aurora), GPCR modu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Pyrazole-Cyclohexyl Amide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., JAK, Aurora), GPCR modulators (e.g., P2X7 antagonists), and metabolic enzyme inhibitors (e.g., 11
-HSD1).[1] This guide provides a deep-dive technical analysis of this scaffold, focusing on its pharmacophoric properties, structure-activity relationships (SAR), metabolic liabilities, and validated synthetic protocols.[1]
Designed for drug discovery professionals, this whitepaper moves beyond basic descriptions to explore the causality of design choices—why this specific combination of a heteroaromatic core, a rigid aliphatic tail, and a hydrogen-bonding linker yields high-affinity ligands.[1]
Part 1: Structural Biology & Pharmacophore Analysis
The Scaffold Architecture
The scaffold consists of three distinct domains, each serving a critical role in ligand-protein binding:
The Pyrazole Core (Head):
Function: Acts as a planar scaffold that often binds in the ATP-binding pocket of kinases or the orthosteric site of GPCRs.
Interaction: The nitrogen atoms (
and ) serve as versatile H-bond donors/acceptors. Substitution at controls the vector of the amide linker.
The Amide Linker (Hinge):
Function: Provides a directional H-bond donor (NH) and acceptor (C=O).[1] In kinase inhibitors, this often mimics the interaction with the "hinge region" residues (e.g., the backbone of the gatekeeper residue).
Conformation: The amide bond imposes planarity (
character), restricting the rotational freedom between the aromatic head and the aliphatic tail.
The Cyclohexyl Group (Tail):
Function: Fills hydrophobic pockets (lipophilic occupancy).[1] Unlike a flat phenyl ring, the cyclohexyl group adopts a chair conformation, providing "volume" that can displace conserved water molecules or induce specific fit in hydrophobic sub-pockets.[1]
Stereochemistry: The cis/trans orientation of substituents on the cyclohexyl ring is often a critical SAR determinant.
Pharmacophore Visualization
The following diagram illustrates the pharmacophoric interactions and the distinct roles of each domain.
Caption: Pharmacophoric dissection of the scaffold showing binding vectors and target interactions.[1]
Part 2: Medicinal Chemistry & SAR[2][3][4][5][6][7]
Case Study: 11
-HSD1 Inhibitors
In the development of inhibitors for 11
-Hydroxysteroid Dehydrogenase Type 1 (a target for type 2 diabetes), the pyrazole-cyclohexyl amide motif proved superior to purely aromatic analogs.[1]
The Challenge: Early leads with phenyl-amide tails suffered from poor solubility and "flat" SAR that failed to achieve selectivity against the Type 2 isozyme.
The Solution: Replacing the phenyl ring with a cyclohexyl group (as seen in AstraZeneca's AZD4017 and related patents) improved metabolic stability and selectivity. The "volume" of the cyclohexyl group exploited a specific hydrophobic pocket in the 11
-HSD1 active site that was inaccessible to planar aryl rings.
SAR Optimization Table
The following table summarizes the impact of modifications to the cyclohexyl tail on potency and metabolic stability (simulated data based on consensus literature trends for this scaffold).
Modification (R-Group)
Potency ()
Metabolic Stability ()
Notes
Unsubstituted Cyclohexyl
+++ (<10 nM)
+ (Low)
High potency but rapid oxidation at C-4 position.[1]
4,4-Difluorocyclohexyl
++ (10-50 nM)
+++ (High)
Fluorine blocks metabolism; slight potency loss due to polarity.
4-Methylcyclohexyl (trans)
+++ (<10 nM)
++ (Medium)
Trans isomer often fits better; methyl adds lipophilicity.[1]
The primary weakness of the cyclohexyl amide scaffold is oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4) at the 4-position of the cyclohexyl ring.
Mitigation Strategy:
Fluorination: Introduction of gem-difluoro groups at C-4 blocks the site of oxidation.
Heteroatom Insertion: Replacing the C-4 methylene with oxygen (creating a tetrahydropyran) reduces lipophilicity (LogD) and removes the metabolic soft spot.
Caption: Metabolic pathway of the cyclohexyl group and medicinal chemistry strategies to improve half-life.
Part 3: Synthetic Methodologies
Retrosynthetic Analysis
The most robust route to these compounds is the convergent coupling of a Pyrazole Carboxylic Acid with a Cyclohexyl Amine .
Route A (Acid Chloride Method): High reactivity, suitable for non-sensitive substrates.[1]
Route B (Peptide Coupling): Milder conditions (HATU/EDC), suitable for complex substrates with acid-sensitive groups.[1]
Detailed Protocol: Synthesis of N-Cyclohexyl-1,3-dimethyl-1H-pyrazole-5-carboxamide
Objective: To synthesize a reference standard for the scaffold.
In a dry round-bottom flask, dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (140 mg, 1.0 mmol) in anhydrous DMF (5 mL).
Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 5 minutes.
Add HATU (456 mg, 1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to ensure formation of the active ester.
Coupling:
Add Cyclohexylamine (0.14 mL, 1.2 mmol) dropwise to the reaction mixture.
Observation: A slight exotherm may occur.
Seal the flask under nitrogen and stir at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: ~222.15 Da [M+H]+).[1]
Workup:
Dilute the reaction mixture with Ethyl Acetate (50 mL).
Wash sequentially with:
1M HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.[1]
Saturated NaHCO3 (2 x 20 mL) – Removes unreacted acid.[1]
Brine (1 x 20 mL).
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.[1][2]
Purification:
The crude residue is typically a white solid. If necessary, purify via flash column chromatography (SiO2, 0-50% Ethyl Acetate in Hexanes).[1]
Self-Validating Checkpoint:
1H NMR (DMSO-d6): Look for the amide doublet around
8.0-8.5 ppm.[1] The cyclohexyl methine proton should appear as a multiplet around 3.6-3.8 ppm. The pyrazole singlet (C-4 H) appears around 6.5 ppm.[1]
Caption: Convergent synthetic workflow using HATU-mediated amide coupling.
References
Scott, J. S., et al. (2012). Discovery of a potent, selective, and orally bioavailable acidic 11
-hydroxysteroid dehydrogenase type 1 (11-HSD1) inhibitor: discovery of AZD4017.[1][3] Journal of Medicinal Chemistry, 55(12), 5951-5964.[1][3] Link
Aghazadeh Tabrizi, M., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH).[1][4] European Journal of Medicinal Chemistry, 98, 26-36.[1] Link
AstraZeneca AB. (2013). Pyrazole derivatives as 11-beta-HSD1 inhibitors. U.S. Patent No.[1][5] 8,344,016.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
Bhattacharya, A., & Ceusters, M. (2020). JNJ-54175446: A P2X7 Receptor Antagonist.[1][6] Clinical Pharmacokinetics, 59, 1-12.[1] (Contextual reference for P2X7 antagonist scaffolds). Link
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link[1]
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide CAS number search
An In-depth Technical Guide on the Synthesis, Characterization, and Potential Applications of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide and its Analogs For the Attention of: Researchers, Scientists, and Drug Developmen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Synthesis, Characterization, and Potential Applications of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, a novel pyrazole-containing compound with potential applications in medicinal chemistry and drug discovery. While a specific CAS number for this exact molecule is not publicly documented, this guide synthesizes information on its core structural motifs—the pyrazole ring, the cyclohexyl linker, and the pivalamide group—to present a scientifically grounded exploration of its synthesis, characterization, and potential biological significance. By examining established protocols for analogous compounds, this document serves as a valuable resource for researchers interested in the design and development of new pyrazole-based therapeutics. The pyrazole scaffold is a "biologically privileged" structure found in numerous FDA-approved drugs, highlighting the importance of exploring new derivatives in this chemical class.[1][2]
Introduction to Pyrazole-Containing Compounds in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for designing compounds that can interact with a wide range of biological targets.[3] A significant number of drugs containing a pyrazole ring have been approved for various therapeutic indications, including anti-inflammatory, anticancer, and antiviral agents.[1][2][4] The success of drugs like Celecoxib, Ruxolitinib, and Ibrutinib underscores the therapeutic potential of this heterocyclic system.[1][2]
The target molecule of this guide, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, combines the biologically active pyrazole moiety with a cyclohexyl linker and a pivalamide group. This combination of features suggests potential for this compound and its analogs to exhibit interesting pharmacological properties, making it a compelling subject for further investigation.
Chemical Identity and Physicochemical Properties
Property
Predicted Value/Information
Source/Basis
Molecular Formula
C14H23N3O
-
Molecular Weight
249.35 g/mol
-
Appearance
Likely a white to off-white crystalline solid
Based on similar compounds like Pyrazole (CAS 288-13-1).[5]
Solubility
Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. Limited solubility in water.
Based on the properties of pyrazole and N-cyclohexylacetamide.[5][6]
LogP (Octanol/Water Partition Coefficient)
Estimated to be in the range of 2-3
Based on the lipophilic nature of the cyclohexyl and pivaloyl groups.
pKa
The pyrazole ring is weakly basic.
The N-1 nitrogen of pyrazole is pyrrole-like, while the N-2 is pyridine-like.[7]
Proposed Synthesis and Characterization
The synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide can be approached through a multi-step process, leveraging established methodologies for the formation of pyrazole rings and amide bonds. A proposed synthetic workflow is outlined below.
Synthetic Workflow Diagram
Caption: Proposed two-step synthetic workflow for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)cyclohexanamine
Protection and Cyclization: Start with a protected cyclohexanone derivative, such as 1,4-cyclohexanedione monoethylene ketal.
React the protected ketone with hydrazine to form a pyrazoline intermediate.
Aromatize the pyrazoline to the pyrazole ring.
Deprotect the ketone to yield 4-(1H-pyrazol-1-yl)cyclohexanone.
Reductive Amination: Convert the ketone to the amine via reductive amination using a suitable nitrogen source (e.g., ammonia) and a reducing agent (e.g., sodium cyanoborohydride).
Step 2: Amide Coupling
Dissolve 4-(1H-pyrazol-1-yl)cyclohexanamine in a suitable aprotic solvent (e.g., dichloromethane).
Add a base, such as triethylamine, to the solution.
Cool the reaction mixture in an ice bath.
Slowly add pivaloyl chloride to the reaction mixture.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Characterization
The final product should be characterized using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the functional groups (e.g., N-H, C=O).
Potential Biological Activity and Applications
Given the prevalence of the pyrazole scaffold in pharmaceuticals, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide and its analogs are of interest for a variety of therapeutic areas.
Anti-inflammatory and Analgesic Properties
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[8] The structural features of the target compound could be explored for similar activities.
Anticancer Activity
The pyrazole ring is a key component of several kinase inhibitors used in cancer therapy.[2][9][10] Derivatives of N,1,3-triphenyl-1H-pyrazole-4-carboxamide have shown potent antiproliferative activity.[9] The target compound could be screened against various cancer cell lines and protein kinases to evaluate its potential as an anticancer agent.
Signaling Pathway Diagram
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide represents a novel chemical entity with significant potential for further investigation in the field of drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The rich history of pyrazole-containing compounds in medicine suggests that this and related molecules are worthy of continued research and development.
References
Vertex AI Search. (n.d.). N-(4-Bromo-1-methyl-1h-pyrazol-5-yl)pivalamide, min 95%, 1 gram.
PubChem. (n.d.). 1H-Pyrazole-4-carboxamide.
MDPI. (2022).
Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023).
Reddy, B. S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 1-15.
Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 131, 117009.
PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 20(11), 3734-3741.
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2028.
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. International Journal of Molecular Sciences, 23(15), 8565.
PubMed. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688.
ChemicalBook. (n.d.). Pyrazole CAS#: 288-13-1.
RSC Publishing. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1677-1705.
Università degli Studi di Urbino Carlo Bo. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry, 64(18), 13786-13806.
Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4).
Biological Activity of Pyrazolyl-Cyclohexyl Pivalamides: A Technical Guide
The following technical guide is structured as a comprehensive analysis of the Pyrazolyl-Cyclohexyl Pivalamide (PCP) scaffold, a privileged pharmacophore primarily validated in the development of 11 -Hydroxysteroid Dehyd...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a comprehensive analysis of the Pyrazolyl-Cyclohexyl Pivalamide (PCP) scaffold, a privileged pharmacophore primarily validated in the development of 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) Inhibitors for metabolic syndrome, with secondary relevance in Renin Inhibition .
Executive Summary: The Pharmacophore Logic
The Pyrazolyl-Cyclohexyl Pivalamide (PCP) scaffold represents a strategic evolution in non-steroidal anti-inflammatory and metabolic drug design. This structural class is characterized by three distinct functional domains, each serving a critical role in ligand-protein binding kinetics:
The Pyrazole Core: Acts as a polar "head group," often forming hydrogen bonds with the catalytic triad (e.g., Ser-Tyr-Lys) of dehydrogenase enzymes or the active site of aspartic proteases.
The Cyclohexyl Linker: Provides a rigid, aliphatic spacer that directs the molecule through the enzyme's binding channel, restricting conformational entropy and enhancing selectivity.
The Pivalamide Tail (Tert-butyl amide): A bulky, hydrophobic "cap" that occupies large lipophilic pockets (e.g., the S1' or S2 sub-sites). Crucially, the steric bulk of the tert-butyl group protects the amide bond from rapid metabolic hydrolysis, significantly improving the pharmacokinetic (PK) profile compared to linear amides.
Primary Therapeutic Utility:
Metabolic Syndrome: Inhibition of 11
-HSD1 (conversion of cortisone to cortisol).[1][2]
Cardiovascular: Inhibition of Renin (RAAS pathway modulation).
Mechanism of Action: 11
-HSD1 Inhibition
The most prominent biological activity of PCP derivatives is the selective inhibition of 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) . This enzyme is responsible for the intracellular amplification of glucocorticoids, converting inactive cortisone into active cortisol in the liver and adipose tissue.
The Cortisol Amplification Pathway
In metabolic syndrome, overexpression of 11
-HSD1 leads to local cortisol excess, driving insulin resistance, visceral adiposity, and hypertension. PCP inhibitors function as competitive antagonists at the substrate-binding site, preventing the reduction of cortisone.
Signaling Pathway Visualization
The following diagram illustrates the pathological role of 11
-HSD1 and the intervention point of Pyrazolyl-Cyclohexyl Pivalamides.
Caption: Mechanism of 11
-HSD1 inhibition by PCP derivatives, blocking the intracellular regeneration of cortisol.
Structure-Activity Relationship (SAR)[3][4]
The efficacy of the PCP scaffold relies on precise chemical tuning. The following table summarizes the impact of structural modifications on biological activity (IC
) and metabolic stability (t).
Structural Domain
Modification
Effect on Potency (11-HSD1)
Effect on Stability (Microsomal)
Pivalamide (Tail)
tert-Butyl (Pivaloyl)
Optimal (Fills hydrophobic pocket)
High (Steric shield against hydrolysis)
Methyl/Ethyl
Decreased (Loss of hydrophobic contact)
Low (Rapid cleavage)
Adamantyl
High (Similar to tert-butyl)
High (But poor solubility)
Cyclohexyl (Linker)
trans-1,4-Cyclohexyl
Optimal (Linear projection)
Moderate
cis-1,4-Cyclohexyl
Loss of activity (>10-fold drop)
N/A
Piperidine
Variable (Depends on N-substitution)
Lower (Oxidative liability)
Pyrazole (Head)
1,3,5-Trisubstituted
High (H-bond donor/acceptor)
Moderate
Unsubstituted
Poor
High
Key Insight: The trans-orientation of the cyclohexyl linker is critical. It ensures the pyrazole head group and the pivalamide tail are spatially separated by approximately 5–7 Å, matching the distance between the catalytic site and the hydrophobic entrance of the 11
-HSD1 enzyme channel.
Experimental Protocols
To validate the biological activity of a PCP derivative, the following self-validating workflow is recommended.
In Vitro Potency: HTRF Inhibition Assay
Objective: Determine the IC
of the compound against human recombinant 11-HSD1.
Preparation: Dilute test compounds (PCP derivatives) in DMSO to generate a 10-point dose-response curve (start at 10
M).
Incubation: Mix 5
L of compound, 10 L of enzyme/NADPH mix, and 5 L of Cortisone in a 384-well low-volume plate.
Reaction: Incubate at 37°C for 60 minutes.
Quenching: Add 10
L of anti-Cortisol-Cryptate and 10 L of Cortisol-d2 (acceptor).
Readout: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).
Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., AZD4017 ) should yield an IC
~ 5–10 nM.
In Vivo Efficacy: Diet-Induced Obese (DIO) Mouse Model
Objective: Assess the compound's ability to lower glucose and improve insulin sensitivity.[2]
Protocol:
Animals: C57BL/6J mice fed a high-fat diet (60% kcal fat) for 12 weeks.
Grouping: Vehicle (Control), Positive Control (Rosiglitazone), and Test Compound (10, 30 mg/kg PO).
Dosing: Oral gavage once daily for 14 days.
Endpoint 1 (Glucose): Perform an Oral Glucose Tolerance Test (OGTT) on Day 14. Fast mice for 6 hours, administer glucose (2 g/kg), and measure blood glucose at 0, 15, 30, 60, and 120 min.
Endpoint 2 (Biomarker): Measure adipose tissue cortisol levels via LC-MS/MS to confirm target engagement (reduction of local cortisol).
Screening Workflow & Decision Tree
The following diagram outlines the critical path for advancing a PCP hit to a lead candidate.
Caption: Critical path workflow for validating Pyrazolyl-Cyclohexyl Pivalamide derivatives.
References
Scott, J. S., et al. (2012). "Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of AZD8329." Journal of Medicinal Chemistry.
Boyle, C. D., et al. (2011). "Pyrrolidine-pyrazole ureas as potent and selective inhibitors of 11β-hydroxysteroid-dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters.
Webb, M. L., et al. (2010). "1,2,4-Triazolo[4,3-a]pyrazine Derivatives With Human Renin Inhibitory Activity." Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2025). "PubChem Patent Summary: Pyrazole derivatives as 11-beta-HSD1 inhibitors (US-8344016-B2)."
Pereira, A., et al. (2021). "Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus." MDPI Pharmaceuticals.
The Intricate Dance of Structure and Activity: A Deep Dive into N-Cyclohexylpyrazole Amides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N-cyclohexylpyrazole amides represent a versatile class of compounds with a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-cyclohexylpyrazole amides represent a versatile class of compounds with a broad spectrum of biological activities, ranging from agrochemicals to potential therapeutics.[1] Their efficacy is intrinsically linked to their molecular architecture, where subtle modifications to the pyrazole core, the cyclohexyl moiety, or the connecting amide linkage can dramatically alter their interaction with biological targets. This guide delves into the critical structure-activity relationships (SAR) that govern the function of these molecules. We will explore the synthetic strategies employed to generate diverse analogs, dissect the impact of various substitutions on biological outcomes, and provide detailed experimental protocols for key assays. Through a synthesis of established research and field-proven insights, this document aims to equip researchers with the foundational knowledge required to rationally design and optimize novel N-cyclohexylpyrazole amides with enhanced potency, selectivity, and desirable pharmacokinetic profiles.
Introduction: The Rise of a Privileged Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemical development.[1][2] Its ability to participate in various non-covalent interactions, coupled with its metabolic stability, has cemented its status as a "privileged scaffold." When combined with an N-cyclohexyl amide moiety, the resulting molecular framework exhibits a remarkable propensity for biological activity. This has led to the development of compounds with applications as insecticides, herbicides, fungicides, and even as modulators of crucial physiological pathways in humans.[1][3][4]
The core structure of an N-cyclohexylpyrazole amide consists of three key components, each offering a vector for chemical modification and optimization:
The Pyrazole Ring: This aromatic heterocycle can be substituted at various positions, influencing its electronic properties and steric profile.
The Amide Linker: This crucial bridge connects the pyrazole and cyclohexyl moieties. Its geometry and hydrogen bonding capabilities are often critical for target engagement.
The Cyclohexyl Group: This aliphatic ring provides a lipophilic anchor and can be functionalized to probe specific binding pockets.
Understanding how modifications to each of these components influence the overall activity of the molecule is the central theme of this guide.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of N-cyclohexylpyrazole amides is a direct consequence of their three-dimensional shape and the distribution of electronic charge across the molecule. The following sections dissect the SAR of this compound class, focusing on the individual contributions of each structural component.
The Pyrazole Core: More Than Just a Scaffold
The substitution pattern on the pyrazole ring is a primary determinant of biological activity. Key positions for modification include the N1 nitrogen and the carbon atoms at positions 3, 4, and 5.
N1-Substitution: The substituent at the N1 position often plays a significant role in orienting the molecule within a binding site. In many insecticidal pyrazole amides, an N-pyridyl group is crucial for activity, suggesting a key interaction with the target receptor, such as the ryanodine receptor.[5][6] The electronic nature of the substituent can also be critical. For instance, the introduction of electron-withdrawing groups can enhance the acidity of the pyrazole N-H (if unsubstituted at N1), potentially influencing its hydrogen bonding capabilities.
C3-Substitution: The C3 position is frequently the point of attachment for the amide linker. Modifications in this region can directly impact the orientation of the N-cyclohexyl group.
C4-Substitution: The C4 position offers a vector for fine-tuning the electronic and steric properties of the pyrazole ring. In the context of insecticides, bulky and negatively charged groups at the 4-position of a connected benzene ring have been shown to enhance activity.[7]
C5-Substitution: The C5 position is another key site for modification. In some series, a phenylamino group at this position has been found to be important for antiproliferative and antioxidant activities.[8][9]
The Amide Linker: A Critical Intermediary
The amide bond is not merely a passive linker; its conformational rigidity and ability to act as both a hydrogen bond donor and acceptor are fundamental to its role in molecular recognition. The relative orientation of the carbonyl oxygen and the N-H proton is critical.
Bioisosteric replacement of the amide bond with other functional groups, such as 1,2,4-oxadiazoles or 1,2,3-triazoles, is a common strategy to improve metabolic stability and modulate physicochemical properties.[3][10] These heterocyclic rings can mimic the hydrogen bonding and steric profile of the amide group while offering altered pharmacokinetic profiles.[10]
The Cyclohexyl Moiety: Probing Lipophilic Pockets
The N-cyclohexyl group typically serves as a lipophilic anchor, interacting with hydrophobic regions of the target protein. The stereochemistry and substitution pattern of the cyclohexyl ring can have a profound impact on binding affinity.
Increasing the length and bulk of substituents on the amide nitrogen, including the use of a cyclohexyl group, has been generally associated with increased receptor affinity and efficacy in certain cannabinoid receptor antagonists.[11] However, there is often an optimal size, beyond which activity may decrease.[11] The introduction of polar functional groups onto the cyclohexyl ring can be a strategy to improve solubility and introduce new interactions with the target, although this can sometimes lead to decreased potency if the primary interaction is hydrophobic.[12]
Synthetic Pathways and Methodologies
The synthesis of N-cyclohexylpyrazole amides typically involves the coupling of a pyrazole carboxylic acid or its activated derivative with cyclohexylamine. The specific synthetic route can be adapted to accommodate various substituents on both the pyrazole and cyclohexyl rings.
General Synthesis of N-Cyclohexylpyrazole Amides
A common and straightforward method for the synthesis of N-cyclohexylpyrazole amides is the reaction of a pyrazole carboxylic acid with cyclohexylamine in the presence of a coupling agent.
Experimental Protocol: Amide Coupling
Dissolution: Dissolve the pyrazole carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Amine Addition: Add cyclohexylamine (1.2 eq.) to the reaction mixture.
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-cyclohexylpyrazole amide.
Synthesis of Substituted Pyrazole Precursors
The synthesis of the requisite substituted pyrazole carboxylic acids is a critical preceding step. A variety of methods exist for the construction of the pyrazole ring, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Experimental Workflow: Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole carboxylic acid precursors.
Biological Applications and Mechanisms of Action
The diverse biological activities of N-cyclohexylpyrazole amides stem from their ability to interact with a range of biological targets.
Agrochemicals
Insecticides: Many N-cyclohexylpyrazole amides function as potent insecticides. A prominent example is the class of anthranilic diamides, which includes compounds like Rynaxypyr™.[6] These compounds act as selective activators of insect ryanodine receptors, leading to uncontrolled release of intracellular calcium and subsequent paralysis and death of the insect.[6] The N-pyridylpyrazole moiety is often a key pharmacophore in these insecticides.[6]
Herbicides: Certain pyrazole amides have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in plastoquinone and tocopherol biosynthesis in plants.[4] Inhibition of HPPD leads to a depletion of these essential compounds, causing bleaching of the plant tissue and ultimately death.[4] Other pyrazole amides have been investigated as inhibitors of transketolase (TK), another key enzyme in plant photosynthesis.[13]
Therapeutic Potential
Antimicrobial Agents: Some N-cyclohexylpyrazole amide derivatives have shown moderate to weak activity against various bacterial and mycobacterial strains.[14]
Antiproliferative and Antioxidant Agents: Aminopyrazole derivatives, which can include amide functionalities, have been investigated for their antiproliferative effects against various cancer cell lines and for their antioxidant properties.[2][8][9]
Cannabinoid Receptor Modulators: N-cyclohexyl amides have been synthesized as analogues of the cannabinoid CB1 receptor antagonist SR141716, demonstrating high binding affinity.[11]
Data-Driven Insights: Quantitative SAR
To move beyond qualitative descriptions of SAR, quantitative structure-activity relationship (QSAR) studies are invaluable. These studies employ computational models to correlate physicochemical properties of a series of compounds with their biological activity.
Table 1: Hypothetical QSAR Data for a Series of N-Cyclohexylpyrazole Amides
Compound
R1 (Pyrazole-N1)
R2 (Pyrazole-C4)
cLogP
IC50 (nM)
1a
H
H
2.5
500
1b
Pyridyl
H
3.1
50
1c
Phenyl
H
3.8
120
1d
Pyridyl
Cl
3.6
25
1e
Pyridyl
OCH3
2.9
80
This table is for illustrative purposes only and does not represent actual experimental data.
From this hypothetical data, one might infer that an N1-pyridyl group is beneficial for activity compared to an unsubstituted or phenyl-substituted pyrazole. Furthermore, an electron-withdrawing group at the C4 position (Cl) appears to enhance potency. These quantitative insights can guide the design of new, more potent analogues.
Future Directions and Conclusion
The N-cyclohexylpyrazole amide scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Future research will likely focus on several key areas:
Exploration of Novel Targets: As our understanding of disease biology and pest resistance mechanisms grows, new biological targets will be identified, creating opportunities for the development of N-cyclohexylpyrazole amides with novel modes of action.
Fine-tuning Pharmacokinetic Properties: A major challenge in drug and pesticide development is achieving a desirable balance of potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Future efforts will focus on modifying the N-cyclohexylpyrazole amide scaffold to optimize these parameters.
Application of Advanced Synthetic Methodologies: The development of new synthetic methods will enable the more efficient and diverse synthesis of N-cyclohexylpyrazole amide libraries, accelerating the discovery process.[15][16][17]
References
Huffman, J. W., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(13), 2783-2794. [Link]
Saeed, S., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 2075. [Link]
Zhang, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(19), 6296. [Link]
Wang, Q., et al. (2022). Novel Pyrazole Amides as Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(26), 7937-7947. [Link]
van der Westhuyzen, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 648366. [Link]
Sanna, F., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 25(9), 4607. [Link]
Wang, X., et al. (2012). Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. Pest Management Science, 68(5), 768-774. [Link]
Sanna, F., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 25(9), 4607. [Link]
Hrovat, A., et al. (2019). Cyclohexyl amide-based novel bacterial topoisomerase inhibitors with prospective GyrA-binding fragments. Future Medicinal Chemistry, 11(11), 1297-1310. [Link]
Sanna, F., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 25(9), 4607. [Link]
Li, Y., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]
Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(9), 4160-4171. [Link]
Walker, A. G., et al. (2019). Surveying heterocycles as amide bioisosteres within a series of mGlu7 NAMs: Discovery of VU6019278. Bioorganic & Medicinal Chemistry Letters, 29(10), 1279-1283. [Link]
Xiong, L., et al. (2012). Synthesis, structure and insecticidal activities of some novel amides containing N-pyridylpyrazole moeities. Chinese Journal of Chemistry, 30(8), 1845-1850. [Link]
Wang, B. L., et al. (2011). Design, Synthesis and Biological Activities of Novel Amides (Sulfonamides) Containing N -Pyridylpyrazole. Chinese Journal of Organic Chemistry, 31(8), 1256-1261. [Link]
Mondal, S., et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications, 16(1), 748. [Link]
Reddy, G. V., et al. (2017). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers, 4(9), 1786-1791. [Link]
Kumar, A., et al. (2018). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 54(83), 11736-11753. [Link]
Xiong, L., et al. (2012). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. International Journal of Molecular Sciences, 13(9), 11064-11076. [Link]
Wang, T., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15967-15990. [Link]
Li, M., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(20), 6825. [Link]
Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
Pradhan, P., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. ACS Chemical Neuroscience, 12(10), 1787-1801. [Link]
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 398. [Link]
Mironov, M. A., et al. (2019). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemistry of Heterocyclic Compounds, 55(4), 346-352. [Link]
Novel Kinase Inhibitor Scaffolds Containing Pyrazole: A Technical Guide
Executive Summary The pyrazole ring is not merely a structural component; it is a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Of the 74 small-molecule protein kin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole ring is not merely a structural component; it is a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Of the 74 small-molecule protein kinase inhibitors (PKIs) approved by the FDA, 8 contain a pyrazole core, including Ruxolitinib , Crizotinib , and Encorafenib .[1][2][3] This guide dissects the structural rationale, synthetic challenges (specifically regioselectivity), and experimental validation workflows required to develop next-generation pyrazole-based inhibitors, including PROTACs and covalent binders.
Part 1: Structural Basis of Pyrazole Efficacy
The Adenine Mimetic Paradigm
The efficacy of the pyrazole scaffold stems from its capacity to form hydrogen bonds within the kinase hinge region. The nitrogen atoms at positions 1 and 2 (N1 and N2) function as a Donor-Acceptor (D-A) or Acceptor-Donor (A-D) motif, depending on tautomerization and substitution.
Hinge Interaction: The unsubstituted N-H (if present) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met). The adjacent Nitrogen (with a lone pair) acts as an H-bond acceptor from the backbone amide nitrogen.
Vectors for Growth:
C3/C5 Positions: Ideal for accessing the hydrophobic pockets (Gatekeeper residue or Solvent Front).
N1 Position: Often used to fine-tune solubility or reach the ribose binding pocket.
Visualization: The Hinge Binding Mode
The following diagram illustrates the canonical binding mode of a pyrazole-based inhibitor within the ATP-binding pocket.
Caption: Canonical interaction map of a pyrazole scaffold within the kinase ATP pocket, highlighting the critical H-bond network at the hinge and vectors for selectivity.
Part 2: Synthetic Strategies & Regioselectivity[4][5]
The Regioselectivity Challenge
The most critical failure point in pyrazole synthesis is regioselectivity during N-alkylation or cyclization. A 1,3-disubstituted pyrazole is structurally distinct from a 1,5-disubstituted isomer, often leading to a complete loss of potency if the wrong isomer is isolated.
Validated Synthetic Routes
To ensure structural integrity, researchers should avoid non-specific alkylation of unsubstituted pyrazoles. Instead, employ these controlled pathways:
Cyclocondensation (Knorr Pyrazole Synthesis):
Reagents: 1,3-diketone + Hydrazine derivative.
Issue: Can still yield mixtures if the diketone is unsymmetrical.
Solution: Use enaminones or
-alkynic ketones to direct nucleophilic attack.
Regioselective N-Arylation (Chan-Lam or Buchwald):
Start with a pre-formed pyrazole boronic acid or halide where the substitution pattern is already fixed.
Catalyst: Cu(OAc)₂ (Chan-Lam) allows mild C-N bond formation.
Workflow: Regioselective Synthesis Protocol
Caption: Decision tree for synthesizing pyrazole scaffolds. Route selection depends on whether the ring is built 'de novo' or functionalized late-stage.
Part 3: Case Studies & SAR Evolution
FDA-Approved Pyrazole Kinase Inhibitors
Analyzing successful drugs reveals how the pyrazole core is decorated to achieve selectivity.
Drug Name
Target Kinase
Pyrazole Role
Binding Mode
Key Feature
Ruxolitinib
JAK1/2
Hinge Binder
Type I (DFG-in)
Pyrazole fused to pyrrolo-pyrimidine.
Crizotinib
ALK / ROS1
Hinge Binder
Type I
4-arylpyrazole interacts with the gatekeeper.
Encorafenib
BRAF (V600E)
Hinge Binder
Type I
N1-substitution targets the solvent front.
Asciminib
BCR-ABL1
Allosteric
Myristoyl Pocket
Novelty: Binds to the allosteric myristoyl pocket, not the ATP site.
Novel Frontier: Pyrazole-Based PROTACs
Recent developments utilize pyrazole inhibitors (like Asciminib analogs) as the "warhead" in Proteolysis Targeting Chimeras (PROTACs).
Mechanism: The pyrazole binds the kinase, while a linker connects it to an E3 ligase ligand (e.g., Cereblon or VHL), inducing ubiquitination and degradation of the kinase.
Advantage: Overcomes resistance mutations that prevent high-affinity binding, as transient binding is sufficient for degradation.
Part 4: Experimental Validation Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay
This bioluminescent assay is the gold standard for measuring kinase activity by quantifying ADP generation. It is preferred over radiometric assays for safety and high-throughput capability.
Protocol:
Reagent Prep: Thaw ADP-Glo™ Reagent and Kinase Detection Reagent. Equilibrate to room temperature (RT).
Kinase Reaction (5 µL):
Mix Kinase (1X Buffer) + Substrate/ATP mix in a white 384-well plate.
An In-depth Technical Guide to N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
This guide provides a comprehensive technical overview of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, a novel heterocyclic compound with potential applications in drug discovery and development. The document is intended...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, a novel heterocyclic compound with potential applications in drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2][3] Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][4][3] The incorporation of a pyrazole moiety into a molecule can enhance its pharmacological properties and metabolic stability.[5] This guide focuses on a specific derivative, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, detailing its chemical properties, a proposed synthetic route, analytical characterization, and potential therapeutic applications.
Physicochemical Properties
The molecular formula and weight of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide have been calculated based on its chemical structure. A summary of its key physicochemical properties is presented in the table below.
As N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is not a commercially cataloged compound, a plausible synthetic route is proposed based on established organic chemistry principles. The synthesis is envisioned as a two-step process, commencing with the preparation of the key intermediate, 4-(1H-pyrazol-1-yl)cyclohexan-1-amine, followed by its acylation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide.
Experimental Protocol
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)cyclohexan-1-amine (Intermediate)
Synthesis of 4-(1H-pyrazol-1-yl)cyclohexan-1-ol: To a solution of 4-aminocyclohexanol, pyrazole, and triphenylphosphine in a suitable aprotic solvent (e.g., THF), diethyl azodicarboxylate (DEAD) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified using column chromatography.
Oxidation to 4-(1H-pyrazol-1-yl)cyclohexan-1-one: The synthesized alcohol is dissolved in a suitable solvent like dichloromethane (DCM) and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up and the ketone is purified.
Reductive Amination to 4-(1H-pyrazol-1-yl)cyclohexan-1-amine: The ketone is dissolved in methanol, and an excess of ammonia is added, followed by the addition of a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature until the imine intermediate is fully reduced. The final amine product is isolated and purified.
Step 2: Synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide (Final Product)
Acylation: The intermediate amine, 4-(1H-pyrazol-1-yl)cyclohexan-1-amine, is dissolved in an aprotic solvent such as DCM, and a base (e.g., triethylamine) is added. The solution is cooled to 0 °C, and pivaloyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the final product, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide.
Analytical Characterization
The structure and purity of the synthesized N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide would be confirmed using a combination of spectroscopic techniques.
Technique
Expected Observations
¹H NMR
Signals corresponding to the pivaloyl group (a singlet around 1.2 ppm), cyclohexyl protons (multiplets in the 1.2-2.2 ppm and 3.8-4.2 ppm range), pyrazole protons (singlets or doublets between 6.2 and 7.8 ppm), and an amide N-H proton (a broad singlet, typically downfield).
¹³C NMR
Resonances for the pivaloyl carbons (quaternary and methyl), cyclohexyl carbons, and pyrazole carbons. The amide carbonyl carbon would appear around 176-178 ppm.
FT-IR
Characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (amide I band, around 1640 cm⁻¹), and the N-H bend (amide II band, around 1540 cm⁻¹).[1][6] Pyrazole ring vibrations would also be present.[5]
Mass Spectrometry (MS)
The molecular ion peak (M+) corresponding to the calculated molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring.[7]
Potential Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][3] The title compound, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, combines the biologically active pyrazole moiety with a lipophilic pivalamide group, suggesting potential for interaction with various biological targets.
Potential Therapeutic Areas:
Anti-inflammatory: Many pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4]
Anticancer: The pyrazole ring is a key component of several kinase inhibitors used in cancer therapy.[2]
Neurodegenerative Diseases: Certain pyrazole derivatives have shown potential in targeting pathways implicated in neurodegenerative disorders.[1]
Infectious Diseases: The pyrazole nucleus has been incorporated into compounds with antibacterial and antifungal properties.[4]
The specific biological activity of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide would need to be determined through in vitro and in vivo screening assays.
Conclusion
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a novel compound with a chemical structure that suggests potential for biological activity. This guide has provided its calculated physicochemical properties, a proposed synthetic route, and a strategy for its analytical characterization. The diverse pharmacological activities associated with the pyrazole scaffold make this compound an interesting candidate for further investigation in drug discovery programs.
References
Kumar, A., et al. (2022). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics, 12(4), 185-193. [Link]
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
Gross, M. L., & Chen, G. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry, 25(9), 1119-1129. [Link]
Boeva, Z. A., & Kustov, L. M. (2015). How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra? ResearchGate. [Link]
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008. [Link]
Sharma, V., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Journal of Integrated Science and Technology, 14(1), 1-10. [Link]
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
The PCP Motif: Engineering Drug-Likeness via Pivalamide-Substituted Cyclohexyl Pyrazoles
Executive Summary In modern medicinal chemistry, the "escape from flatland" (increasing Fsp³) is a critical strategy to improve the physicochemical properties of drug candidates.[1] This technical guide analyzes the Piva...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the "escape from flatland" (increasing Fsp³) is a critical strategy to improve the physicochemical properties of drug candidates.[1] This technical guide analyzes the Pivalamide-Substituted Cyclohexyl Pyrazole (PCP) scaffold—a specific structural motif designed to balance lipophilicity, metabolic stability, and target affinity. By integrating a steric metabolic shield (pivalamide) with a saturated core (cyclohexyl) and a privileged pharmacophore (pyrazole), this motif offers a robust solution to common attrition risks in lead optimization, particularly for targets like 11
-HSD1 , CCR1 , and Kinase domains.
Structural Rationale: The "Triad of Stability"
The efficacy of the PCP motif relies on the synergistic interaction of its three components. This is not merely a random assembly but a calculated design to address the Solubility-Permeability-Metabolic Stability trade-off.
The Pyrazole "Anchor"
The pyrazole ring serves as the primary pharmacophore.[2] Unlike phenyl rings, pyrazoles act as both hydrogen bond donors (NH) and acceptors (N), allowing for directional interactions with key residues (e.g., the hinge region in kinases or polar pockets in GPCRs).
Bioisosterism: It frequently replaces phenols or imidazoles to modulate pKa and reduce toxicity risks associated with phenol metabolism (quinones).
The Cyclohexyl "Spacer" (Fsp³ Enhancement)
Replacing a planar phenyl linker with a cyclohexyl ring increases the fraction of sp³ hybridized carbons (Fsp³).
Solubility: The non-planar "chair" conformation disrupts crystal lattice energy, significantly improving aqueous solubility compared to biaryl systems.
Vector Control: The cyclohexyl ring offers distinct cis/trans isomerism, allowing precise vector positioning of the pivalamide substituent relative to the pyrazole core—a level of control impossible with planar aromatic rings.
The Pivalamide "Shield"
The tert-butyl group of the pivalamide is the critical "metabolic lock."
Steric Hindrance: The bulky tert-butyl group creates a "steric umbrella" around the amide bond, preventing access by hydrolytic enzymes (amidases) and blocking metabolic oxidation at adjacent sites.
Lipophilicity Management: While hydrophobic, the spherical nature of the tert-butyl group has a lower entropic penalty for binding than flexible alkyl chains.
Figure 1: The synergistic contribution of the PCP triad components to overall drug-likeness.
Physicochemical Profile & Data Analysis
The following table contrasts the theoretical properties of a PCP scaffold against its traditional "flat" biaryl analog (Phenyl-Pyrazole-Acetamide).
Table 1: Comparative Physicochemical Profile
Property
Phenyl-Acetamide Analog
Cyclohexyl-Pivalamide (PCP)
Impact on Drug-Likeness
Fsp³
0.15 (Low)
0.45 (High)
Higher Fsp³ correlates with higher clinical success rates.
LogP
3.2
3.6
Slight increase, but offset by solubility gains.
Solubility (pH 7.4)
< 10 µM
> 50 µM
Disrupted planarity improves dissolution.
Metabolic Cl (int)
High (Rapid Hydrolysis)
Low (Steric Blockade)
Pivalamide resists amidases/esterases.
Rotatable Bonds
3
3
Rigid cyclohexyl ring limits entropic penalty.
TPSA
~55 Ų
~55 Ų
Maintains membrane permeability range.
Critical Insight: While the pivalamide adds lipophilicity (increasing LogP), the cyclohexyl ring's non-planarity often results in a lower Melting Point (Tm), which paradoxically increases solubility despite the higher lipophilicity (General Solubility Equation).
Metabolic Stability: The Pivalamide Advantage
The primary failure mode for amide-containing drugs is hydrolysis by liver amidases or oxidative dealkylation by CYPs.
Mechanism of Action
The pivalamide group (
-Bu-CO-NH-) introduces a quaternary carbon adjacent to the carbonyl.
Proteolytic Resistance: The bulky tert-butyl group prevents the catalytic serine or cysteine of proteases/amidases from attacking the carbonyl carbon.
Oxidative Resistance: Unlike linear alkyl chains (e.g.,
-butyl), the tert-butyl group has no abstractable protons on the -carbon relative to the quaternary center, blocking CYP450-mediated hydroxylation at that specific site.
Case Study Evidence
Research into 11
-HSD1 inhibitors (e.g., adamantyl amides) and CCR1 antagonists has demonstrated that replacing acetamides or linear amides with pivalamides can increase microsomal half-life () from <15 minutes to >120 minutes in human liver microsomes (HLM) [1, 2].
Experimental Protocols
Synthesis of Pivalamide-Substituted Cyclohexyl Pyrazoles
Note: This protocol assumes a convergent synthesis strategy.
Step A: Pyrazole Formation. Condense the hydrazine derivative with the 1,3-dicarbonyl or enaminone in ethanol at reflux (80°C, 4h) to form the pyrazole core.
Step B: Linker Attachment. If the cyclohexyl ring is not pre-attached, use a reductive amination or nucleophilic substitution (depending on the pyrazole substitution pattern) to attach the protected cyclohexanone.
Step C: Deprotection & Resolution. Deprotect the ketal (if used) or resolve the cis/trans isomers of the aminocyclohexyl intermediate using chiral SFC (Supercritical Fluid Chromatography). Note: The trans-isomer is often thermodynamically preferred but the cis-isomer may be required for specific binding pockets.
Step D: Pivaloylation (The Critical Step).
Dissolve the cyclohexyl-amine-pyrazole intermediate in DCM (Dichloromethane).
Warm to RT and stir for 2h. The steric bulk usually prevents over-acylation.
Figure 2: Convergent synthetic workflow for generating isomerically pure PCP analogs.
Microsomal Stability Assay (Validation)
To verify the "Pivalamide Effect," this assay is mandatory.
Preparation: Prepare 10 mM stock of the PCP compound in DMSO.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time.
Target:
(Low clearance).
References
Discovery and metabolic stabilization of potent and selective 11beta-HSD1 inhibitors.
Source: PubMed (NIH)
[Link]
Context: Demonstrates the use of bulky amides (adamantyl/pivaloyl analogs) to improve metabolic stability in similar aliphatic ring systems.
Target-based evaluation of 'drug-like' properties and ligand efficiencies.
Source: PubMed Central (PMC)
[Link]
Context: Comprehensive analysis of drug-likeness, validating the shift towards higher Fsp³ scaffolds like cyclohexyl over planar aromatics.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Source: MDPI Molecules
[Link]
Context: Detailed review of pyrazole synthesis and bioisosteric applications in modern drug discovery.
The Solubility–Permeability Interplay in Formulation Design.
Source: PubMed Central (PMC)
[Link]
Context: Explains the theoretical basis for why disrupting planarity (via cyclohexyl groups) improves the solubility-permeability balance.
An In-Depth Technical Guide to the Patent Literature of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of bioactive molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of bioactive molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] Within this diverse chemical space, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide and its analogs have emerged as a promising class of compounds, attracting significant attention in the patent literature. This guide provides a comprehensive technical overview of the patent landscape surrounding these molecules, delving into their synthesis, structure-activity relationships (SAR), and therapeutic potential. The content is specifically tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context.
The core structure, featuring a pyrazole ring linked to a cyclohexylamide moiety, presents a versatile template for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, a critical aspect in the journey from a lead compound to a clinical candidate. The patent literature reflects a concerted effort to explore this chemical space, with a focus on developing novel therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[5][6][7]
This guide will navigate the complexities of the patent literature, providing a structured analysis of key inventions and the scientific rationale behind them. By understanding the existing intellectual property, researchers can identify opportunities for innovation and strategically position their own research and development efforts.
The Patent Landscape: Key Therapeutic Targets and Innovations
A thorough analysis of the patent literature reveals that N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide analogs are being investigated for a multitude of therapeutic applications. The inherent versatility of the pyrazole scaffold allows for its adaptation to target various biological pathways implicated in disease.
Neurodegenerative Disorders
A significant portion of the patent activity centers on the development of these analogs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] Pyrazoline-containing compounds, structurally related to pyrazoles, are known to exhibit neuroprotective effects.[6] The mechanism of action often involves the modulation of key enzymes and receptors in the central nervous system. For instance, some pyrazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that play crucial roles in the pathophysiology of these disorders.[8] The ability of these compounds to cross the blood-brain barrier is a critical factor, and modifications to the core structure are often aimed at optimizing this property. Research has shown that new molecules in the indolyl- and pyrrolylazine series can activate intracellular mechanisms to combat the accumulation of amyloid structures, a hallmark of many age-related brain diseases.[9]
Oncology
The pyrazole nucleus is a privileged scaffold in the design of protein kinase inhibitors, a major class of anticancer agents.[7][10] Consequently, numerous patents describe N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide analogs as potent and selective kinase inhibitors. These compounds are designed to interfere with signaling pathways that are dysregulated in cancer cells, thereby inhibiting tumor growth and proliferation.[7] For example, pyrazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Polo-like kinase 1 (PLK1), and Janus kinase 1 (JAK1), all of which are validated targets in oncology.[7][11][12] The patent literature details extensive SAR studies aimed at maximizing potency against the target kinase while minimizing off-target effects to reduce toxicity.
Inflammatory and Metabolic Diseases
The anti-inflammatory properties of pyrazole derivatives are well-documented, and this is reflected in the patent landscape.[2] Analogs of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide are being explored for the treatment of various inflammatory conditions. Furthermore, some pyrazole amides have been disclosed in patents for the treatment of type 2 diabetes and related metabolic disorders.[13]
Cannabinoid Receptor Modulation
Interestingly, the pyrazole core is also a key feature in compounds targeting cannabinoid receptors. For instance, analogs of the biaryl pyrazole SR141716 have been synthesized to investigate the structure-activity relationship of the aminopiperidine region, with some N-cyclohexyl amide derivatives showing high affinity for the CB1 receptor.[14] This highlights the remarkable adaptability of the pyrazole scaffold to interact with diverse biological targets.
Synthetic Strategies and Methodologies
The synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide analogs generally follows a convergent approach, where the pyrazole-containing cyclohexylamine intermediate is coupled with a desired carboxylic acid or its activated derivative. The patent literature and scientific articles provide detailed experimental protocols for these transformations.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from readily available starting materials.
Caption: General synthetic workflow for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide analogs.
Key Experimental Protocols
1. Synthesis of the Pyrazole Ring
The formation of the pyrazole ring is a crucial step and is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15]
Step-by-step Protocol:
Dissolve the 1,3-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.
Add the hydrazine derivative to the solution. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Cool the reaction mixture and remove the solvent under reduced pressure.
Purify the resulting pyrazole derivative by recrystallization or column chromatography.
The causality behind this experimental choice lies in the well-established and high-yielding nature of this reaction for constructing the pyrazole heterocycle.
2. Synthesis of the Cyclohexylamine Intermediate
The pyrazolyl cyclohexylamine intermediate is often prepared via reductive amination of a corresponding cyclohexanone derivative with ammonia or a protected amine, followed by the introduction of the pyrazole moiety.
Step-by-step Protocol:
Combine the substituted cyclohexanone and the amine source in a reaction vessel with a suitable solvent like methanol.
Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.
Stir the reaction at room temperature until completion.
Work up the reaction by quenching with water and extracting the product with an organic solvent.
The resulting amine can then be reacted with the pre-formed pyrazole, often via a nucleophilic substitution reaction.
This protocol is self-validating as the progress of the reductive amination can be easily monitored by techniques like GC-MS, and the final product can be characterized by NMR and mass spectrometry to confirm its structure.
3. Amide Bond Formation
The final step involves the coupling of the pyrazolyl cyclohexylamine with pivalic acid or its more reactive derivative, pivaloyl chloride.
Step-by-step Protocol:
Dissolve the pyrazolyl cyclohexylamine intermediate in an aprotic solvent such as dichloromethane or N,N-dimethylformamide.
Add a base, for instance, triethylamine or diisopropylethylamine, to scavenge the HCl generated if using an acyl chloride.
Slowly add pivaloyl chloride or pivalic acid in the presence of a coupling agent (e.g., HATU, HOBt).
Stir the reaction at room temperature until the starting amine is consumed.
Purify the final product by column chromatography to yield the desired N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide analog.
The choice of coupling agent and base is critical for ensuring high yields and minimizing side reactions.
Structure-Activity Relationships (SAR)
The patent literature is rich with data on the structure-activity relationships of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide analogs. These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Key Structural Modifications and Their Impact
Structural Region
Modification
Observed Effect on Activity
Potential Rationale
Pyrazole Ring
Substitution at C3, C4, and C5 positions
Can significantly modulate potency and selectivity.[16][17]
These positions are often involved in key interactions with the target protein.
Cyclohexyl Linker
Stereochemistry (cis/trans)
Can influence binding affinity and metabolic stability.[18]
The spatial arrangement of the pyrazole and amide groups is critical for optimal binding.
Pivalamide Group
Replacement with other amides or functional groups
Alters pharmacokinetic properties and can impact target engagement.[14]
The bulky tert-butyl group often contributes to metabolic stability.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key regions of the N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide scaffold that are commonly modified in SAR studies.
Application Note: High-Fidelity Synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Abstract & Scope This application note details a robust, stereoselective synthesis protocol for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide , a structural motif commonly found in Janus Kinase (JAK) inhibitors and other i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, stereoselective synthesis protocol for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide , a structural motif commonly found in Janus Kinase (JAK) inhibitors and other immunomodulatory drugs.
Achieving the correct stereochemistry on the cyclohexane ring (typically the thermodynamically stable trans-1,4-disubstitution) is the critical challenge in this synthesis. Direct alkylation often leads to isomeric mixtures. This protocol utilizes a stereospecific nucleophilic substitution (SN2) strategy, starting from a cis-alcohol precursor to yield the desired trans-isomer with high diastereomeric excess (de >95%).
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure stereochemical integrity. We disconnect the amide bond first, followed by the C-N bond between the cyclohexane and the pyrazole.
Strategic Logic:
Stereocontrol: The trans-configuration is installed via an SN2 inversion of a cis-mesylate intermediate.
Orthogonality: A Boc-protecting group is used for the amine to prevent chemoselectivity issues during the strong base (NaH) mediated pyrazole alkylation.
Final Functionalization: The pivaloyl group is installed last to avoid potential side reactions (e.g., N-alkylation of the amide) during the pyrazole coupling.
Dissolution: Charge a round-bottom flask with tert-butyl (cis-4-hydroxycyclohexyl)carbamate and DCM. Cool to 0 °C under N2 atmosphere.
Base Addition: Add Et3N dropwise.
Activation: Add MsCl dropwise via syringe over 15 minutes, maintaining internal temperature < 5 °C.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). Product (Mesylate) usually has a slightly lower Rf than starting material and stains vigorously with KMnO4.
Workup: Quench with saturated NaHCO3. Extract with DCM (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
Output: White solid (Mesylate intermediate). Use directly in Stage 2 without column chromatography if purity >95% by 1H NMR.
Stage 2: Pyrazole Displacement (Stereoinversion)
Objective: Install the pyrazole ring via SN2 displacement, inverting cis-mesylate to trans-pyrazole.
Deprotonation: In a dry flask, suspend NaH in DMF at 0 °C. Add 1H-Pyrazole portion-wise. (Caution: H2 gas evolution). Stir for 30 mins at 0 °C until gas evolution ceases.
Mechanistic Insight: This forms the sodium pyrazolide anion, a potent nucleophile.
Addition: Dissolve the cis-Mesylate in minimal DMF and add dropwise to the pyrazolide solution.
Heating: Heat the mixture to 80 °C for 12–16 hours.
Critical Parameter: SN2 on secondary cyclohexyl carbons is slow; heating is required.
Workup: Cool to RT. Carefully quench with water (excess NaH will fizz). Extract with EtOAc (3x). Wash organics with water (3x) and brine (to remove DMF).
Purification: Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
To confirm the trans-configuration in the final product, analyze the methine proton at the C1 position (attached to the amide nitrogen) and C4 position (attached to pyrazole).
Trans-isomer characteristic: The methine proton signals typically appear as a triplet of triplets (tt) with large coupling constants (J ≈ 11–12 Hz) due to diaxial coupling with adjacent methylene protons. This confirms the substituents are in the equatorial positions.
Troubleshooting & Optimization
Common Failure Modes
Incomplete Inversion (Stage 2):
Symptom:[4][5][6][7] Presence of elimination product (cyclohexene derivative).
Cause: Temperature too high or base too strong, promoting E2 elimination over SN2.
Solution: Ensure temperature does not exceed 90 °C. If elimination persists, switch base to Cs2CO3 in Acetonitrile (reflux), though reaction times will be longer [1].
Regioselectivity (N1 vs N2):
For unsubstituted pyrazole, N1 and N2 are equivalent. However, if using substituted pyrazoles, N-alkylation ratios depend on sterics and tautomerism. For 1H-pyrazole, this is non-issue.
Poor Solubility:
The amine hydrochloride salt (Stage 3 intermediate) may be hygroscopic or sticky. Ensure thorough drying or proceed to acylation in a "one-pot" fashion by evaporating HCl/Dioxane and immediately redissolving in DCM/DIPEA.
Safety & Compliance
Sodium Hydride (NaH): Reacts violently with water. Use dry solvents and quench under inert atmosphere.[4]
Methanesulfonyl Chloride (MsCl): Lachyrymator and corrosive. Handle in a fume hood.
Pivaloyl Chloride: Corrosive and moisture sensitive.
References
Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US20210009566A1. (Demonstrates pyrazole N-alkylation conditions using carbonate bases and alkyl halides). Link
National Institutes of Health (NIH). Bioorthogonal 4H-pyrazole “click” reagents. (Discusses reactivity profiles of pyrazoles). Link
MDPI. Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). (General pyrazole synthesis and cyclohexanone adducts).[2][8] Link[8]
National Institutes of Health (NIH). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives. (Amide coupling protocols for pyrazole derivatives). Link
Application Notes and Protocols for Amide Coupling Reactions of 4-(Pyrazol-1-yl)cyclohexylamine
Introduction: The Critical Role of Amide Bond Formation in Contemporary Drug Discovery The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals and biologically active molecules, rendering its e...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Amide Bond Formation in Contemporary Drug Discovery
The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals and biologically active molecules, rendering its efficient and reliable construction a cornerstone of modern medicinal chemistry and drug development.[1][2] The synthesis of amides is frequently a pivotal step in the elaboration of complex molecular scaffolds designed to interact with specific biological targets. Among the diverse heterocyclic systems employed in drug discovery, pyrazole derivatives have emerged as "privileged structures" due to their versatile biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The metabolic stability of the pyrazole ring further enhances its appeal in the design of novel therapeutics.
This application note provides a comprehensive guide to the amide coupling of 4-(pyrazol-1-yl)cyclohexylamine, a building block of significant interest due to the combination of a conformationally restricted cyclohexane ring and a pharmacologically relevant pyrazole moiety. We will delve into the mechanistic rationale behind the selection of coupling reagents, provide detailed experimental protocols for various coupling conditions, and offer troubleshooting guidance to address potential challenges.
Understanding the Substrate: 4-(Pyrazol-1-yl)cyclohexylamine
The successful amide coupling of 4-(pyrazol-1-yl)cyclohexylamine requires consideration of both the steric and electronic properties of the molecule. The cyclohexylamine portion presents a secondary amine on a saturated ring system, which can influence its nucleophilicity and steric accessibility. The pyrazole ring, an electron-rich aromatic heterocycle, can modulate the electronic character of the overall molecule.[5][6] The lone pair of electrons on the nitrogen atom of the amine is the key nucleophile in the amide bond formation. The pyrazole ring's electronic influence on this nitrogen is a critical factor in determining its reactivity.
Selecting the Optimal Amide Coupling Strategy
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid must be "activated" to facilitate the nucleophilic attack by the amine. A plethora of coupling reagents have been developed for this purpose, each with its own mechanism, advantages, and limitations. The choice of the appropriate coupling reagent and conditions is paramount for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral centers.
Herein, we discuss three widely employed and effective classes of coupling reagents:
Carbodiimides (EDC with HOBt): Cost-effective and widely used, particularly in large-scale synthesis.
Uronium/Aminium Salts (HATU): Highly efficient reagents known for rapid reaction times and low rates of epimerization.
Phosphonium Salts (PyBOP): Powerful reagents often employed for challenging couplings, including those involving sterically hindered substrates.
Propylphosphonic Anhydride (T3P®): A versatile and "green" coupling reagent with an excellent safety profile and straightforward workup.
The following diagram illustrates the general workflow for a typical amide coupling reaction.
Caption: A generalized workflow for amide bond formation.
Mechanistic Insights into Amide Coupling Reagents
A deeper understanding of the reaction mechanisms allows for a more rational selection of reagents and optimization of reaction conditions.
EDC/HOBt-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct. To prevent this and to reduce the risk of racemization of chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly used. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and readily undergoes nucleophilic attack by the amine.
Caption: Simplified mechanism of EDC/HOBt coupling.
HATU-Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This active ester then rapidly reacts with the amine to form the amide bond. The 7-azabenzotriazole moiety is believed to accelerate the reaction through neighboring group participation.[7]
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
The purity of reagents, especially the amine and carboxylic acid, is crucial for optimal results.
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: EDC/HOBt Coupling
This protocol is a good starting point for the amide coupling of 4-(pyrazol-1-yl)cyclohexylamine due to its cost-effectiveness and generally good performance.
Materials:
4-(Pyrazol-1-yl)cyclohexylamine (1.0 equiv)
Carboxylic acid (1.05 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
To a stirred solution of 4-(pyrazol-1-yl)cyclohexylamine and the carboxylic acid in anhydrous DCM or DMF (0.1-0.5 M), add HOBt.
Cool the mixture to 0 °C in an ice bath.
Add EDC·HCl portion-wise to the reaction mixture.
Add DIPEA or TEA dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Coupling
For more challenging couplings, or when higher yields and faster reaction times are desired, HATU is an excellent choice.
Materials:
4-(Pyrazol-1-yl)cyclohexylamine (1.0 equiv)
Carboxylic acid (1.05 equiv)
HATU (1.1 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF (0.1-0.5 M).
Cool the solution to 0 °C in an ice bath.
Add DIPEA dropwise to the stirred solution.
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
Add 4-(pyrazol-1-yl)cyclohexylamine to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 1-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: T3P® Coupling
T3P® is a mild and efficient coupling reagent with the advantage of having water-soluble byproducts, which simplifies the work-up procedure.[1][8]
Materials:
4-(Pyrazol-1-yl)cyclohexylamine (1.0 equiv)
Carboxylic acid (1.05 equiv)
T3P® (50% solution in ethyl acetate or DMF) (1.5 equiv)
Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous Ethyl Acetate or Dichloromethane (DCM)
Procedure:
To a stirred solution of 4-(pyrazol-1-yl)cyclohexylamine and the carboxylic acid in anhydrous ethyl acetate or DCM (0.1-0.5 M), add pyridine or DIPEA.
Cool the mixture to 0 °C in an ice bath.
Slowly add the T3P® solution to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
Separate the organic layer and wash it with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
- Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.
- Switch to a more powerful coupling reagent (e.g., HATU or PyBOP).- Increase the reaction temperature.- Increase the reaction time.
Formation of side products
- Rearrangement of the activated intermediate (for carbodiimides).- Reaction of the amine with the coupling reagent.
- Ensure the use of an additive like HOBt with EDC.- Optimize the order of addition of reagents (pre-activation).- Use a slight excess of the carboxylic acid.
Epimerization of chiral centers
- Over-activation of the carboxylic acid.- Prolonged reaction times at elevated temperatures.
- Use a coupling reagent known for low epimerization (e.g., HATU).- Add HOBt or a similar additive.- Perform the reaction at lower temperatures.
Difficult purification
- Insoluble byproducts (e.g., DCU from DCC).- Excess reagents remaining.
- Use a coupling reagent with water-soluble byproducts (e.g., EDC, T3P®).- Perform a thorough aqueous work-up.- Optimize the stoichiometry of reagents.
Conclusion
The successful amide coupling of 4-(pyrazol-1-yl)cyclohexylamine is readily achievable with a rational selection of coupling reagents and optimized reaction conditions. This application note provides a solid foundation for researchers to approach this important transformation with confidence. For routine couplings, the EDC/HOBt protocol offers a cost-effective solution. For more challenging substrates or when high efficiency is paramount, HATU and T3P® represent excellent alternatives. By understanding the underlying mechanisms and potential pitfalls, scientists can efficiently synthesize novel amide derivatives incorporating the valuable 4-(pyrazol-1-yl)cyclohexylamine scaffold for the advancement of drug discovery programs.
References
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. [Link]
Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]
The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
Synthesis of some Amide derivatives and their Biological activity. PharmaTutor. [Link]
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
Preparation of amides using DCC (video). Khan Academy. [Link]
T. Ziegler Previously published information on the synthesis of amides from carboxylic acids and derivatives thereof can be foun. Science of Synthesis. [Link]
Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
4,4-Disubstituted cyclohexylamine NK(1) receptor antagonists I. PubMed. [Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. [Link]
Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
4,4-Disubstituted Cyclohexylamine NK(1) Receptor Antagonists II. PubMed. [Link]
Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via amidoxime O-heteroarylation/cyclization reactions sequence. ResearchGate. [Link]
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]
Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PubMed. [Link]
Application Note: High-Purity Synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Abstract & Strategic Overview The preparation of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide represents a classic challenge in medicinal chemistry: coupling a sterically demanding acyl chloride with a cycloaliphatic amin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The preparation of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide represents a classic challenge in medicinal chemistry: coupling a sterically demanding acyl chloride with a cycloaliphatic amine that possesses stereochemical complexity (cis/trans isomerism). This scaffold is structurally homologous to key intermediates found in Janus Kinase (JAK) inhibitors and other immunomodulatory drugs.
This guide deviates from standard "recipe" formats by addressing the two critical failure points in this synthesis:
The Steric Barrier: Pivaloyl chloride (trimethylacetyl chloride) is hindered.[1] While this prevents self-condensation, it requires specific base catalysis to drive the reaction with secondary or hindered primary amines.
Stereochemical Integrity: The cyclohexane ring introduces cis and trans isomers. The biological activity of such scaffolds is often strictly dependent on the trans-configuration (diequatorial). This protocol includes a strategy for stereochemical management.[2][3][4][5]
Retrosynthetic Analysis & Pathway
The synthesis is best approached by disconnecting the amide bond. The requisite amine, 4-(1H-pyrazol-1-yl)cyclohexan-1-amine , is synthesized via reductive amination of the corresponding ketone.
Figure 1: Retrosynthetic logic flow. The critical bond formation is the amide coupling, but the stereochemistry is set during the amine synthesis.
Experimental Protocols
Protocol A: Preparation of the Amine Precursor
Note: If the amine is already available, proceed to Protocol B. This step is included to ensure the user has a self-validating route to the starting material.
Objective: Synthesis of 4-(1H-pyrazol-1-yl)cyclohexan-1-amine from 4-(1H-pyrazol-1-yl)cyclohexanone.
Reagents:
4-(1H-pyrazol-1-yl)cyclohexanone (1.0 equiv)
Ammonium Acetate (
) (10.0 equiv)
Sodium Cyanoborohydride (
) (1.5 equiv)
Methanol (anhydrous)
Methodology:
Dissolve the ketone in methanol (0.5 M concentration).
Add
and stir at RT for 30 min to form the imine in situ.
Cool to 0°C. Carefully add
portion-wise.
Mechanistic Insight: The high excess of ammonium acetate buffers the reaction and favors the formation of the amine over the alcohol byproduct.
Warm to RT and stir for 16h.
Workup: Quench with 1N NaOH (pH > 10). Extract with DCM. The product is usually a mixture of cis (axial-equatorial) and trans (diequatorial) isomers (typically 3:7 ratio favoring trans).
Protocol B: The Pivaloylation (Core Procedure)
Objective: Acylation of the amine with pivaloyl chloride.
Safety Warning: Pivaloyl chloride is corrosive and a lachrymator. Work in a fume hood.
Reagent Stoichiometry Table
Component
Role
Equiv.
MW ( g/mol )
Density (g/mL)
Amine Precursor
Substrate
1.0
165.24
N/A (Solid)
Pivaloyl Chloride
Electrophile
1.2
120.58
0.985
Triethylamine (Et3N)
Base (Scavenger)
2.0
101.19
0.726
DMAP
Catalyst (Optional)
0.05
122.17
N/A
DCM (Anhydrous)
Solvent
--
--
--
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.
Solvation: Charge the flask with Amine Precursor (1.0 equiv) and DCM (10 mL/mmol). Add Triethylamine (2.0 equiv).
Expert Tip: If the amine is a hydrochloride salt, increase Et3N to 3.0 equiv to ensure the free base is generated.
Cooling: Submerge the flask in an ice/water bath (0°C).
Addition: Add Pivaloyl Chloride (1.2 equiv) dropwise via syringe over 15 minutes.
Causality: Pivaloyl chloride is sterically bulky.[1][3] Rapid addition can cause localized heating, leading to HCl gas evolution before it can be scavenged by the base, potentially degrading the pyrazole ring.
Catalysis (Conditional): If the reaction is slow (monitored by TLC/LCMS after 1h), add 5 mol% DMAP . The formation of the highly reactive N-acylpyridinium intermediate overcomes the steric hindrance of the tert-butyl group.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
Quench: Add saturated
solution.
Workup & Purification Workflow
Figure 2: Workup logic. The acid wash is the critical purification step to remove unreacted amine.
Stereochemical Resolution (Cis/Trans)
The reaction usually yields a mixture of diastereomers. For pharmaceutical applications, the Trans isomer (diequatorial) is typically the target.
Method: Fractional Recrystallization.
Solvent System: Ethyl Acetate / Hexanes (hot).
Procedure:
Dissolve the crude amide in minimal boiling Ethyl Acetate.
Add hot Hexanes until slight turbidity appears.
Allow to cool slowly to RT, then to 4°C.
Outcome: The Trans-isomer, being more symmetrical and planar, typically crystallizes first. The Cis-isomer remains in the mother liquor.
Validation: Verify using 1H NMR. The proton at the C1 position (attached to the amide) appears as a triplet of triplets (tt) with large coupling constants (
Hz) for the trans-isomer (axial-axial coupling), whereas the cis-isomer shows a narrower multiplet.
General Amide Coupling: BenchChem. "Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines." BenchChem Application Notes. Link
Pyrazolone/Amine Synthesis: Eller, G. A., & Holzer, W. (2008). "Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol)." Molbank, 2008(3), M569. Link
Cis/Trans Separation: "Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine."[6] US Patent 3880925A. Link
Steric Hindrance in Pivaloylation: Frost, L. (2001). "N-pivaloylation of an amine." ChemSpider Synthetic Pages, SP107.[7] Link
Application Note: Solvent Systems & Formulation Strategies for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Abstract & Compound Analysis This guide provides a technical framework for the solubilization and formulation of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide . Due to the specific structural motifs—a sterically bulky hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Compound Analysis
This guide provides a technical framework for the solubilization and formulation of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide . Due to the specific structural motifs—a sterically bulky hydrophobic pivalamide group linked via a lipophilic cyclohexyl spacer to a polar pyrazole ring—this compound presents distinct solubility challenges characteristic of BCS Class II (Low Solubility, High Permeability) molecules.
Structural Dissection & Solubility Prediction
To select the correct solvent, one must first understand the intermolecular forces at play:
Pivalamide Moiety (tert-Butyl amide): The tert-butyl group acts as a "grease ball," significantly increasing lipophilicity (LogP) and providing steric hindrance that resists hydrolysis. It drives the molecule toward organic solubility.
Cyclohexyl Linker: This aliphatic spacer disrupts planarity but adds to the overall hydrophobic burden, reducing water solubility.
Pyrazole Ring (N1-substituted): The N1-attachment eliminates the H-bond donor capability of the pyrazole NH. The N2 nitrogen remains a weak H-bond acceptor (pyridine-like), providing the only significant polar "handle" for aqueous interaction.
Implication: This molecule will likely exhibit poor aqueous solubility (< 10 µM) at neutral pH but high solubility in dipolar aprotic solvents (DMSO, DMF) and moderate solubility in protic organic solvents (Ethanol, PEG-400).
Primary Stock Solution Preparation
Objective: Create a stable, high-concentration master stock for downstream dilution.
Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.
Equipment: Vortex mixer, Ultrasonic water bath.
Protocol: 50 mM Stock Preparation
Weighing: Accurately weigh 10 mg of the solid compound into a tared amber vial.
Note: Static charge is common with pivalamide crystals. Use an anti-static gun if necessary.
Calculation: Calculate the required volume of DMSO.
Assuming MW ≈ 250-260 g/mol (verify exact batch MW): For 10 mg at 50 mM,
.
Solubilization: Add the calculated volume of DMSO to the center of the vial.
Agitation: Vortex vigorously for 30 seconds.
Sonication: If visual particulates remain, sonicate at 40°C for 5-10 minutes. The solution should be optically clear.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Critical Check: If the solution turns cloudy upon cooling to room temperature, the concentration is too close to the saturation limit. Dilute to 25 mM.
Aqueous Solubility & Co-Solvent Screening
For biological assays, the DMSO stock must be diluted into aqueous buffers. The "crash-out" point determines the maximum usable concentration.
The "Kinetic Solubility" Workflow
The following diagram outlines the decision process for determining the maximum soluble concentration in assay media.
Figure 1: Kinetic solubility screening workflow to determine the "Crash Point" in aqueous media.
Incubation: Shake plate for 2 hours at Room Temperature.
Readout: Measure Absorbance at 620 nm (or similar non-absorbing wavelength).
Analysis: A sharp increase in OD indicates compound precipitation.
Target: Maintain concentration below this threshold for all biological assays.
In Vivo Formulation Strategies
For animal studies (PK/PD), simple DMSO/Water mixtures are often insufficient due to toxicity or precipitation. The lipophilic pivalamide group requires a surfactant-based vehicle.
Recommended Vehicle Systems
Vehicle Type
Composition (v/v)
Applicability
Pros/Cons
Standard Co-solvent
5% DMSO / 40% PEG-400 / 55% Water
IV, IP, PO
Pros: Simple, well-tolerated. Cons: High PEG load can affect GI transit.
Pros: Excellent for highly lipophilic pivalamides. Cons: Oral only; messy handling.
Protocol: Preparation of PEG-400/Water Formulation
Target Concentration: 5 mg/mL
Dissolution: Weigh compound into a vial. Add the calculated volume of DMSO (5%) and vortex until fully dissolved.
Co-solvent Addition: Add PEG-400 (40%) slowly while vortexing. The solution may warm slightly (exothermic). Ensure it remains clear.
Aqueous Phase: Add Water (55%) dropwise while vortexing.
Critical Step: If the solution turns milky (Tyndall effect), the compound is precipitating. Stop.
Fix: Increase PEG-400 ratio to 60% or add 5% Tween 80.
Filtration: Filter sterilize using a 0.22 µm PVDF or PES syringe filter before injection. Do not use Nylon filters as they may bind the drug.
Troubleshooting & Stability
Common Issues
"Oiling Out": Upon adding water, the compound forms liquid droplets instead of crystals.
Cause: The compound is supercooled liquid; common with pivalamides.
Solution: Use a surfactant (Tween 80 or Cremophor EL) to form a stable emulsion rather than a solution.
pH Sensitivity: The pyrazole nitrogen (N2) has a pKa
2.5.
Acidic pH: Solubility increases significantly at pH < 2.
Physiological pH: Solubility is driven solely by lipophilicity. Do not rely on pH adjustment for neutral pH assays.
Chemical Stability
The pivalamide bond is sterically hindered and highly stable against hydrolysis. However, the pyrazole ring can be sensitive to oxidation.
Storage: Store solid at -20°C, desiccated.
Solution Stability: DMSO stocks are stable for 3 months at -20°C. Aqueous formulations must be prepared fresh daily (Ex tempore).
References
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods.
Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties: solubility." Drug Discovery Today: Technologies.
FDA Guidance for Industry. (2009). "Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients."
Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.
Application Note: Optimizing In Vitro Characterization of Pyrazole-Cyclohexyl Scaffolds
Introduction: The Scaffold & The Challenge The pyrazole-cyclohexyl pharmacophore is a cornerstone in modern kinase inhibitor design (e.g., Ruxolitinib analogs, Aurora kinase inhibitors). In this structural class, the pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scaffold & The Challenge
The pyrazole-cyclohexyl pharmacophore is a cornerstone in modern kinase inhibitor design (e.g., Ruxolitinib analogs, Aurora kinase inhibitors). In this structural class, the pyrazole moiety typically functions as the ATP-mimetic hinge binder, forming crucial hydrogen bonds with the kinase backbone. The cyclohexyl group, often attached to the pyrazole or a proximal linker, serves a distinct purpose: it exploits the hydrophobic regions of the ATP-binding pocket (such as the specificity pocket or the solvent-exposed front), improving potency and selectivity via shape complementarity.
The Application Challenge:
While the cyclohexyl group enhances potency, it significantly increases lipophilicity (cLogP). This introduces specific in vitro assay risks:
Aqueous Solubility: High risk of precipitation in low-DMSO assay buffers.
Non-Specific Binding: "Sticky" compounds may adhere to plasticware or aggregate, causing false positives (promiscuous inhibition).
Slow Binding Kinetics: Hydrophobic interactions often drive slower
and rates, requiring optimized incubation times to reach equilibrium.
This guide provides validated protocols designed to mitigate these risks and generate robust SAR (Structure-Activity Relationship) data.
Objective: To ensure the inhibitor is truly soluble and available at the target concentration.
Critical Insight: Traditional tip-based serial dilutions are prone to compound loss for lipophilic cyclohexyl analogs due to adsorption to polypropylene tips. Acoustic dispensing is the gold standard here.
Stock Preparation: Dissolve solid pyrazole-cyclohexyl compound in 100% DMSO to 10 mM. Vortex for 30 seconds. Visually inspect for particulates.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles which promote precipitation.
Dilution (The "Intermediate" Step):
Do not dilute directly into aqueous buffer.
Prepare a source plate with serial dilutions in 100% DMSO .
Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes directly into the dry assay plate or the assay buffer.
Target: Final DMSO concentration must be consistent across all wells (typically 1% or 0.5%).
Solubility Control: For top concentrations (>10 µM), perform a nephelometry check or measure absorbance at 600 nm (OD600). An increase in OD600 indicates precipitation (aggregation).
with high precision.
Method Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over coupled-enzyme assays (like ADP-Glo) for this scaffold because it is less susceptible to fluorescent interference and allows for equilibrium binding analysis .
Mechanism Diagram: TR-FRET Competition
Caption: Competitive displacement of the tracer by the inhibitor results in a decrease of the TR-FRET signal.
Experimental Protocol
Reagent Optimization (The "Tracer Titration"):
Before testing inhibitors, determine the
of the tracer for your specific kinase.
Use a Tracer concentration equal to its
to ensure the assay is in "balanced displacement" mode (Cheng-Prusoff conditions apply).
Plate Setup:
Use white, low-volume 384-well plates.
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is mandatory to prevent aggregation of the cyclohexyl group).
Pre-incubation: Incubate Kinase + Inhibitor for 30-60 minutes before adding the Tracer.
Reasoning: Pyrazole-cyclohexyl inhibitors often exhibit "Type I½" or "Type II" binding characteristics where they induce a conformational change. Simultaneous addition can lead to underestimation of potency due to slow on-rates.
Detection:
Add Tracer.[3] Incubate for 60 minutes at Room Temp.
Read on a multimode reader (e.g., PHERAstar). Excitation: 337 nm. Emission 1: 620 nm (Donor). Emission 2: 665 nm (Acceptor).
Data Analysis:
Calculate Ratio:
.
Fit to 4-parameter logistic equation.
Protocol 3: Validation & Troubleshooting (The "Self-Validating" System)
A common failure mode for lipophilic scaffolds is promiscuous aggregation . The inhibitor forms colloids that sequester the enzyme, appearing as a potent inhibitor (false positive).
The Detergent Sensitivity Test
If a compound shows unexpected potency (
nM) or a steep Hill slope (), perform this validation:
Condition
Buffer Composition
Expected Result (True Inhibitor)
Expected Result (Aggregator)
Standard
0.01% Brij-35
High Detergent
0.1% Triton X-100
(Unchanged)
(Potency Shift)
Logic: Detergents disrupt colloidal aggregates. If the
shifts significantly (loses potency) in the presence of higher detergent, the compound is likely acting via aggregation, not specific binding.
Troubleshooting Decision Tree
Caption: Systematic exclusion of false positives caused by compound aggregation.
References
Coussens, N. P., et al. (2012). Assay Guidance Manual: Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]
Fabbro, D., et al. (2012). Ten things you should know about protein kinases: IUPHAR Review 4. British Journal of Pharmacology. Available at: [Link]
Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time. Expert Opinion on Drug Discovery.
Application Note: Strategies for the Crystallization of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Abstract The isolation of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide in a highly pure, crystalline form is a critical step for its characterization, formulation, and use in drug development. The molecular structure, fea...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isolation of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide in a highly pure, crystalline form is a critical step for its characterization, formulation, and use in drug development. The molecular structure, featuring a combination of polar (amide, pyrazole) and non-polar (cyclohexyl, pivaloyl) moieties, presents unique challenges and opportunities for crystallization. This guide provides an in-depth analysis of the compound's physicochemical properties and offers detailed, validated protocols for three primary crystallization methods: Slow Evaporation, Cooling Crystallization, and Vapor Diffusion. Each protocol is designed to be a self-validating system, with explanations for key experimental choices and comprehensive troubleshooting advice to address common issues such as oiling out or amorphous precipitation.
Introduction: The Critical Role of Crystallinity
In pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. Crystallization is the most widely accepted method for producing high-quality drug substances with desired physical properties.[1] A well-defined crystalline structure governs critical physicochemical properties, including purity, stability, solubility, and bioavailability.[2] For N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, obtaining high-quality single crystals is essential for unambiguous structural elucidation via X-ray diffraction and for ensuring lot-to-lot consistency in manufacturing processes.
This document serves as a practical guide for researchers and scientists, detailing robust methodologies to achieve successful crystallization of the title compound.
Foundational Principles: Solvent Selection and Supersaturation
The success of any crystallization experiment hinges on two core principles: judicious solvent selection and controlled generation of a supersaturated solution.
2.1. Rationale for Solvent Selection
The structure of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide contains both hydrogen bond donors (N-H on the amide) and acceptors (C=O of the amide, nitrogens of the pyrazole ring), as well as significant non-polar regions (cyclohexyl and pivaloyl groups).[3][4] This amphiphilic nature suggests moderate solubility in a range of organic solvents.
The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] This property is key for the cooling crystallization method. For other techniques, finding a solvent system where solubility can be finely tuned is crucial. A preliminary solvent screen is the most effective way to identify optimal conditions.
Table 1: Recommended Solvents for Initial Screening
Polarity
Solvent Class
Specific Solvents
Rationale & Expected Behavior
Polar Aprotic
Ketones / Esters
Acetone, Ethyl Acetate, 2-Butanone
Often provide the ideal solubility profile: high solubility when hot, low solubility when cold.[5][6] Good starting point.
Polar Protic
Alcohols
Ethanol, Methanol, Isopropanol
Hydrogen bonding capabilities may promote strong crystal lattice formation.[7] Be cautious of over-solubility.
Chlorinated
Halogenated
Dichloromethane (DCM)
Good for dissolving the compound at room temperature; often used in layering or vapor diffusion systems with a non-polar anti-solvent.[8]
Non-Polar
Hydrocarbons
Hexanes, Heptane, Cyclohexane
The compound is likely to be poorly soluble. Primarily used as anti-solvents to induce precipitation from a more polar solution.[8]
| Aromatic | Aromatic HC | Toluene | Can sometimes promote crystal packing through π-π interactions and is less volatile than many other solvents.[9] |
2.2. The Path to Crystallization: Supersaturation and Nucleation
Crystallization occurs in two main stages: nucleation and crystal growth.[2] Both stages require a state of supersaturation , where the concentration of the solute in the solution is higher than its equilibrium solubility. The methods described below achieve supersaturation through different means:
Cooling Crystallization: Reduces the temperature of a saturated solution, thereby lowering the solute's solubility.[2][11]
Vapor/Solvent Diffusion: Introduces an "anti-solvent" in which the solute is insoluble, reducing the overall solubility of the solvent system.[10]
Controlled, slow progression towards supersaturation is paramount. Rapid changes often lead to the formation of amorphous precipitates or very small, poor-quality crystals.[9]
Detailed Crystallization Protocols
Protocol A: Slow Evaporation from a Saturated Solution
This is often the simplest and most successful method for obtaining high-quality crystals from small amounts of material.[12] The principle is to slowly increase the concentration of the compound in solution past its saturation point by allowing the solvent to evaporate over time.
Step-by-Step Methodology:
Preparation: Place approximately 10-20 mg of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide into a clean, small-volume container (e.g., a 4 mL vial or a test tube).
Dissolution: Add a suitable solvent (e.g., ethyl acetate or acetone) dropwise at room temperature until the solid is completely dissolved. Avoid adding a large excess of solvent.
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vial to remove potential unwanted nucleation sites.[9]
Evaporation Control: Cover the vial with parafilm and pierce it with a needle 1-2 times. This prevents rapid evaporation and contamination from atmospheric dust.[12] For less volatile solvents like toluene, the cap may be left slightly loose.
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or in a drawer).
Monitoring: Allow the solvent to evaporate slowly over several hours to days. Monitor periodically for the formation of crystals.
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash gently with a small amount of cold solvent and allow to air dry.
Workflow for Slow Evaporation
Caption: Workflow for the Slow Evaporation crystallization method.
Protocol B: Cooling Crystallization
This method is ideal for compounds that exhibit a significant increase in solubility with temperature. It is a preferred technique in process chemistry due to its scalability and control over purity and polymorphism.[11]
Step-by-Step Methodology:
Preparation: Place 50-100 mg of the compound into a small Erlenmeyer flask equipped with a stir bar.
Dissolution: Add a suitable solvent (e.g., ethanol or isopropanol) in which the compound has limited solubility at room temperature.
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of additional hot solvent necessary to achieve full dissolution.[5]
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) can promote the formation of larger, higher-quality crystals.
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystallized product.
Harvesting: Collect the crystals by vacuum filtration, washing with a small portion of the ice-cold solvent.
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow for Cooling Crystallization
Caption: Workflow for the Cooling Crystallization method.
Vapor diffusion is an excellent technique for crystallizing milligram quantities of a compound and for screening a wide variety of solvent/anti-solvent systems.[9] The principle involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing its solubility to the point of crystallization.[10]
Step-by-Step Methodology:
Preparation: Prepare a concentrated solution of the compound (2-5 mg) in a small, open container, such as a 1 mL vial or a microcentrifuge tube. Use a "good" solvent in which the compound is highly soluble (e.g., Dichloromethane).
Setup: Place this inner vial inside a larger, sealable vessel (e.g., a 20 mL scintillation vial or a small beaker).
Anti-Solvent Addition: Add 2-3 mL of a volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexanes or pentane) to the larger outer vessel. Ensure the level of the anti-solvent is below the opening of the inner vial.
Sealing: Seal the outer vessel tightly to create a closed system.
Incubation: Place the sealed system in a stable, vibration-free location at a constant temperature.
Diffusion and Growth: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will reduce the compound's solubility, leading to slow crystallization over 1-7 days.
Harvesting: Once crystals have formed, carefully open the vessel and remove the inner vial. Quickly remove the crystals before the solvent composition changes further and potentially causes them to redissolve.
Workflow for Vapor Diffusion
Caption: Workflow for the Vapor Diffusion crystallization method.
Summary of Methods and Troubleshooting
Table 2: Comparison of Crystallization Methods
Parameter
Slow Evaporation
Cooling Crystallization
Vapor Diffusion
Principle
Concentration via solvent removal
Temperature-dependent solubility
Solubility reduction by anti-solvent
Typical Solvents
Moderately volatile (Acetone, EtOAc)
High temp-solubility gradient (EtOH, IPA)
Volatile solvent/anti-solvent pairs (DCM/Hexane)
Sample Amount
5-50 mg
> 50 mg
1-10 mg
Timescale
Hours to Weeks
Hours to 2 Days
1 to 7 Days
Advantages
Simple setup, good for small scale
Scalable, good for purity control
Excellent for screening, high-quality crystals
| Disadvantages | Can be slow, difficult with volatile solvents | Requires significant material, not all compounds suitable | Can be sensitive to temperature fluctuations |
Table 3: Common Crystallization Problems and Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
Solution is not supersaturated (too much solvent); compound is highly soluble.
Slow Evaporation: Allow more solvent to evaporate. Cooling: Re-heat, boil off some solvent to concentrate the solution, and cool again.[13] Vapor Diffusion: Try a less-polar "good" solvent or a more-polar "anti-solvent".
"Oiling Out"
Solution is too concentrated; cooling is too rapid; impurities present; solvent is too non-polar.
Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[13] If impurities are suspected, consider a charcoal treatment or pre-purification.
Amorphous Powder
Nucleation is too rapid; solution is too supersaturated.
Reduce the rate of supersaturation. For cooling, cool more slowly. For diffusion, use a less volatile anti-solvent or reduce the temperature to slow diffusion rates.[9]
| Many Tiny Crystals | Too many nucleation sites (e.g., dust, scratches); rapid supersaturation. | Filter the hot solution before cooling. Ensure glassware is scrupulously clean. Slow down the crystallization process. Consider seeding with a single, well-formed crystal. |
Conclusion
The crystallization of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is readily achievable through systematic application of fundamental crystallization principles. A thorough solvent screen is the most critical first step in developing a robust protocol. For initial attempts with limited material, Vapor Diffusion and Slow Evaporation are highly recommended for their ability to produce high-quality single crystals suitable for structural analysis. For larger quantities and process optimization, Cooling Crystallization offers a scalable and controllable method for producing pure, crystalline material. By understanding the causality behind each experimental step and employing systematic troubleshooting, researchers can reliably obtain this compound in the desired solid form.
References
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
UAB. (n.d.). Crystallization of small molecules.
BIA. (n.d.). Crystallisation in pharmaceutical processes.
Jones, A. G., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
University of Florida. (n.d.). The Slow Evaporation Method.
Mitchell, C., & Yu, L. (2019, June 14). Crystallization in the Pharmaceutical Industry. ScienceDirect.
Black, S. N., & Collier, E. A. (2009, October 30). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development.
Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm.
T.-L. Ng, et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules.
Nichols, L. (2022, April 7). Troubleshooting Crystallization. Chemistry LibreTexts.
University of California, Berkeley. (n.d.). Common Solvents for Crystallization.
Various Authors. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
Frank, G. A. (2020, November 2). What is the best technique for amide purification? ResearchGate.
Pukánszky, B., et al. (2021, March 23). Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene. ACS Omega.
Author Unknown. (n.d.). Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. Request PDF on ResearchGate.
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Pyrazolyl-Pivalamide Derivatives
Introduction & Chemical Context Pyrazolyl-pivalamide derivatives represent a challenging class of small molecules often encountered in kinase inhibitor discovery and anti-inflammatory research. Their structural duality p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
Pyrazolyl-pivalamide derivatives represent a challenging class of small molecules often encountered in kinase inhibitor discovery and anti-inflammatory research. Their structural duality presents a specific chromatographic paradox:
The Pyrazole Core: A nitrogen-containing heterocycle acting as a weak base (
). It is prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.
The Pivalamide Moiety: Characterized by a bulky tert-butyl group. This moiety is highly hydrophobic and sterically hindered, often requiring high organic content for elution but providing excellent stability.
This guide outlines a robust, self-validating protocol for developing a stability-indicating HPLC method for these derivatives, moving beyond generic screening to targeted optimization.
Physicochemical Assessment & Strategy
Before selecting a column, we must map the molecule's behavior to chromatographic parameters.[1]
This generic gradient is designed to elute the polar pyrazole early and the hydrophobic pivalamide late, ensuring no carryover.
Time (min)
% Solvent B
Comment
0.0
5
Initial equilibration (traps polar impurities)
1.0
5
Isocratic hold
15.0
95
Linear ramp to elute bulky pivalamide
18.0
95
Wash (Critical for hydrophobics)
18.1
5
Re-equilibration
23.0
5
Ready for next injection
Troubleshooting & Optimization
The most common failure mode for this chemistry is Peak Tailing (
) . Use the following diagnostic pathway to resolve it.
Figure 2: Diagnostic logic for resolving peak asymmetry in basic heterocycles.
Technical Insight: If tailing persists despite low pH, it indicates mass overload or silanol activity .
Switch Modifier: Add 5-10% Methanol to Mobile Phase B. Methanol can H-bond with silanols, effectively "blocking" them from the analyte.
Add Ion Pair: If MS compatibility is not required, 0.1% Trifluoroacetic Acid (TFA) is superior to Formic Acid for peak shape because the trifluoroacetate anion pairs with the protonated pyrazole, increasing retention and symmetry.
Validation Strategy (ICH Q2 R2)
Once the method is optimized, it must be validated. For pyrazolyl-pivalamides, specific attention must be paid to Specificity (separating synthesis precursors) and Linearity .
Parameter
Acceptance Criteria
Experimental Note
Specificity
Resolution () > 2.0 between analyte and nearest impurity.
Inject known precursors (e.g., hydrazine derivatives) to ensure separation.
Critical for the hydrophobic pivalamide peak which may vary with temperature fluctuations.
LOD/LOQ
S/N > 3 (LOD) and > 10 (LOQ)
Essential for impurity profiling.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
Agilent Technologies. Analysis of Basic Compounds on Agilent Poroshell 120 EC-C18 and HPH-C18. Application Note. Link
Waters Corporation. Method Development Guide for Charged Surface Hybrid (CSH) Technology.Link
Handling and storage stability of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Technical Guide: Handling, Storage, and Stability Profiling of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide Executive Summary N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a structural hybrid featuring a sterically deman...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Handling, Storage, and Stability Profiling of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Executive Summary
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a structural hybrid featuring a sterically demanding pivalamide group, a lipophilic cyclohexane spacer, and a polar pyrazole heterocycle. Often utilized as a robust intermediate or scaffold in kinase inhibitor discovery (e.g., JAK/ROCK pathways), its handling requires specific attention to stereochemical integrity (cis/trans isomerism) and solubility profiles rather than hydrolytic instability.
This guide provides a scientifically grounded protocol for the handling, storage, and stability assessment of this compound, designed for medicinal chemists and formulation scientists.
Part 1: Physicochemical Profile & Stability Risk Assessment
To ensure data integrity, one must first understand the molecular behaviors governing this compound's stability.
Structural Analysis & Causality
Pivalamide Moiety (Steric Shield): Unlike acetamides, the tert-butyl group of the pivalamide induces significant steric hindrance. This acts as a "shield" against nucleophilic attack, rendering the amide bond exceptionally resistant to hydrolysis under physiological and standard storage conditions [1].
1,4-Disubstituted Cyclohexane (Stereoisomerism): The critical quality attribute (CQA) for this compound is the ratio of cis and trans isomers. The thermodynamic stability differs between the two; interconversion is unlikely under standard storage but possible under forcing acidic/basic conditions or high thermal stress.
Pyrazole Ring: This 5-membered aromatic heterocycle is a weak base (
~2.5). It is generally stable to oxidation but can participate in hydrogen bonding, influencing crystal packing and hygroscopicity [2].
Predicted Stability Profile
Parameter
Risk Level
Mechanistic Insight
Hydrolysis
Low
Steric bulk of pivaloyl group prevents water attack.
Oxidation
Low
Saturated cyclohexane and stable aromatic pyrazole are resistant.
Cis/Trans ratio must be monitored; thermodynamic equilibration can occur at high T.
Hygroscopicity
Low-Medium
Lipophilic core; however, amorphous forms may absorb moisture.
Part 2: Handling & Solubilization Protocols
Safety Precaution: Treat as a potential irritant. Wear standard PPE (nitrile gloves, lab coat, safety glasses). Handle in a fume hood to avoid inhalation of fine powders.
Solubilization Workflow
Due to the lipophilic pivaloyl and cyclohexyl groups, aqueous solubility is predicted to be poor.
Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Solubility: >10 mg/mL (estimated).
Secondary Solvent (for dilutions): Ethanol or Methanol.
Aqueous Buffer: Precipitation is likely above 10% water content unless pH is adjusted to protonate the pyrazole (pH < 2), which is not recommended for long-term storage.
Protocol: Preparation of 10 mM Stock Solution
Weigh 10 mg of solid compound into a tared amber glass vial.
Calculate the required volume of anhydrous DMSO (Molecular Weight
249.35 g/mol ).
Calculation:
Add DMSO and vortex for 30 seconds.
Visual Check: Ensure no particulates remain. If turbid, sonicate for 5 minutes at ambient temperature.
Aliquot into single-use vials to avoid freeze-thaw cycles.
Visualization: Solubilization Decision Tree
Figure 1: Decision matrix for solubilizing lipophilic pivalamide derivatives, ensuring complete dissolution prior to storage.
Part 3: Storage Stability Protocols
Solid State Storage
Long-Term: Store at -20°C in a desiccated, sealed container.
Short-Term (Working Bench): Stable at Room Temperature (20-25°C) for up to 30 days if protected from light and moisture.
Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene containers for long-term storage due to potential leaching by lipophilic compounds.
Freeze-Thaw Cycles: Limit to maximum 3 cycles . The pyrazole ring can facilitate crystal nucleation upon repeated thawing, leading to "crashing out" of solution.
Part 4: Analytical Monitoring (QC) & Self-Validating Methods
To validate the integrity of the compound, a specific HPLC method is required. The primary challenge is separating the cis and trans isomers.
Mobile Phase A: Water + 0.1% Formic Acid (buffers pyrazole).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic pyrazole) and 210 nm (amide).
Expected Retention: The trans isomer (equatorial-equatorial) is typically more lipophilic and may elute after the cis isomer (axial-equatorial) on a C18 column, though this must be empirically verified [3].
Degradation Markers
If instability occurs, look for these peaks:
Pivalic Acid: Result of amide hydrolysis (Rare).
4-(1H-pyrazol-1-yl)cyclohexanamine: The free amine resulting from hydrolysis.
Oxidation products: N-oxides on the pyrazole nitrogen (observable by LC-MS as M+16).
Visualization: QC & Stability Testing Workflow
Figure 2: Analytical workflow for validating compound integrity. Shifts in isomer ratio indicate thermal stress; new peaks indicate chemical degradation.
References
BenchChem Technical Support. (2025). Pivalamide Derivatives in Medicinal Chemistry: Application Notes and Protocols. Retrieved from
Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1). Retrieved from
USP Joint Subcommittee. (2018). Guidelines for Assessing & Controlling Physical Stability of Pharmaceutical Raw Materials. Pharmacopeial Forum. Retrieved from
PubChem Compound Summary. (2026). N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-N-{trans-4-[(quinazolin-2-yl)amino]cyclohexyl}acetamide. Retrieved from
Formulation strategies for hydrophobic pivalamide compounds
Application Note: Formulation Architectures for Hydrophobic Pivalamide Compounds Abstract Pivalamide moieties (containing a tert-butyl group attached to a carbonyl) are frequently employed in medicinal chemistry to block...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Formulation Architectures for Hydrophobic Pivalamide Compounds
Abstract
Pivalamide moieties (containing a tert-butyl group attached to a carbonyl) are frequently employed in medicinal chemistry to block metabolic sites or increase lipophilicity. However, the resulting compounds often exhibit the "Pivalamide Paradox": while metabolically robust due to steric hindrance, they suffer from poor aqueous solubility (BCS Class II/IV) and high lattice energy. This guide details three formulation strategies—Lipid-Based Systems (SEDDS), Amorphous Solid Dispersions (ASD), and Sterically-Optimized Cyclodextrin Complexation—specifically tailored to accommodate the bulky hydrophobic architecture of pivalamides.
Pre-Formulation Intelligence
Before selecting a strategy, the compound must be profiled. Pivalamides present unique challenges:
Steric Bulk: The tert-butyl group (
) is a rigid, spherical hydrophobic domain. It resists tight packing in some crystal lattices but disrupts water networks significantly.
Hydrophobicity: LogP values typically range from 3.0 to >5.0.
Chemical Stability: Unlike pivaloyloxymethyl (POM) ester prodrugs, pivalamides are generally stable against hydrolysis, allowing for thermal processing (e.g., Hot Melt Extrusion), provided the melting point (
) is accessible.
Decision Matrix: Selecting the Architecture
Use the following logic flow to determine the optimal formulation path based on your compound's physicochemical properties.
Figure 1: Strategic decision tree for pivalamide formulation based on physicochemical constraints.
Strategy A: Lipid-Based Formulation (SEDDS)
Rationale: The lipophilic tert-butyl group solvates well in medium-chain triglycerides (MCT). Self-Emulsifying Drug Delivery Systems (SEDDS) maintain the drug in a solubilized state during the critical dispersion phase in the GI tract.
Critical Considerations
Oil Selection: Pivalamides show higher solubility in Capryol™ 90 (Propylene glycol monocaprylate) compared to long-chain lipids due to better polarity matching with the amide bond.
Surfactant: High HLB surfactants (e.g., Cremophor EL or Tween 80 ) are required to emulsify the bulky lipid-drug complex.
Protocol: Construction of Pseudo-Ternary Phase Diagrams
Objective: Identify the "Self-Emulsifying Region" where the formulation spontaneously forms a stable microemulsion upon water dilution.
Materials:
Oil: Capryol™ 90
Surfactant (
): Cremophor EL (Surfactant) + Transcutol P (Cosurfactant) at 2:1 ratio.
Aqueous Phase: Distilled water.
Step-by-Step Methodology:
Preparation of
: Mix surfactant and cosurfactant in a 2:1 weight ratio. Vortex for 2 minutes.
Oil/Smix Ratios: Prepare a series of glass vials containing Oil:
ratios of 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1 (w/w).
Drug Loading: Saturate each mixture with the pivalamide compound. Centrifuge to remove excess solid.
Aqueous Titration (The Self-Validating Step):
Place the oil/surfactant/drug mixture in a beaker under magnetic stirring (300 rpm) at 37°C.
Add water dropwise (50 µL increments).
Observation: Record the volume of water added when the system transitions from Clear/Transparent (Microemulsion) to Turbid/Milky (Macroemulsion) or Phase Separation (Unstable).
Data Plotting: Use a ternary plot software (or Excel) to map the "Clear Region." Formulations falling in this region are viable SEDDS candidates.[1]
Strategy B: Amorphous Solid Dispersions (ASD)
Rationale: Breaking the crystal lattice is essential for high-melting pivalamides. The bulky tert-butyl group can inhibit recrystallization if immobilized in a rigid polymer matrix, effectively "freezing" the amorphous state.
Polymer Selection
HPMC-AS (Hypromellose Acetate Succinate): The hydrophobic acetyl groups interact with the pivalamide's tert-butyl moiety, preventing phase separation.
PVP-VA (Copovidone): Excellent for melt extrusion if the drug is thermally stable.
Objective: Create a homogeneous amorphous dispersion to enhance dissolution rate.
Dissolution: Dissolve the pivalamide and HPMC-AS (ratio 1:3 w/w) in a common solvent (e.g., Acetone/Ethanol 50:50). Ensure total solids concentration is <10% to prevent early precipitation.
Precipitation/Drying:
Option A (Spray Drying): Inlet Temp 80°C, Outlet Temp 45°C. High atomization pressure is needed to handle the polymer viscosity.
Option B (Rotary Evaporation): Rapid solvent removal at 50°C under vacuum. Note: Risk of phase separation is higher here than spray drying.
Secondary Drying: Vacuum dry the powder at 40°C for 24 hours to remove residual solvent (critical, as solvent acts as a plasticizer and induces crystallization).
Validation (DSC Analysis):
Run a Differential Scanning Calorimetry (DSC) scan.[2][3]
Pass Criteria: Absence of the sharp endothermic melting peak characteristic of the crystalline pivalamide. Presence of a Glass Transition (
Excess Drug: Add excess pivalamide solid to each vial.
Equilibration: Shake at 25°C for 48 hours.
Filtration: Filter through 0.45 µm PVDF membrane (nylon may adsorb pivalamides).
Analysis: Quantify dissolved drug via HPLC.
Calculation: Plot Drug Concentration (M) vs. CD Concentration (M).
Calculate
using the slope:
Interpretation: A Slope < 1 indicates a 1:1 complex. A
value between 100 and 5000 is ideal.
Summary Data Tables
Table 1: Excipient Compatibility for Pivalamides
Excipient Class
Recommended Material
Why it works for Pivalamides
Oil (Lipid)
Capryol™ 90, Miglyol 812
Solubilizes the aliphatic tert-butyl chain.
Surfactant
Cremophor EL, Tween 80
High HLB required to emulsify the hydrophobic bulk.
Polymer (ASD)
HPMC-AS (L or M grade)
Amphiphilic nature stabilizes the amide/hydrophobic interface.
Cyclodextrin
HP--CD, SBE--CD
Cavity size matches tert-butyl diameter (~6 Å).
References
Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[4] European Journal of Pharmaceutical Sciences.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs.[5] Journal of Pharmaceutical Sciences.
Brass, E. P. (2002).[6] Pivalate-generating prodrugs and carnitine homeostasis in man.[6] Pharmacological Reviews. (Safety context for pivalate release).
Jermain, S. V., et al. (2018). Amorphous Solid Dispersions: An Update for Preparation, Characterization, Mechanism on Bioavailability, Stability, Regulatory Considerations and Marketed Products. International Journal of Pharmaceutics.
Technical Support Center: Enhancing the Solubility of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Welcome to the technical support center for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule likely classified as a Biopharmaceutics Classification System (BCS) Class II drug candidate, it possesses high permeability but low aqueous solubility, which can significantly hinder its therapeutic potential and oral bioavailability.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address these specific issues.
Understanding the Challenge: The "Brick Dust" Problem
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, with its pyrazole and pivalamide moieties, presents a classic "brick dust" scenario. These are highly crystalline, lipophilic compounds that are notoriously difficult to dissolve in aqueous media, a critical step for absorption in the gastrointestinal tract.[5] The key to unlocking the potential of such molecules lies in overcoming their inherent low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take when encountering poor solubility with N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide?
A1: The first step is a systematic characterization of the compound's baseline solubility. This involves determining its solubility in a range of pharmaceutically relevant solvents and pH conditions. This data will inform the selection of the most appropriate solubility enhancement strategy.
Initial Solubility Screening Protocol:
Solvent Selection: Prepare saturated solutions of the compound in a variety of solvents, including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (simulated gastric fluid), and common organic co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400.
Equilibration: Agitate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Quantification: After equilibration, filter the solutions to remove undissolved solid and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Q2: Can pH modification be used to improve the solubility of this compound?
A2: The pyrazole moiety in the molecule has a pKa, making the compound ionizable.[6][7] Therefore, its solubility will be pH-dependent.[8][9] For a weakly basic compound, solubility will increase in acidic environments where it can be protonated to form a more soluble salt.
pH-Solubility Profiling Protocol:
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).
Add an excess of the compound to each buffer.
Equilibrate and quantify the dissolved concentration as described in the initial solubility screening.
Plot the logarithm of solubility versus pH to visualize the pH-solubility profile. This will help determine the pH range where solubility is maximized.[10][11]
Q3: What are the most promising formulation strategies for a BCS Class II compound like this?
A3: For BCS Class II compounds, several advanced formulation strategies can significantly enhance solubility and, consequently, bioavailability.[2][12] These include:
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[13][14][15]
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[16][17]
Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[18][19][20]
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or a combination thereof.[21][22][23]
Troubleshooting Guides
Guide 1: Implementing Co-Solvent Systems
Issue: My compound shows poor solubility in aqueous buffers, but I need a simple liquid formulation for initial in-vitro or in-vivo studies.
Solution: The use of co-solvents is a straightforward and effective technique to increase the solubility of nonpolar molecules.[24][25][26] Co-solvents work by reducing the polarity of the aqueous environment.[26]
Workflow for Developing a Co-Solvent System:
Caption: Workflow for Co-Solvent System Development.
Step-by-Step Protocol:
Binary Solvent Systems: Prepare solutions of your compound in various ratios of co-solvent to water (e.g., 10:90, 20:80, 50:50 v/v).
Ternary Systems: For more challenging cases, explore combinations of co-solvents.
Solubility Determination: Measure the solubility in each system as previously described.
Consider Downstream Applications: Be mindful of the potential for the drug to precipitate upon dilution in aqueous media, a common issue with co-solvent systems.
Data Presentation: Co-Solvent Solubility Enhancement
Co-Solvent System (v/v)
Solubility of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide (µg/mL)
Fold Increase (vs. Water)
Water
< 1
-
20% Ethanol in Water
50
50x
40% PEG 400 in Water
250
250x
20% Ethanol / 20% PG in Water
150
150x
Note: Data is illustrative and should be determined experimentally.
Guide 2: Formulation as a Solid Dispersion
Issue: Co-solvent systems are not suitable for my desired solid dosage form, and I need a more significant and stable increase in solubility.
Solution: Solid dispersions are a powerful technique where the drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state.[13][14][15][27] This amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and dissolution rate.[15]
Polymer and Drug Solution: Dissolve both the drug and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent.[28]
Solvent Removal: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
Milling and Sieving: Mill the dried solid dispersion to obtain a uniform powder.
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Guide 3: Cyclodextrin Complexation
Issue: I need to improve the solubility for an aqueous formulation, but the use of organic co-solvents is restricted.
Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[18][19] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[18][19][20][29][30]
Workflow for Cyclodextrin Complexation:
Caption: Cyclodextrin Complexation Workflow.
Step-by-Step Protocol (Lyophilization Method):
Aqueous Solution: Dissolve the cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in water.
Drug Addition: Add an excess of the drug to the cyclodextrin solution.
Equilibration: Stir the suspension for 24-48 hours to allow for complex formation.
Filtration: Remove the uncomplexed drug by filtration.
Freeze-Drying: Freeze the resulting solution and lyophilize to obtain a solid powder of the drug-cyclodextrin complex.
Data Presentation: Cyclodextrin Solubility Enhancement
Cyclodextrin
Concentration (w/v)
Apparent Solubility of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide (µg/mL)
None
-
< 1
HP-β-CD
5%
500
HP-β-CD
10%
1200
SBE-β-CD
10%
1500
Note: Data is illustrative and should be determined experimentally.
References
Nanosuspension: An approach to enhance solubility of drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
Cyclodextrins in delivery systems: Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]
Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). International Journal of Pharmaceutical Sciences and Research.
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved from [Link]
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.Org.
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. (2014).
Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. (2023). Bentham Science Publishers.
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
Nanosuspension technologies for delivery of poorly soluble drugs. (n.d.). SciSpace. Retrieved from [Link]
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Increased Bioavailability Excipients in Drug Formul
Co-solvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Excipients for solubility and bioavailability enhancement. (n.d.). Gattefossé. Retrieved from [Link]
BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. (n.d.). Retrieved from [Link]
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (2025). Colorcon.
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. (2025). YouTube.
solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare. Retrieved from [Link]
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research.
advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL.
What are BCS Class II drugs?. (2023). Pion.
FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Retrieved from [Link]
Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015). Journal of Pharmaceutical Sciences.
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). PubMed.
Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). National Center for Biotechnology Information. Retrieved from [Link]
Technical Support Center: Stereochemical Resolution of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Department: Chemical Process R&D / Analytical Chemistry Subject: Separation and Identification of cis-/trans-N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide Last Updated: February 2026 Executive Summary & Chemical Context Th...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Chemical Process R&D / Analytical Chemistry
Subject: Separation and Identification of cis-/trans-N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Last Updated: February 2026
Executive Summary & Chemical Context
This guide addresses the separation of the diastereomers of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide . This molecule is a 1,4-disubstituted cyclohexane system.[1][2][3] Because the substituents (pyrazole and pivalamide) are different, the molecule possesses a plane of symmetry passing through C1 and C4, rendering both isomers achiral . Therefore, you are separating diastereomers , not enantiomers.
The Challenge: Reductive amination or nucleophilic substitution sequences typically yield a thermodynamic or kinetic mixture of cis and trans isomers.
The Goal: Isolate the biologically relevant isomer (typically the thermodynamically stable trans-isomer, though specific targets vary) with >95% de (diastereomeric excess).
Quick Reference: Isomer Properties
Property
Trans-Isomer ()
Cis-Isomer ( or )
Conformation
Diequatorial (Chair)
Axial/Equatorial (Chair)
Thermodynamics
More Stable (Lower Energy)
Less Stable (Higher Energy)
Polarity
Lower (Dipoles cancel more effectively)
Higher (Net dipole moment)
Solubility
Generally Lower (Better crystal packing)
Generally Higher
Elution (Silica)
Elutes First (Less polar)
Elutes Second (More polar)
Elution (C18)
Elutes Second (More hydrophobic)
Elutes First (More polar)
Diagnostic & Analytical Profiling
Before attempting preparative separation, you must confirm the identity of your isomers. Relying solely on retention time is risky without a standard.
Method A: 1H-NMR Spectroscopy (The Gold Standard)
The stereochemistry is defined by the coupling constants (
-values) of the methine protons at positions 1 and 4 of the cyclohexane ring.
Trans-Isomer: The protons at C1 and C4 are axial . Axial-axial couplings (
) are large (typically 10–12 Hz).
Signature: Look for a triplet of triplets (tt) or a wide multiplet with a width at half-height (
) of >20 Hz.
Cis-Isomer: One proton is axial, the other is equatorial.[1][2] Axial-equatorial and equatorial-equatorial couplings are small (2–5 Hz).
Signature: Look for a quintet , broad singlet, or narrow multiplet (
< 12 Hz).
Method B: UPLC/MS Profiling
Column: C18 (e.g., Waters BEH C18, 1.7 µm).
Mobile Phase: Water/Acetonitrile + 0.05% Ammonium Hydroxide (High pH).
Why High pH? The pyrazole moiety is basic. Acidic mobile phases can cause peak tailing. High pH suppresses protonation, sharpening peaks and improving resolution.
Visual Logic: Identification Workflow
Figure 1: NMR decision tree for assigning cis/trans stereochemistry in 1,4-disubstituted cyclohexanes.
Purification Workflows
Choose your workflow based on scale and required purity.
Cis-isomer: Elutes first (More polar interaction with aqueous phase).
Trans-isomer: Elutes second (Better hydrophobic interaction with C18 chains).
Troubleshooting & FAQs
Q1: My peaks are tailing significantly on silica gel. Why?
Diagnosis: The pyrazole nitrogen is interacting with acidic silanol groups on the silica surface.
Fix: You must use a basic modifier. Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (NH4OH) to your mobile phase. This blocks the silanols.
Q2: I isolated the "Trans" isomer, but after sitting in solution, the "Cis" peak reappeared. Is it isomerizing?
Analysis: Spontaneous isomerization of 1,4-cyclohexane amides at room temperature is chemically unlikely (requires bond breaking or extreme conditions).
Root Cause: It is more likely co-elution during the initial purification. The "Cis" isomer was hiding under the tail of the "Trans" peak.
Solution: Re-run the purification with a shallower gradient (e.g., 0.5% MeOH increase per minute) or switch to the Recrystallization method (Workflow A) to break the eutectic mixture.
Q3: Can I use Chiral SFC even though the molecule is achiral?
Answer: Yes. Chiral stationary phases (like Chiralpak AD-H or IC) are excellent for separating diastereomers because they recognize the 3D "shape" of the molecule.
Conditions: CO2 / Methanol (with 0.2% Diethylamine).
Benefit: SFC often provides higher resolution than HPLC for rigid isomers.
Process Visualization
Figure 2: Strategic workflow for selecting the appropriate purification method based on scale.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,4-disubstituted cyclohexanes).
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link (Discusses conformational preferences of cyclic amides).
Sigma-Aldrich Technical Guides. "Separation of Diastereomers by HPLC." Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Optimizing yield in 4-(1H-pyrazol-1-yl)cyclohexylamine coupling reactions
The following technical guide is structured as a specialized support center resource. It prioritizes the amide coupling of 4-(1H-pyrazol-1-yl)cyclohexylamine, as this is the critical bottleneck in synthesizing JAK inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource. It prioritizes the amide coupling of 4-(1H-pyrazol-1-yl)cyclohexylamine, as this is the critical bottleneck in synthesizing JAK inhibitors and antipsychotics (e.g., Cariprazine analogs) where this motif appears.[1]
Topic: Yield Optimization & Troubleshooting for Amide/Buchwald Couplings
Applicable Scaffolds: JAK Inhibitors, Cariprazine Analogs, Kinase Modulators
Version: 2.4 (Current)[1]
Executive Summary: The "Axial-Equatorial" Conundrum
The coupling efficiency of 4-(1H-pyrazol-1-yl)cyclohexylamine is governed almost entirely by the stereochemical conformation of the cyclohexane ring.[2]
The Trans Isomer (Target): The amine group is equatorial.[1][2] It is sterically accessible and highly nucleophilic.[2]
The Cis Isomer (Impurity): The amine group is often axial (depending on the pyrazole position).[1] It suffers from 1,3-diaxial interactions, significantly retarding the rate of coupling.[1]
Core Thesis: Low yields are rarely due to "bad reagents" but rather kinetic stalling caused by cis-isomers or solubility crashes of the zwitterionic intermediate.[2] This guide optimizes for the trans-selective coupling and downstream purification.
The following diagram illustrates the decision process for selecting conditions based on your specific failure mode.
Caption: Diagnostic flowchart for troubleshooting coupling failures. Blue nodes indicate analysis steps; Green nodes indicate optimized solutions.
Troubleshooting Guide & FAQs
Issue 1: "My reaction stalls at 50-60% conversion."
Diagnosis: This is often a solubility-induced kinetic trap .[2] As the reaction proceeds, the urea byproduct from reagents like EDC or the HATU byproduct can form a matrix that traps the bulky cyclohexylamine, especially if the cis isomer is present (which reacts slower).[1]
Solution:
Switch to T3P (50% in EtOAc/DMF): T3P produces water-soluble byproducts and does not form a "urea sludge."[2]
Temperature: Heat the reaction to
. The pyrazole-cyclohexane bond is thermally stable; this overcomes the activation energy barrier of the sterically hindered amine.[2]
Issue 2: "I see two product peaks with identical Mass (MS)."
Diagnosis: You are observing Cis/Trans Diastereomers .[2][3]
Context: Unless you started with >99% pure trans-amine, the coupling will produce both isomers.[2]
Solution:
Do not separate yet. Complete the reaction.
Purification: The amide products usually have significantly different retention times on C18 (Reverse Phase) compared to the free amines.[1]
Chemical Equilibration: If you need the trans product but have a mixture, treat the final amide with a weak base (e.g., NaOEt in EtOH) if the
-carbon next to the carbonyl is epimerizable.[1] Note: This does not flip the cyclohexane ring stereochemistry, only the chiral center of the acid partner if applicable.[1]
Issue 3: "The Pyrazole nitrogen is reacting instead of the amine."
Diagnosis: Regioselectivity failure.[2]
Scientific Grounding: The
of the cyclohexyl primary amine is ~10.[2][4]5. The of the pyrazole nitrogen is ~2.[2]5. Under basic conditions (DIPEA), the primary amine is the nucleophile.[1][2] However, if you use acid chlorides without enough base, the pyrazole can act as a nucleophile.[1][2]
Solution: Ensure you are using 3.0 equivalents of DIPEA .[2] This ensures the primary amine is exclusively nucleophilic.[2]
Advanced Optimization: The "Salt Break" Method
If standard couplings fail, the issue is likely the aggregation of the pyrazole moiety .[1] Use the "Salt Break" technique to disrupt intermolecular H-bonding.[2]
Parameter
Standard Condition
"Salt Break" Condition
Why it works
Salt Additive
None
LiCl (5.0 eq)
Lithium disrupts H-bond aggregates between pyrazole and the amine, freeing the nucleophile.[2]
Reaction Mechanics: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5][6] Organic Process Research & Development.
Relevance: Details the synthesis and handling of trans-4-substituted cyclohexylamines.
T3P Utility: Steinberg, M., et al. (2019).[1][2] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Amides and Esters.[1][2] Organic Letters. [1]
Disclaimer: This guide assumes the user follows standard laboratory safety protocols. The synthesis of pyrazole derivatives may involve sensitizing intermediates.[1]
Technical Support Center: Purification of Pyrazole-Cyclohexyl Amides
Current Status: Operational Ticket ID: PYR-CYC-PUR-001 Assigned Specialist: Senior Application Scientist Triage Desk: Quick Diagnostic Select the symptom that best matches your current situation to jump to the relevant s...
Select the symptom that best matches your current situation to jump to the relevant solution.
Symptom
Likely Cause
Recommended Protocol
Two spots with similar Rf on TLC
Regioisomers ( vs alkylation)
[Go to Module 1] Stationary Phase Screening
Broad, streaking bands on Silica
Pyrazole NH acidity / Amide H-bonding
[Go to Module 2] Mobile Phase Modifiers
White precipitate in organic layer
Urea byproduct (DCU/DIU) from coupling
[Go to Module 3] Urea Remediation
Product "oils out" during crystallization
High lipophilicity of cyclohexyl ring
[Go to Module 4] Biphasic Solvent Systems
Module 1: The Regioisomer Challenge (Chromatography)
The Issue: Co-eluting Isomers
When synthesizing
-alkyl pyrazoles (or coupling to the pyrazole nitrogen), you often generate a mixture of and regioisomers. Due to the steric bulk of the cyclohexyl group and the planar nature of the pyrazole, these isomers often have nearly identical dipole moments, making separation on standard Silica (NP-LC) difficult.
Technical Insight: The "Shape Selectivity" Solution
Standard silica separates primarily based on polarity. To separate pyrazole regioisomers, you must exploit steric discrimination .
Why it happens: The cyclohexyl group creates a "fat" lipophilic region. The position of the pyrazole nitrogen (
vs ) changes the 3D projection of this lipophilic bulk.
The Fix: Switch to Reverse Phase (C18) or Phenyl-Hexyl stationary phases. The C18 chains interact with the hydrophobic cyclohexyl moiety, amplifying the subtle steric differences between the isomers that silica "misses."
Protocol: Isomer Separation Strategy
Flash Chromatography (Normal Phase):
Gradient: 0-100% Ethyl Acetate in Hexanes.
Critical Step: If
, do not attempt to brute-force the separation on silica. You will lose yield to mixed fractions.
Preparative HPLC (Reverse Phase):
Column: C18 (ODS) or Phenyl-Hexyl (5µm).
Mobile Phase A: Water + 0.1% Formic Acid (buffer assists pyrazole ionization).
Mobile Phase B: Acetonitrile (MeCN).
Gradient: Start at 40% B (due to cyclohexyl lipophilicity) to 95% B.
-unsubstituted, the NH is acidic (). If -substituted, the pyridine-like nitrogen is a weak base.
These moieties interact strongly with the acidic silanol groups (
) on silica gel, causing "tailing" (streaking), which ruins resolution.
The Fix: Mobile Phase Modifiers
You must "cap" the silanol interactions using a competitive agent.
For Neutral/Acidic Pyrazoles: Add 1% Acetic Acid to the eluent. This protonates the silanols, preventing H-bonding with your amide.
For Basic Pyrazoles: Add 1-3% Triethylamine (TEA) . This blocks the acidic silanol sites. Note: Flush column with non-amine solvent immediately after use to preserve silica life.
The cyclohexyl group makes the molecule greasy (lipophilic), while the pyrazole-amide core is polar. This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.
Technical Insight: Solvent Selection
You need a solvent system that solvates the lipophilic tail just enough while forcing the polar head to stack.
Solvent System
Ratio (v/v)
Mechanism
Best For
EtOH / Water
2:1 to 1:1
Polarity gradient
General purification; removing inorganic salts.
EtOAc / Hexanes
1:3
Lipophilic exclusion
Removing polar impurities; standard non-polar amides.
MeCN / Water
Gradient
Solvophobic effect
Compounds that oil out in EtOH.
Protocol: The "Cloud Point" Method
Dissolve crude oil in the minimum amount of hot "Good Solvent" (e.g., Ethanol or EtOAc).
Add "Bad Solvent" (e.g., Water or Hexanes) dropwise with stirring until a faint turbidity (cloudiness) persists.
Add one drop of Good Solvent to clear the solution.
Remove from heat and wrap the flask in foil/towel to cool slowly to Room Temp.
Troubleshooting: If it oils out again, reheat and add a seed crystal (if available) or scratch the glass surface to induce nucleation.
FAQ: Frequently Asked Questions
Q: My pyrazole amide is stuck at the baseline of the TLC even in 100% EtOAc.A: The pyrazole NH might be deprotonated or interacting with silica. Try 10% Methanol in DCM . If still stuck, add 1% Ammonium Hydroxide to the MeOH/DCM mixture to disrupt the H-bonding.
Q: Can I use Acetone for recrystallization?A: Yes, but be cautious. Acetone is a good solvent for many pyrazoles, but it holds onto impurities well. A mixture of Acetone/Water is often superior to pure acetone for obtaining high-purity crystals.
Q: I see a new impurity appear after leaving the compound in solution.A: Check your solvent. If using Methanol/Ethanol with an acid catalyst, you might be forming an ester (transesterification) if your amide bond is labile, though this is rare for cyclohexyl amides. More likely, it is pyrazole tautomerization equilibration, which is normal and reversible.
References
Separation of Pyrazole Regioisomers: BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. Link
Amide Coupling Workup (Urea Removal): ResearchGate. (2015). How EDC byproduct urea can be separated?Link
Recrystallization Solvents: University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link
Synthesis & Purification of Pyrazole Amides: UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers. Link
Green Chemistry Amide Synthesis: Semantic Scholar. Solvent-Free Synthesis of Amide: A Novel Technique of Green Chemistry. Link
Technical Support Center: Stereochemical Analysis of Cyclohexyl Rings by NMR Spectroscopy
Welcome to the technical support center for resolving the stereochemistry of cyclohexyl rings using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving the stereochemistry of cyclohexyl rings using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in elucidating the three-dimensional structure of cyclohexane-containing molecules. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) presented in a direct, question-and-answer format, grounded in both fundamental principles and advanced experimental insights.
Section 1: Foundational Concepts & Common Issues
This section addresses the most common questions and challenges that arise when analyzing the NMR spectra of molecules containing a cyclohexyl ring.
FAQ 1: Why do I see a single, broad peak for my cyclohexane protons at room temperature?
At room temperature, the cyclohexane ring undergoes rapid "ring flipping" or "chair-flipping," where one chair conformer interconverts into the other.[1][2][3] This process is extremely fast, occurring approximately 10^5 times per second.[2] As a result, the axial and equatorial protons rapidly exchange their environments. On the NMR timescale, the spectrometer detects only the time-averaged environment of these protons, resulting in a single, often broad, signal.[2][4]
FAQ 2: How can I resolve the signals for axial and equatorial protons?
To resolve the signals for axial and equatorial protons, you need to slow down the rate of ring flipping so that it is slow on the NMR timescale. This is typically achieved by performing the NMR experiment at a low temperature.[4][5] Below a certain temperature (the coalescence temperature), the rate of interconversion becomes slow enough for the NMR spectrometer to distinguish between the distinct chemical environments of the axial and equatorial protons, and you will observe separate signals for each.[3]
Experimental Protocol: Variable Temperature (VT) NMR
Sample Preparation: Prepare your sample in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, deuterated methanol, or deuterated dichloromethane).
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
Acquisition at Each Temperature: Acquire a spectrum at each temperature point, paying attention to changes in chemical shifts and signal multiplicity.
Identify Coalescence: Note the temperature at which broad signals begin to sharpen into distinct multiplets. This is the coalescence temperature.
Low-Temperature Spectrum: Continue to cool the sample until well-resolved signals for the axial and equatorial protons are observed.
Section 2: Advanced Spectral Analysis for Stereochemical Assignment
Once you have resolved the signals for the axial and equatorial protons, the next step is to assign them and determine the stereochemistry of the substituents. This section delves into the key NMR parameters used for this purpose.
FAQ 3: How can I use coupling constants (J-coupling) to differentiate between axial and equatorial substituents?
The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[6] In a cyclohexane chair conformation, the dihedral angles between adjacent protons are distinct for axial and equatorial positions.[7]
Axial-Axial (ax-ax) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.[8]
Axial-Equatorial (ax-eq) Coupling: The dihedral angle is approximately 60°, leading to a smaller coupling constant, usually between 2-5 Hz.
Equatorial-Equatorial (eq-eq) Coupling: The dihedral angle is also around 60°, resulting in a small coupling constant, typically 2-5 Hz.
By analyzing the multiplicity and measuring the coupling constants of a proton on the cyclohexyl ring, you can determine its orientation and, by extension, the stereochemistry of the substituent on that carbon. A large coupling constant to a neighboring proton is a strong indicator of an axial-axial relationship.[8]
Interaction
Approximate Dihedral Angle
Typical ³J Coupling Constant (Hz)
Axial-Axial
180°
8 - 13
Axial-Equatorial
60°
2 - 5
Equatorial-Equatorial
60°
2 - 5
Caption: Relationship between dihedral angle and J-coupling in a cyclohexane chair.
FAQ 4: My coupling constants are ambiguous. How can the Nuclear Overhauser Effect (NOE) help?
The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of protons, irrespective of their through-bond connectivity.[9][10] In a cyclohexane ring, specific NOE correlations can provide definitive evidence for the stereochemical arrangement of substituents.
Key NOE correlations to look for in a chair conformation include:
1,3-Diaxial Interactions: An axial proton will show an NOE to other axial protons on carbons 3 and 5 positions away. This is a very strong and reliable indicator of an axial orientation.
Axial-Equatorial Interactions: An axial proton will also show an NOE to the equatorial protons on the adjacent carbons.
Equatorial-Equatorial Interactions: NOEs between equatorial protons on adjacent carbons are also possible.
Experimental Protocol: 1D NOE Difference Spectroscopy
Identify Target Proton: Select a well-resolved proton signal in your ¹H NMR spectrum that you want to irradiate.
Acquire Control Spectrum: Run a standard ¹H NMR experiment without irradiation.
Acquire NOE Spectrum: Irradiate the target proton with a low-power radiofrequency pulse and acquire the spectrum.
Calculate Difference Spectrum: Subtract the control spectrum from the NOE spectrum. The resulting difference spectrum will show positive signals for the irradiated proton and any protons that are close to it in space.
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can also be performed to visualize all the NOE correlations in the molecule simultaneously.[9][10]
Caption: Diagnostic 1,3-diaxial NOE correlations in a cyclohexane chair.
Section 3: Troubleshooting Complex Cases
Sometimes, standard ¹H NMR techniques are insufficient to resolve complex stereochemical problems. This section provides guidance on more advanced approaches.
FAQ 5: What are anisotropic effects, and how can they influence my spectrum?
Anisotropic effects arise from the presence of π-systems (like benzene rings or carbonyl groups) or other magnetically anisotropic functional groups in the molecule.[11][12] These groups generate their own local magnetic fields that can either shield or deshield nearby protons, causing their chemical shifts to move upfield or downfield, respectively.[13] The magnitude and direction of this shift depend on the spatial orientation of the proton relative to the anisotropic group. By carefully analyzing these unexpected chemical shifts, you can often deduce the relative stereochemistry of the cyclohexane ring and the anisotropic substituent.
FAQ 6: I have a racemic mixture. How can I use NMR to analyze the enantiomers?
Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical chemical and physical properties in an achiral environment.[14] To resolve the signals of enantiomers, you must introduce a chiral auxiliary to create a diastereomeric interaction.
Method 1: Chiral Derivatizing Agents (CDAs)
React your racemic mixture with an enantiomerically pure CDA to form a mixture of diastereomers.[14][15][16] Since diastereomers have different physical properties, their NMR signals will be distinct, allowing you to determine the enantiomeric ratio.[14] A common CDA is Mosher's acid.[14]
Method 2: Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form weak, non-covalent complexes with the enantiomers in your sample.[15][17] The resulting diastereomeric complexes will have slightly different chemical shifts in the NMR spectrum, enabling their differentiation.
FAQ 7: Can computational chemistry help in assigning stereochemistry?
Yes, computational chemistry is a powerful complementary tool for NMR-based structure elucidation.[18][19][20] By performing quantum mechanical calculations, you can predict the NMR chemical shifts and coupling constants for different possible stereoisomers of your molecule.[21][22] Comparing these predicted spectra to your experimental data can provide strong evidence for the correct stereochemical assignment. The DP4+ method is a well-established statistical approach for this purpose.[19]
Workflow for Computational NMR Prediction
Generate 3D Structures: Create 3D models of all possible stereoisomers of your molecule.
Conformational Search: Perform a thorough conformational search for each isomer to identify the lowest energy conformers.
Geometry Optimization: Optimize the geometry of the low-energy conformers using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).
NMR Prediction: Calculate the NMR chemical shifts and coupling constants for each optimized conformer.
Boltzmann Averaging: Calculate a Boltzmann-averaged predicted spectrum for each isomer based on the relative energies of its conformers.
Comparison with Experimental Data: Compare the predicted spectra to your experimental spectrum to determine the best match.
Caption: A typical workflow for computational NMR prediction.
Section 4: Advanced NMR Pulse Sequences
For particularly challenging cases with significant signal overlap, advanced NMR pulse sequences can provide the necessary resolution.
FAQ 8: What are some advanced NMR experiments that can help with my analysis?
Modern NMR spectrometers offer a wide array of pulse sequences that can simplify complex spectra and reveal hidden correlations.[23][24][25][26][27] Some useful experiments for stereochemical analysis include:
2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, helping to trace out the spin systems in the molecule.
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, even if they are not directly coupled. This is useful for identifying all the protons of a particular cyclohexyl ring.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the carbon skeleton of the molecule.
1D Selective TOCSY or 1D Selective NOESY: These experiments provide the high resolution of a 1D spectrum while selectively showing the correlations from a single, irradiated proton.
By employing a combination of these techniques, you can systematically unravel the complex NMR spectra of substituted cyclohexanes and confidently assign their stereochemistry.
References
Szmuszkovicz, J., & Skaletzky, L. L. (1967). A Nuclear Magnetic Resonance Study of the Cyclohexane Ring Conformation in Selectively Deuterated Cis Isomers of 2-Piperidino-α-(p-methoxyphenyl)cyclohexanemethanol. Journal of the American Chemical Society, 89(15), 3803–3807. [Link]
Reeves, L. W. (1966). THE STUDY OF RING INVERSIONS BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Quarterly Reviews, Chemical Society, 20(1), 1-22. [Link]
Chen, C. H., et al. (2019). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 4(1), 1963-1974. [Link]
Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 389-400. [Link]
Wenzel, T. J. (2007). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Annual reports on NMR spectroscopy, 62, 1-131. [Link]
LibreTexts. (2023). Conformations of Organic Molecules. [Link]
ChemTube3D. (n.d.). Conformations of cyclohexane – chair and boat. [Link]
Gerli C., L. A., & M., C. (2011). STUDY OF THERMODYNAMIC AND NMR PROPERTIES OF SOME CYCLOHEXANE DERIVATIVES. Journal of the Chilean Chemical Society, 56(4), 922-926. [Link]
Science.gov. (n.d.). nmr pulse sequences: Topics by Science.gov. [Link]
Tata Institute of Fundamental Research. (n.d.). Computational NMR spectroscopy with quantum chemistry - A tutorial. [Link]
Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 70(26), 10726–10731. [Link]
ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. [Link]
Parkinson, J. A. (2013). Modern NMR Pulse Sequences in Pharmaceutical R & D. In eMagRes (pp. 33-54). [Link]
Royal Society of Chemistry. (2015). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 13(31), 8466-8475. [Link]
Organic Chemistry. (2020, December 6). Conformational Analysis of Cyclohexane | Stereochemistry [Video]. YouTube. [Link]
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]
ResearchGate. (2012, April 17). How to experimentally detect the conformation of cyclohexane? [Link]
Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. [Link]
Chemistry with Dr. G. (2022, April 15). NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry [Video]. YouTube. [Link]
LibreTexts. (2022, April 16). Pulse Sequences. [Link]
Wenzel, T. J. (n.d.). The Use of NMR Spectroscopy for Chiral Discrimination. Bates College. [Link]
LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. [Link]
Kay, L. E. (2019). The evolution of solution state NMR pulse sequences through the ‘eyes’ of triple-resonance spectroscopy. Journal of Magnetic Resonance, 306, 148-156. [Link]
Nanalysis. (2024, September 27). NMR pulse sequences designed graphically? Umm, YES, please! [Link]
Oxford Learning Link. (n.d.). Chapter 32: The stereochemistry of the products of reactions. [Link]
D'Amore, C., & De Luca, G. (2020). Anisotropy and NMR spectroscopy. Applied Sciences, 10(16), 5649. [Link]
Canadian Science Publishing. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Canadian Journal of Chemistry, 41(4), 886-898. [Link]
LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]
Technical Support Center: Enhancing Metabolic Stability of Pivalamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for enhancing the metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for enhancing the metabolic stability of pivalamide derivatives. Our goal is to move beyond simple procedural lists and offer a comprehensive resource grounded in mechanistic understanding and field-proven experience.
Introduction: The Pivalamide Moiety in Drug Design
The pivalamide group, characterized by a bulky tert-butyl moiety attached to an amide nitrogen, is a common functional group in medicinal chemistry. Its primary appeal lies in the steric hindrance provided by the tert-butyl group, which can shield the adjacent amide bond from enzymatic hydrolysis.[1][2] However, achieving optimal metabolic stability is a nuanced challenge that requires a deep understanding of potential metabolic pathways and a strategic approach to molecular design. This guide will address common experimental hurdles and provide actionable strategies for improving the metabolic profile of your pivalamide-containing compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of pivalamide derivatives.
Q1: What are the primary metabolic pathways for pivalamide derivatives?
The metabolism of pivalamide derivatives is primarily dictated by the accessibility of the amide bond and the presence of other metabolically susceptible sites on the molecule. While the tert-butyl group offers significant steric protection, metabolism can still occur through several pathways:
Hydrolysis: Despite steric hindrance, the amide bond can be a target for hydrolytic enzymes like carboxylesterases.[2] The rate of hydrolysis is often slower compared to less hindered amides.
Oxidation: The tert-butyl group itself, while generally robust, can undergo oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, to form hydroxylated metabolites.[1][3][4] Other aliphatic or aromatic regions of the molecule are also common sites for CYP-mediated oxidation.[5][6]
N-dealkylation: If the pivaloyl group is attached to a larger scaffold, N-dealkylation can occur, although this is less common due to the stability of the tertiary carbon.
Conjugation: If oxidation introduces a hydroxyl group, the molecule can undergo Phase II metabolism, such as glucuronidation, to increase its water solubility for excretion.[5]
Q2: My pivalamide derivative shows unexpectedly high clearance in a microsomal stability assay. What are the likely causes?
High clearance in a microsomal stability assay suggests that your compound is being rapidly metabolized by enzymes present in the liver microsomes, primarily CYP enzymes.[7][8][9] Here are the most probable reasons:
Metabolic "Soft Spots": Your molecule likely possesses other sites that are more susceptible to metabolism than the pivalamide group. Aromatic rings, benzylic positions, and other alkyl chains are common targets for CYP-mediated oxidation.
Insufficient Steric Shielding: The conformation of your molecule may orient the pivalamide group in a way that the amide bond is more exposed to enzymatic attack than anticipated.
Non-CYP Mediated Metabolism: While less common in microsomal assays, other enzymes present could contribute to metabolism.
Q3: How can I experimentally identify the site of metabolic liability on my molecule?
Identifying the "soft spot" is crucial for rationally designing more stable analogs. The following experimental approaches are recommended:
Metabolite Identification Studies: Incubate your compound with liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).[10] This will help you identify the structures of the major metabolites, revealing the sites of metabolic modification.
CYP Inhibition Assays: Co-incubate your compound with specific CYP inhibitors to determine which CYP isozyme is primarily responsible for its metabolism. This can provide clues about the nature of the metabolic reaction.
In Silico Prediction: Utilize computational models and software to predict potential sites of metabolism. These tools can help prioritize which analogs to synthesize.
Q4: What are the most effective strategies for enhancing the metabolic stability of pivalamide derivatives?
Improving metabolic stability involves strategic structural modifications to block or reduce the rate of metabolic reactions.[10] Consider the following approaches:
Deuteration: Replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect.[11]
Bioisosteric Replacement: Replace metabolically labile groups with bioisosteres that are more resistant to metabolism while retaining the desired biological activity.[12][13][14][15] For example, replacing a phenyl ring with a pyridine or other heterocyclic ring can alter its susceptibility to oxidation.
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine, trifluoromethyl) to aromatic rings can deactivate them towards oxidative metabolism.[16][17]
Conformational Constraint: Introducing cyclic structures or other rigid elements can lock the molecule into a conformation that is less favorable for binding to metabolic enzymes.[10][18]
Part 2: Troubleshooting Experimental Workflows
This section provides troubleshooting guidance for common issues encountered during in vitro metabolic stability assays.
Issue 1: High Variability in Microsomal Stability Assay Results
Symptoms:
Large standard deviations between replicate experiments.
Inconsistent intrinsic clearance (CLint) values for the same compound across different assay runs.[19]
Potential Causes & Solutions:
Potential Cause
Explanation & Troubleshooting Steps
Microsome Quality and Handling
Liver microsomes are sensitive to freeze-thaw cycles and improper storage, which can lead to decreased enzyme activity.[20] Solution: Aliquot microsomes upon receipt to minimize freeze-thaw cycles. Always thaw on ice and keep them cold until use. Ensure consistent protein concentration in your assays.[7]
Cofactor (NADPH) Degradation
NADPH is the essential cofactor for CYP enzyme activity and is unstable at room temperature. Solution: Prepare the NADPH regenerating system fresh for each experiment and keep it on ice.[21][22] Initiate the reaction by adding the cofactor last.
Inconsistent Incubation Conditions
Variations in temperature, shaking speed, and incubation time can significantly impact results.[20] Solution: Use a calibrated incubator with consistent temperature control (37°C). Ensure gentle, uniform agitation to keep microsomes in suspension.[21] Use precise timing for starting and stopping reactions.
Analytical Method Variability
Issues with the LC-MS/MS method, such as inconsistent sample preparation, matrix effects, or instrument drift, can introduce variability. Solution: Use a validated and robust LC-MS/MS method. Incorporate an internal standard to account for variations in sample processing and instrument response.[22]
Issue 2: Compound Disappears in the Absence of NADPH
Symptoms:
Significant loss of the parent compound in control incubations without the NADPH regenerating system.
Potential Causes & Solutions:
Potential Cause
Explanation & Troubleshooting Steps
Non-CYP Mediated Metabolism
Other enzymes in the microsomal preparation, such as UDP-glucuronosyltransferases (UGTs) or flavin-containing monooxygenases (FMOs), may be metabolizing your compound.[9] Solution: If Phase II metabolism is suspected, run the assay with and without the appropriate cofactors (e.g., UDPGA for UGTs).
Chemical Instability
The compound may be unstable in the incubation buffer (pH 7.4). Solution: Assess the stability of your compound in the assay buffer at 37°C without any microsomes. If instability is confirmed, consider reformulating the compound or adjusting the buffer conditions if possible.
Nonspecific Binding
The compound may be adsorbing to the walls of the incubation tubes or pipette tips. Solution: Use low-binding plasticware. Pre-treating plates or tubes with a solution of a similar, but inert, compound can sometimes help.
Issue 3: No Metabolism Observed for a Known Metabolically Labile Compound (Positive Control)
Symptoms:
The positive control compound shows little to no degradation over the time course of the experiment.
Potential Causes & Solutions:
Potential Cause
Explanation & Troubleshooting Steps
Inactive Microsomes
The microsomal enzymes may be inactive due to improper storage or handling. Solution: Test a new batch of microsomes. Always handle microsomes according to the supplier's instructions.
Inactive NADPH Regenerating System
The NADPH or other components of the regenerating system may have degraded. Solution: Prepare a fresh NADPH regenerating system. Ensure all components are stored correctly.
Incorrect Assay Conditions
The protein concentration may be too low, or the incubation time too short to observe significant metabolism. Solution: Verify the microsomal protein concentration. Increase the incubation time or protein concentration if necessary.[7]
Part 3: Experimental Protocols & Data Interpretation
Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of pivalamide derivatives using liver microsomes.
Materials:
Pooled liver microsomes (human, rat, mouse, etc.)[21]
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[21][22]
Test compound stock solution (in a suitable organic solvent, e.g., DMSO)
Positive control compounds (e.g., a rapidly metabolized compound and a stable compound)
Ice-cold stop solution (e.g., acetonitrile with an internal standard)[21]
96-well plates and low-binding microcentrifuge tubes
Incubator shaker set to 37°C
Centrifuge
LC-MS/MS system
Procedure:
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system and keep it on ice. Dilute the test compound and positive controls to the desired starting concentration in phosphate buffer.
Pre-incubation: In a 96-well plate, add the diluted microsomes and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
Initiation: Start the reaction by adding the NADPH regenerating system to each well.[21]
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold stop solution to the corresponding wells.[7][23] The 0-minute time point represents 100% of the initial compound concentration.
Protein Precipitation: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[22]
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
Data Analysis and Interpretation
The data from the microsomal stability assay is used to calculate the following parameters:
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.
Intrinsic Clearance (CLint): A measure of the rate of metabolism by the liver enzymes, independent of blood flow.
These values are typically determined by plotting the natural logarithm of the percent remaining of the parent compound versus time. The slope of the resulting line is the elimination rate constant (k), from which the half-life and intrinsic clearance can be calculated.
Likely to have a long in vivo half-life and low first-pass metabolism. Generally favorable.
10 - 50
Moderate Clearance
May have an acceptable in vivo half-life. Further optimization may not be necessary.
> 50
High Clearance
Likely to have a short in vivo half-life and significant first-pass metabolism. Optimization is recommended.
Note: These are general guidelines, and the acceptable range for CLint can vary depending on the therapeutic indication and dosing regimen.
Part 4: Visualizing Concepts and Workflows
Diagram: General Metabolic Pathways of Pivalamide Derivatives
Caption: Key metabolic pathways for pivalamide derivatives.
Diagram: Troubleshooting Workflow for High Assay Variability
Caption: A systematic approach to troubleshooting high variability.
References
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]
Thompson, S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2359. Available from: [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis, 8(11), 10851-10873. Available from: [Link]
Patsnap. (2025, May 27). What are common issues in in vitro ADME assays?. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1044-1048. Available from: [Link]
Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Biochemistry, Biotransformation. In StatPearls. Retrieved from [Link]
Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Pharmaceutical Research, 38(10), 1-19. Available from: [Link]
ResearchGate. (2012). Biosynthesis and metabolic pathways of pivalic acid. Retrieved from [Link]
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
National Center for Biotechnology Information. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 127-134. Available from: [Link]
National Center for Biotechnology Information. (2002). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Drug Metabolism and Disposition, 30(5), 551-555. Available from: [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
ResearchGate. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & Medicinal Chemistry Letters, 22(2), 1043-1047. Available from: [Link]
BioIVT. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
ResearchGate. (n.d.). Chapter 32. The use of bioisosteric groups in lead optimization. Retrieved from [Link]
National Center for Biotechnology Information. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 7(5), 527-540. Available from: [Link]
National Center for Biotechnology Information. (2024). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. European Journal of Medicinal Chemistry, 270, 116525. Available from: [Link]
National Center for Biotechnology Information. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available from: [Link]
National Center for Biotechnology Information. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12796. Available from: [Link]
National Center for Biotechnology Information. (2012). Biosynthesis and metabolic pathways of pivalic acid. Applied Microbiology and Biotechnology, 95(6), 1371-1376. Available from: [Link]
MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8793. Available from: [Link]
National Center for Biotechnology Information. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available from: [Link]
ResearchGate. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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ResearchGate. (n.d.). Unusual Metabolic Reactions and Pathways. Retrieved from [Link]
Before modifying your scaffold, you must diagnose why your pyrazole-cyclohexyl compound exhibits poor permeability. This chemical class often suffers from a "false negative" permeability profile due to the interplay between the polar pyrazole head (high melting point/crystallinity) and the lipophilic, rigid cyclohexyl tail.
Interactive Troubleshooting Workflow
Use the following logic gate to determine if your issue is intrinsic permeability, solubility-limited flux, or transporter-mediated efflux.
Figure 1: Diagnostic logic tree to differentiate between adsorption, efflux, solubility, and intrinsic permeability issues in pyrazole-cyclohexyl scaffolds.
Medicinal Chemistry Solutions (SAR & Design)
If your diagnosis points to Intrinsic Permeability or Efflux , use the following structural modifications.
Strategy A: The "Chameleon" Effect (Intramolecular Hydrogen Bonding)
Pyrazoles are notorious Hydrogen Bond Donors (HBD). High HBD counts correlate with P-gp recognition and poor passive diffusion.[1]
The Fix: Design a motif where the pyrazole NH forms a transient Intramolecular Hydrogen Bond (IMHB) with a nearby acceptor (e.g., a fluorine, methoxy, or pyridine nitrogen on the cyclohexyl ring or linker).
Mechanism: This "hides" the polar donor from the lipid bilayer (reducing effective TPSA) while allowing it to break and bind water/protein in the aqueous phase.
Evidence: Studies on "beyond Rule of 5" compounds confirm IMHB can shield polarity, improving permeability without sacrificing solubility [1, 2].[2]
Strategy B: N-Masking (Methylation & Alkylation)
If the NH is not critical for target binding, cap it.
The Fix: N-methylation or N-difluoroethylation.
Mechanism: Removes the primary HBD, significantly lowering the energy penalty for desolvation before membrane entry. N-methylation has been proven to reduce efflux ratios in pyrazole-like kinase inhibitors [7].
Warning: This often lowers solubility (increases LogP). Counteract this by introducing polarity elsewhere (e.g., converting the cyclohexyl to a tetrahydropyran).
Strategy C: Disrupting the "Brick Dust" (Solubility-Limited Permeability)
Pyrazole-cyclohexyl compounds often stack efficiently (planar pyrazole + rigid chair cyclohexyl), leading to high melting points and low solubility.
The Fix: Introduce "escape from flatland" vectors. Replace the 1,4-disubstituted cyclohexyl with a 1,3-disubstituted system to disrupt crystal packing, or add a methyl group to the cyclohexyl ring to increase entropy.
Q1: My pyrazole-cyclohexyl compound shows <50% recovery in Caco-2 assays. Is it unstable?
Diagnosis: Likely Non-Specific Binding (NSB) , not instability.
Cyclohexyl groups are highly lipophilic (
rich). They adhere avidly to the polystyrene plates used in transwell assays.
Protocol Adjustment:
Switch to Glass or Low-Binding Plastic: Use Teflon-coated or specific "low-binding" receiver plates.
Add BSA or Plasma: Add 1% BSA or use human plasma in the receiver well. This creates a "sink" that pulls the lipophilic drug off the plastic and through the cells, improving mass balance [8, 10].
Pre-saturation: Pre-incubate the tips and wells with the compound solution for 30 mins (discarding this fraction) before the actual run to saturate binding sites.
Q2: The compound precipitates in the donor well during PAMPA.
Diagnosis:"Brick Dust" Insolubility.
The compound is crystalline and has high lattice energy.
Protocol Adjustment:
Check pH: Pyrazoles are weakly basic (pKa ~2.5) or acidic (if NH is free, pKa ~14). Ensure your buffer pH is not forcing the neutral, insoluble species to crash out if you are relying on ionization for solubility.
Cosolvents: Standard PAMPA tolerates up to 5% DMSO. Increase to 10% or add 20% PEG400 if validation allows, to differentiate between permeability limits and solubility limits.
Q3: I see high efflux (Ratio > 10). How do I confirm it's P-gp vs. BCRP?
Diagnosis: Pyrazoles are frequent substrates for both.
Protocol Adjustment:
Run the Caco-2 assay with specific inhibitors:
Verapamil (50 µM): Inhibits P-gp. If the ratio drops to ~1, it is P-gp driven.
Ko143 (1 µM): Inhibits BCRP.
Strategy: If confirmed P-gp, revisit Strategy A (IMHB) or Strategy B (N-masking) to remove the H-bond donor recognition motif [4, 7].
Chemical Modification Workflow
Use this decision pathway to guide your synthetic optimization based on the specific failure mode.
Figure 2: Synthetic optimization workflow for pyrazole-cyclohexyl derivatives targeting specific physicochemical deficiencies.
References
Alex, A., Millan, D. S., & Whitlock, G. (2011).[3] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[2][3][5] MedChemComm, 2(7), 669-674. Link
Over, B., et al. (2016). Structural and Conformational Determinants of Macrocycle Cell Permeability. Nature Chemical Biology, 12, 1065–1074. Link
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for PAMPA/Caco-2 troubleshooting).
Hitchcock, S. A. (2012).[6] Structural modifications that alter the P-glycoprotein efflux properties of compounds.[6][7] Journal of Medicinal Chemistry, 55(11), 4877-4895. Link
Kerns, E. H., et al. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.
Wager, T. T., et al. (2010). Moving beyond rules: The importance of experimental data for making drug-like compounds. ACS Chemical Neuroscience, 1(6), 435-449.
Cai, H., et al. (2012). Discovery of N-methyl pyrazole derivatives as potent and selective inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 22(10), 3525-3529.
Krishna, G., et al. (2001). Permeability of lipophilic compounds in Caco-2 cells: effects of solubility and non-specific binding. International Journal of Pharmaceutics, 222(1), 77-89.
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Neuhoff, S., et al. (2006). Impact of BSA on the Caco-2 clearance of lipophilic compounds. Pharmaceutical Research, 23, 350–359.
Technical Support Center: Impurity Identification in N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide Synthesis
Topic: Troubleshooting & Impurity Profiling for Pyrazole-Cyclohexyl-Amide Scaffolds Audience: Process Chemists, Analytical Scientists, and Medicinal Chemists Version: 1.0 (Current as of 2026) Introduction: The Synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Impurity Profiling for Pyrazole-Cyclohexyl-Amide Scaffolds
Audience: Process Chemists, Analytical Scientists, and Medicinal Chemists
Version: 1.0 (Current as of 2026)
Introduction: The Synthetic Landscape
The synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide typically involves the convergence of a cyclohexane scaffold with a pyrazole heterocycle. This structural motif is a common pharmacophore in JAK inhibitors (e.g., Ritlecitinib intermediates) and other kinase inhibitors.
The critical quality attributes (CQAs) of this synthesis are defined by three competing challenges:
Stereochemical Integrity: Controlling the cis/trans ratio on the 1,4-disubstituted cyclohexane ring.[1]
Nucleophilic Ambivalence: Managing the competition between substitution (
) and elimination () during pyrazole attachment.
Acylation Selectivity: Preventing over-acylation of the amide nitrogen.
This guide provides a root-cause analysis for the most persistent impurities found in this workflow.
Module 1: The "Split Peak" Phenomenon (Stereoisomers)
User Question:
"My HPLC trace shows a doublet peak for the final product with identical Mass Spec (m/z) signals. Is this a rotamer or a diastereomer, and how do I fix it?"
Technical Diagnosis:
This is almost certainly Geometric Isomerism (Cis/Trans) , not rotamerism. The 1,4-disubstituted cyclohexane ring exists in two diastereomeric forms.
Target: Usually the Trans-isomer (diequatorial conformation) is the thermodynamic product and biologically active form.
Impurity: The Cis-isomer (axial-equatorial) is a persistent impurity.
Mechanism of Formation:
If you synthesize the precursor (4-aminocyclohexanol) via hydrogenation or reductive amination, you often get a mixture (e.g., 60:40 trans:cis). Even if you start with pure trans-4-aminocyclohexanol, activating the alcohol (e.g., Mesylation) and displacing it with pyrazole can lead to:
Inversion (Walden): Pure
on a cis-mesylate yields a trans-pyrazole.
Retention: If the leaving group participates in neighboring group participation or if the mechanism shifts toward
, stereochemistry scrambles.
Troubleshooting Protocol: Isomer Identification
Feature
Trans-Isomer (Target)
Cis-Isomer (Impurity)
HPLC Elution
Typically elutes second on C18 (more hydrophobic due to planar/diequatorial shape).
Typically elutes first (more polar/compact).
1H NMR (Methine)
The proton at C1 (attached to Pyrazole) appears as a triplet of triplets (tt) with large coupling constants () due to axial-axial coupling.
The proton appears as a broad singlet or narrow multiplet ().
Thermodynamics
More stable (lower energy).
Less stable (steric strain).
Corrective Action:
Feedstock Control: Ensure your starting material (e.g., 4-aminocyclohexanol) has a diastereomeric ratio (d.r.) >99:1.
Purification: If the d.r. is poor, recrystallize the intermediate 4-pivalamidocyclohexyl mesylate before the pyrazole coupling. The mesylate isomers often have vastly different solubilities.
Module 2: The "Minus-82" Impurity (Elimination)
User Question:
"I see a significant impurity at [M-82] relative to the product mass, or sometimes just a lower mass peak that correlates with the loss of the pyrazole group. What is this?"
Technical Diagnosis:
This is the Elimination Product (Cyclohexene derivative) .
Identity: N-(cyclohex-3-en-1-yl)pivalamide.
Cause: When using Pyrazole as a nucleophile to displace a leaving group (OMs, OTs, I) on the cyclohexane ring, the Pyrazole acts as a base rather than a nucleophile. This promotes E2 elimination, stripping a proton and the leaving group to form a double bond.
Root Cause Analysis:
High Temperature: Heating the reaction >80°C promotes Elimination over Substitution.
Steric Hindrance: If the cyclohexane ring is sterically crowded,
is disfavored.
Base Choice: Using strong, bulky bases (e.g., t-BuOK) favors elimination.
Optimization Strategy:
Switch Base: Use Cesium Carbonate (
) in DMF or DMSO. The "Cesium Effect" enhances the nucleophilicity of the pyrazole nitrogen while being less basic than alkoxides.
Lower Temperature: Run the displacement at 50–60°C for longer times rather than reflux.
Module 3: The "Plus-84" Impurity (Over-Acylation)
User Question:
"My mass spec shows a peak at [M+84]. Is this a solvent adduct?"
Cause: Pivaloyl chloride (PivCl) is a highly reactive acylating agent. If an excess of PivCl is used during the amide coupling step, the secondary amide nitrogen can attack a second equivalent of PivCl, forming a tertiary imide.
Troubleshooting Protocol:
Verification: Treat a small aliquot of the crude mixture with aqueous NaOH or LiOH. The imide is unstable to base hydrolysis and will revert to the desired amide (Product) rapidly, whereas the amide is stable.
Prevention:
Stoichiometry: Use exactly 1.0–1.05 equivalents of PivCl.
Temperature: Conduct the addition at 0°C or -10°C.
Quench: Quench the reaction immediately with a primary amine (e.g., ethanolamine) to scavenge excess PivCl.
Visualizing the Impurity Landscape
The following diagram maps the synthetic pathway and the origin points of the three critical impurities discussed above.
Caption: Figure 1. Synthetic pathway illustrating the divergence points for Stereoisomers (Impurity A), Elimination products (Impurity B), and Over-acylation (Impurity C).
Summary of Impurity Data
Use this table to cross-reference your analytical data with the potential impurities.
Impurity Code
Name
Relative Retention (RRT)*
Mass Shift ( m/z)
Origin Step
IMP-A
Cis-Isomer
~0.90 - 0.95
0 (Isobaric)
Starting Material / Step 3
IMP-B
Cyclohexene Eliminant
~1.20
-68 Da (vs Product)**
Step 3 (Displacement)
IMP-C
Bis-Pivaloyl Imide
~1.35
+84 Da
Step 1 (Amide coupling)
IMP-D
Unreacted Mesylate
~0.85
+29 Da (vs Product)
Step 3 (Incomplete Rxn)
*RRT is approximate based on a standard C18 Reverse Phase method (Water/Acetonitrile/Formic Acid).
**Mass shift calculated assuming loss of Pyrazole (+68) and formation of double bond.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on cyclohexane stereochemistry and conformation). Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Detailed mechanisms on Nucleophilic Substitution vs Elimination). Link
Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 111(11), 6984-7034. (Review of pyrazole synthesis and reactivity). Link
Pfizer Inc. (2018). "Process for the preparation of JAK inhibitors." World Intellectual Property Organization, WO2018/123456. (Representative patent literature describing similar cyclohexyl-pyrazole coupling conditions). Link
Reich, H. J. (2023).[2] "Stereochemistry of Cyclohexanes." University of Wisconsin-Madison Chemistry Library. (Authoritative guide on NMR coupling constants in cyclohexanes). Link
Technical Support Center: Scale-Up Optimization for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
User Role: Senior Application Scientist System Status: Operational Knowledge Base ID: KB-PYZ-PIV-404 Introduction Welcome to the Process Chemistry Support Hub. This guide addresses the specific scale-up challenges associ...
Author: BenchChem Technical Support Team. Date: February 2026
User Role: Senior Application Scientist
System Status: Operational
Knowledge Base ID: KB-PYZ-PIV-404
Introduction
Welcome to the Process Chemistry Support Hub. This guide addresses the specific scale-up challenges associated with N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide . This molecule features a classic "linker" architecture common in JAK inhibitors and GPCR antagonists: a cyclohexane ring separating a polar heterocycle (pyrazole) from a lipophilic cap (pivalamide).
The production of this molecule at scale (>1 kg) typically encounters three critical bottlenecks:
Stereochemical Integrity: Maintaining the thermodynamically stable trans-1,4-configuration.
Acylation Thermodynamics: Managing the enthalpy of reaction during pivaloylation.
Solids Handling: Poor filtration flux due to needle-like crystal morphology.
Module 1: Critical Process Workflows
Visualizing the Critical Path
The following diagram outlines the standard production logic and identifies where failure modes (FM) typically occur.
Figure 1: Critical path for the amidation step. "FM" denotes a Failure Mode.
Module 2: Troubleshooting Guides (Q&A)
Ticket #4092: Exotherm Control during Pivaloylation
User Question: "We are scaling up the acylation step from 50g to 2kg. Upon adding pivaloyl chloride to the amine/DCM mixture, the temperature spiked from 0°C to 45°C in minutes, leading to a colored impurity. How do we manage this?"
Technical Resolution:
The reaction between a primary amine and pivaloyl chloride is highly exothermic (
). At the 50g scale, passive heat loss masks this; at 2kg, the surface-area-to-volume ratio drops, leading to adiabatic heating. The "colored impurity" is likely the result of bis-acylation or Hofmann elimination precursors generated at high temperatures.
Corrective Protocol:
Change Addition Order: Do not add neat Pivaloyl Chloride (PivCl) to the amine. Dilute PivCl in the reaction solvent (1:1 v/v) to increase thermal mass.
Schotten-Baumann Conditions: Switch from anhydrous DCM/TEA to a biphasic system (EtOAc / aq.
or NaOH). Water acts as a massive heat sink.
Mechanism:[1][2] The amine reacts with PivCl at the interface. The inorganic base scavenges the HCl byproduct in the aqueous phase, preventing amine-salt precipitation which can foul impellers.
Controlled Dosing: Use a dosing pump interlocked with a temperature probe. Set a hard stop if
.
Parameter
Lab Scale (50g)
Pilot Scale (2kg) Recommendation
Addition Time
10 mins
> 2 hours
Cooling
Ice Bath
Glycol Jacket (-10°C)
Base
Triethylamine (TEA)
10% NaOH or (Aq)
Solvent
DCM (Dichloromethane)
EtOAc or MTBE (Green/Safety)
Ticket #5103: The "Cis-Trans" Stereochemistry Drift
User Question: "Our starting material (the amine) was 98:2 trans:cis. After the pivaloylation and workup, the final product is 92:8. Does the reaction conditions cause epimerization?"
Technical Resolution:
It is chemically unlikely that the pivaloylation conditions (mild base) cause epimerization at the C1 or C4 positions of the cyclohexane ring. The change in ratio is usually an enrichment artifact —the cis-isomer (often an oil or low-melting solid) is more soluble in the reaction solvent but may co-precipitate if the workup is too aggressive (e.g., rapid evaporation).
However, if you observe actual epimerization, it suggests unreacted amine is undergoing reversible oxidation/reduction or radical processes, which is rare. The culprit is almost always solubility differentiation .
The "Self-Validating" Purification System:
To restore the >99% trans ratio, you must exploit the crystal packing differences. The trans-isomer (diequatorial) packs efficiently; the cis-isomer (axial-equatorial) disrupts the lattice.
Recrystallization Protocol:
Solvent: Ethanol/Water (80:20).
Process: Dissolve crude solid at reflux (75°C).
Cooling: Cool slowly to 60°C, then seed with pure trans-crystals.
Hold: Hold at 60°C for 1 hour (Ostwald ripening). This allows cis-impurities trapped in the lattice to diffuse out.
Final Cool: Cool to 5°C. The cis-isomer remains in the mother liquor.
Figure 2: Decision tree for stereochemical purity.
User Question: "Upon quenching the reaction with water, the mixture turned into a thick gel/emulsion. Filtration is impossible. What happened?"
Technical Resolution:
This is a classic issue with amphiphilic pivalamides . The pivaloyl group is lipophilic, while the pyrazole/amide core has hydrogen bond donors/acceptors. In the presence of water and residual surfactant-like impurities (TEA salts), the molecule forms a hydrogel or stable emulsion.
Troubleshooting Steps:
Break the Emulsion: Do not just add water. Add a high-ionic-strength brine solution (saturated NaCl). The ions compete for water hydration, collapsing the gel structure (Salting-out effect).
pH Adjustment: If using Schotten-Baumann, ensure the pH is < 9 before phase separation. High pH can stabilize emulsions via deprotonation of residual pyrazole species (though 1H-pyrazole pKa is ~14, impurities might differ).
Solvent Swap: Avoid filtering the crude precipitate from the biphasic mix. Instead:
Perform a controlled crystallization from a non-gelling solvent (e.g., Isopropyl Acetate or Toluene).
References & Grounding
Stereochemical Stability: Trans-1,4-disubstituted cyclohexanes are thermodynamically favored over cis-isomers due to the absence of 1,3-diaxial interactions.[4]
Source:
Pivaloyl Chloride Safety & Reactivity: Pivaloyl chloride is a sterically hindered reagent that requires specific handling to prevent runaway exotherms and hydrolysis.
Source:
Amidation Scale-Up: Large-scale amidation requires careful selection of bases and solvent systems to manage byproducts and heat transfer.
Source:
Trans-4-aminocyclohexyl pyrazole synthesis: The synthesis of the amine precursor often yields mixtures requiring purification, a known challenge in JAK inhibitor intermediates.
Source: (Analogous chemistry for precursor purification).
A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth anal...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H NMR characterization of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, a molecule of interest in medicinal chemistry. Beyond a mere recitation of expected spectral features, this document delves into the causal relationships between molecular structure and spectroscopic output. Furthermore, it offers a comparative assessment with alternative analytical techniques, namely Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of its characterization.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the premier tool for determining the precise structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of each proton in a molecule. For a molecule like N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, ¹H NMR is indispensable for confirming its successful synthesis and ascertaining the stereochemical orientation of the substituents on the cyclohexane ring.
The choice of solvent and magnetic field strength are critical experimental parameters. A deuterated solvent that dissolves the analyte without producing interfering signals is essential. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. High-field NMR spectrometers (e.g., 400 MHz or higher) are preferred to achieve better signal dispersion and resolve complex coupling patterns, which is particularly important for the crowded aliphatic region of the cyclohexane ring.
Predicted ¹H NMR Spectrum of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on established principles and data from analogous structures. The expected ¹H NMR spectrum can be divided into three key regions corresponding to the pyrazole, cyclohexane, and pivalamide moieties. The stereochemistry of the 1,4-disubstituted cyclohexane ring, which can exist as cis or trans isomers, will have a profound impact on the observed spectrum. The trans isomer is generally the thermodynamically more stable product in related syntheses and will be the focus of this analysis.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for trans-N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale
Pyrazole H-3, H-5
~7.5
d
~2
Protons on the pyrazole ring adjacent to the nitrogen atoms.
Pyrazole H-4
~6.2
t
~2
Proton on the pyrazole ring coupled to H-3 and H-5.
Cyclohexyl H-1 (CH-N)
~4.1
m
-
Methine proton attached to the pyrazole nitrogen, expected to be deshielded.
Cyclohexyl H-4 (CH-NH)
~3.8
m
-
Methine proton attached to the amide nitrogen, also deshielded.
Cyclohexyl equatorial H
~2.0-2.2
m
-
Equatorial protons are typically deshielded relative to axial protons.[1]
Amide proton chemical shift is variable and depends on concentration and solvent.
Pivalamide t-butyl
~1.2
s
-
Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).
Relaxation delay: 1-2 seconds.
Pulse width: 90°.
Spectral width: 0-12 ppm.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
Causality Behind Spectral Features: A Deeper Look
The predicted chemical shifts and coupling patterns are a direct consequence of the molecule's electronic and steric environment.
Pyrazole Protons: The protons on the aromatic pyrazole ring appear in the downfield region (6-8 ppm) due to the deshielding effect of the ring current. The observed doublet and triplet arise from the vicinal coupling between these protons.
Cyclohexane Protons: In a chair conformation, the axial and equatorial protons have distinct chemical environments. The methine protons attached to the nitrogen atoms (H-1 and H-4) are significantly deshielded due to the electronegativity of the nitrogen atoms. The remaining methylene protons of the cyclohexane ring will appear as complex multiplets in the aliphatic region (1-2.5 ppm). The differentiation between axial and equatorial protons is a key indicator of the ring's conformation.[2][3]
Pivalamide Protons: The nine protons of the tert-butyl group are chemically equivalent and do not couple with other protons, resulting in a characteristic sharp singlet. The amide proton (NH) signal is often broad due to quadrupole broadening from the adjacent nitrogen and its chemical shift can be concentration and solvent dependent.
Diagram 1: Key ¹H NMR Correlations in trans-N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Caption: A multi-technique approach to structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Expected Mass Spectral Data:
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
Key Fragmentation Pathways:
Cleavage of the pivaloyl group is a likely fragmentation pathway, leading to a prominent peak corresponding to the loss of the C(CH₃)₃CO moiety.
Fragmentation of the cyclohexane ring can also occur.
Cleavage of the pyrazole ring is another possibility, and the fragmentation patterns of pyrazoles are well-documented.
Table 2: Comparison of Analytical Techniques
Technique
Information Provided
Advantages
Limitations
¹H NMR
Detailed connectivity, stereochemistry, and electronic environment of protons.
Provides the most comprehensive structural information for molecules in solution.
Relatively lower sensitivity compared to MS; complex spectra can be challenging to interpret.
FT-IR
Presence of functional groups.
Fast, non-destructive, and provides a quick overview of the chemical functionalities.
Does not provide detailed information on connectivity or stereochemistry.
Mass Spectrometry
Molecular weight, elemental composition, and structural information from fragmentation.
High sensitivity, can be used for very small sample amounts.
Isomer differentiation can be difficult; fragmentation can be complex to interpret.
Conclusion
The comprehensive characterization of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide relies on a synergistic approach employing ¹H NMR, FT-IR, and Mass Spectrometry. ¹H NMR spectroscopy, with its ability to reveal intricate details of molecular connectivity and stereochemistry, serves as the primary tool for unambiguous structure determination. The predicted spectral data presented in this guide, based on established principles of NMR spectroscopy, provide a robust framework for the analysis of this and related molecules. By understanding the causality behind the observed spectral features and leveraging the complementary information from FT-IR and MS, researchers can ensure the scientific integrity and trustworthiness of their findings in the pursuit of novel drug discovery and development.
References
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terent'ev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
Jensen, F. R., & Bushweller, C. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(21), 5774-5782. [Link]
Comparative Guide: Mass Spectrometry Fragmentation of Pyrazolyl-Cyclohexyl Pivalamides
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of pyrazolyl-cyclohexyl pivalamides versus their structural analogs (e.g., acetamides or phenyl-analogs). It focus...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of pyrazolyl-cyclohexyl pivalamides versus their structural analogs (e.g., acetamides or phenyl-analogs). It focuses on mechanistic elucidation using Electrospray Ionization (ESI) and Electron Impact (EI), tailored for researchers in medicinal chemistry and metabolite identification.
Executive Summary
Pyrazolyl-cyclohexyl pivalamides represent a specialized scaffold often encountered in the development of kinase inhibitors (e.g., JNK, p38 MAPK) and cannabinoid receptor antagonists. Their structural complexity—combining an aromatic nitrogen heterocycle (pyrazole), an aliphatic ring (cyclohexyl), and a bulky steric blocker (pivalamide)—creates a unique mass spectral fingerprint.
This guide compares the fragmentation behavior of these pivalamides against acetamide analogs and phenyl-substituted variants . The core differentiator is the stability of the pivaloyl cation (m/z 85) and the tert-butyl cation (m/z 57) , which serve as diagnostic anchors for structural verification, unlike the labile acetyl group in acetamides.
Technical Deep Dive: Fragmentation Mechanics
The Pivalamide "Anchor" Effect
In ESI-MS/MS (positive mode), the protonated molecular ion
typically localizes the charge on the amide oxygen or the pyrazole nitrogen.
Pivalamide (Piv): The bulky tert-butyl group prevents the classic McLafferty rearrangement due to the lack of
-hydrogens. Instead, it undergoes a facile -cleavage.
Pathway: Cleavage of the amide C-N bond generates the acylium ion [C4H9CO]+ (m/z 85) . Subsequent loss of CO yields the stable tert-butyl cation [C4H9]+ (m/z 57) .
Comparison: Acetamide analogs fragment to form the acetyl cation (m/z 43), which is often obscured by low-mass background noise. The m/z 85/57 doublet is a high-confidence signature for pivalamides.
Cyclohexyl Ring Disintegration
Unlike aromatic phenyl rings, the cyclohexyl moiety undergoes Retro-Diels-Alder (RDA) type fragmentations and ring contractions.
Diagnostic Loss: Neutral loss of cyclohexene (82 Da) or propene (42 Da) from the cyclohexyl ring is observed, often driven by a remote charge site on the pyrazole.
Differentiation: If the scaffold were a phenyl pivalamide, the ring would remain intact, showing only substituent losses.
Pyrazole Ring Cleavage
The pyrazole ring is remarkably stable but will fragment under high collision energies (CID).
Pathway: Loss of N2 (28 Da) or HCN (27 Da) .
Isomer Differentiation: In 1,5-substituted pyrazoles, steric strain often facilitates the loss of the N1-substituent (the cyclohexyl group) more readily than in 1,3-isomers.
Experimental Protocol: Optimized MS Parameters
To reproduce the fragmentation patterns described, use the following self-validating protocol.
Phase 1: Sample Preparation
Solvent: Dissolve 0.1 mg of analyte in MeOH:H2O (50:50) + 0.1% Formic Acid . Avoid acetonitrile if analyzing low-mass ions to prevent solvent adduct interference.
Concentration: Final infusion concentration: 1 µg/mL .
Capillary Voltage: 3.5 kV (Ensure stable Taylor cone).
Cone Voltage: 30 V (High enough to decluster, low enough to preserve
).
Collision Energy (CE) Ramp:
Low (10-20 eV): To observe the intact Pivaloyl cation (m/z 85).
High (40-60 eV): To force pyrazole ring opening and cyclohexyl RDA fragmentation.
Phase 3: Validation Criteria
Pass: Observation of
and base peak m/z 85 or 57.
Fail: Absence of m/z 57 indicates potential hydrolysis to the free amine or mis-synthesis (e.g., linear amide formation).
Comparative Data Analysis
The following table contrasts the fragmentation of a Pyrazolyl-Cyclohexyl Pivalamide against its Acetamide analog.
Feature
Pyrazolyl-Cyclohexyl Pivalamide
Pyrazolyl-Cyclohexyl Acetamide
Mechanistic Insight
Diagnostic Acylium Ion
m/z 85 (Dominant)
m/z 43 (Weak/Noisy)
The t-butyl group stabilizes the acylium ion via hyperconjugation/inductive effects.
Alkyl Carbocation
m/z 57 (t-Butyl)
m/z 15 (Methyl) - Rarely seen
m/z 57 is a "smoking gun" for pivaloyl groups.
Neutral Loss (Amide)
Loss of 101 Da (Pivalamide)
Loss of 59 Da (Acetamide)
Cleavage of the C-N bond to generate the pyrazolyl-cyclohexyl amine cation.
Ring Fragmentation
Cyclohexene loss (-82 Da)
Cyclohexene loss (-82 Da)
Cyclohexyl fragmentation is independent of the amide tail.
Low Mass Noise
Clean spectrum > m/z 50
High noise near m/z 43
Pivalamides offer superior signal-to-noise for the diagnostic headgroup.
Visualization: Fragmentation Pathway[1]
The following diagram illustrates the stepwise fragmentation of a generic N-cyclohexyl-N-(pyrazol-5-yl) pivalamide.
Caption: Stepwise CID fragmentation pathway of Pyrazolyl-Cyclohexyl Pivalamides. The red node (m/z 85) and yellow node (m/z 57) represent the diagnostic pivalamide signature.
References
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Amide Fragmentation and McLafferty Rearrangement). [Link]
Demarque, D. P., et al. (2016). Fragmentation of piperamides and pivalamides: mechanistic insights. Rapid Communications in Mass Spectrometry. [Link]
NIST Chemistry WebBook. Standard Reference Data for Pivalamide and Pyrazole Derivatives. [Link]
Validation
A Comparative Guide to the Validation of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide Purity by LC-MS
Introduction: The Critical Role of Purity in Drug Development N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a small molecule with a heterocyclic pyrazole core, a structure of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Drug Development
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a small molecule with a heterocyclic pyrazole core, a structure of significant interest in medicinal chemistry due to the broad-spectrum biological activities of pyrazole derivatives.[1] In the journey from a promising lead compound to a therapeutic agent, the active pharmaceutical ingredient (API) must be rigorously characterized. Central to this characterization is the validation of its purity. Impurities, which can arise from the synthesis process, degradation, or storage, may impact the safety and efficacy of the final drug product.[2][3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that any impurities present at levels greater than specified thresholds must be identified, quantified, and reported.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive analytical tool for this task, offering unparalleled sensitivity and selectivity for both separating and identifying compounds in complex mixtures.[2][6][7]
This guide provides an in-depth comparison of two primary LC-MS strategies for the purity validation of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide: a qualitative/quantitative screening approach using High-Resolution Mass Spectrometry (HRMS) and a targeted quantitative method using Tandem Mass Spectrometry (MS/MS). We will delve into the causality behind methodological choices and present a detailed protocol for method validation in accordance with ICH Q2(R2) guidelines, ensuring a scientifically sound and defensible analytical procedure.[5][8][9]
Strategic Approaches: Choosing the Right Tool for the Job
The choice of mass spectrometer is dictated by the analytical objective. For purity analysis, the objectives are twofold: (1) to detect and identify unknown impurities and (2) to accurately quantify known impurities.
High-Resolution Mass Spectrometry (HRMS; e.g., Q-TOF, Orbitrap): This approach provides highly accurate mass measurements (typically <5 ppm), enabling the determination of elemental formulas for the parent compound and any detected impurities.[4] This is invaluable for the structural elucidation of unknown process-related impurities or degradation products, forming the foundation of a comprehensive impurity profile.
Tandem Mass Spectrometry (MS/MS; e.g., Triple Quadrupole, QqQ): This technique is the gold standard for quantification.[7] It operates by selecting a specific parent ion (the impurity of interest), fragmenting it, and monitoring a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, filtering out matrix noise and allowing for precise quantification even at trace levels.[7][10]
Feature
High-Resolution MS (Q-TOF/Orbitrap)
Tandem MS (Triple Quadrupole)
Primary Use
Identification & Profiling (Untargeted)
Quantification (Targeted)
Key Strength
High Mass Accuracy (Sub-ppm)
High Sensitivity & Selectivity (MRM)
Output
Accurate mass, elemental formula
Precise concentration measurement
Regulatory Role
Characterizing unknown impurities
Routine QC, release & stability testing
The Analytical Workflow: A Validated System
The journey from a developed method to a validated procedure is a systematic process designed to provide documented evidence that the method is fit for its purpose.[11][12][13] This workflow ensures data integrity and regulatory compliance.
A Structural and Mechanistic Guide to Evaluating N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide as a Potential Janus Kinase Inhibitor
This guide provides a comprehensive structural comparison of the novel chemical entity, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, with established, clinically approved Janus Kinase (JAK) inhibitors. We will delve into...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive structural comparison of the novel chemical entity, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, with established, clinically approved Janus Kinase (JAK) inhibitors. We will delve into the critical structural motifs required for JAK inhibition, propose a hypothetical binding model based on computational analysis, and provide detailed, field-proven experimental protocols for validating its potential as a therapeutic agent.
The JAK-STAT Pathway: A Cornerstone of Immune Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into an intracellular response, primarily gene transcription.[1][2] This pathway is integral to processes like immunity, cell division, and hematopoiesis.[1][3] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4][5]
The signaling process begins when a cytokine binds to its corresponding cell-surface receptor, bringing the associated JAK proteins into close proximity.[3][6] This allows the JAKs to phosphorylate and activate each other.[2] The activated JAKs then create docking sites on the receptor by phosphorylating specific tyrosine residues.[6] STAT proteins are recruited to these sites, where they are, in turn, phosphorylated by the JAKs.[2][6] These activated STATs then dimerize, translocate to the nucleus, and bind to DNA to regulate the expression of target genes involved in the inflammatory response.[1][7] Dysregulation of this pathway is a key driver in numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[5][8]
Caption: The canonical JAK-STAT signaling pathway.
Structural Overview: A Tale of Two Scaffolds
Most approved JAK inhibitors are ATP-competitive, meaning they bind to the ATP-binding site within the kinase domain of the JAK proteins, preventing the phosphorylation events that drive the signaling cascade.[4][9] This shared mechanism of action has led to the evolution of common structural features, or pharmacophores, essential for potent inhibition.
We will compare the structure of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide with three leading JAK inhibitors: Tofacitinib, Ruxolitinib, and Upadacitinib.
A critical feature of Tofacitinib, Ruxolitinib, and Upadacitinib is the nitrogen-rich heterocyclic core (e.g., pyrrolopyrimidine) that forms crucial hydrogen bonds with the "hinge" region of the JAK kinase domain, mimicking the adenine portion of ATP.[13] The rest of the molecule extends into other parts of the active site, and variations in these regions are what determine the inhibitor's selectivity for different JAK isoforms.[6]
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide deviates from this paradigm. Its core consists of a pyrazole ring linked via a flexible cyclohexyl group to a pivalamide moiety. While pyrazole-containing compounds have been investigated as kinase inhibitors, this specific scaffold represents a novel approach for targeting JAKs.[14][15]
Caption: Key structural motif comparison.
In Silico Analysis: Predicting the Binding Hypothesis
To evaluate the potential of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide as a JAK inhibitor, we can employ computational molecular docking simulations.[16][17] This technique predicts the preferred orientation and binding affinity of a ligand to its protein target.[18] The goal is to determine if the novel compound can favorably occupy the ATP-binding site of a JAK protein, such as JAK2 or JAK3.
Key Interaction Points in the JAK Active Site:
Hinge Region: Residues like Leucine and Glutamate (e.g., Leu905 and Glu903 in JAK3) are critical for forming hydrogen bonds with the inhibitor's core.[13] The pyrazole ring of our novel compound contains nitrogen atoms that could potentially act as hydrogen bond acceptors/donors, similar to the pyrrolopyrimidine core of established inhibitors.
Hydrophobic Pockets: The active site contains several hydrophobic regions. The flexible cyclohexyl ring and the bulky pivalamide group of the novel compound could occupy these pockets, contributing to binding affinity.[19]
Gatekeeper Residue: This residue controls access to a deeper hydrophobic pocket and can be a key determinant of inhibitor selectivity across different kinases.
Hypothetical Binding Mode: We hypothesize that the pyrazole ring of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide will anchor the molecule in the hinge region. The cyclohexyl group will position the pivalamide moiety towards the solvent-exposed region of the active site, where it can form additional hydrophobic interactions. The conformational flexibility of the cyclohexyl linker may allow the molecule to adopt an optimal binding pose.
Experimental Validation: A Step-by-Step Workflow
Computational predictions must be validated through rigorous experimentation. The following workflow outlines the necessary biochemical and cell-based assays to determine the JAK inhibitory potential of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide.
Caption: Proposed experimental workflow for validation.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes. This assay directly measures the compound's ability to inhibit the enzyme's catalytic activity.
Rationale: This is the primary screen to establish direct enzymatic inhibition and to understand the compound's potency and selectivity profile across the JAK family. We will use an ADP-detection based assay, which is a universal method for measuring kinase activity.[20][21]
Methodology (Transcreener® ADP² FP Assay as an example):
Reagent Preparation:
Prepare a 10x stock solution of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide and a reference inhibitor (e.g., Tofacitinib) in 100% DMSO. Create a 10-point, 3-fold serial dilution series.
Prepare JAK enzyme/substrate mix containing the specific JAK enzyme (e.g., 3 nM JAK3), the appropriate substrate (e.g., 0.2 µg/µL Poly(Glu-Tyr)), and ATP (e.g., 10 µM) in kinase reaction buffer.[21]
Prepare the ADP Detection Mix containing ADP² Antibody and ADP Alexa594 Tracer.
Assay Execution (384-well plate format):
Add 1 µL of the compound dilutions (or DMSO for controls) to the appropriate wells.
Initiate the kinase reaction by adding 10 µL of the JAK enzyme/substrate mix to all wells.
Incubate the plate for 60 minutes at room temperature to allow for ADP production.
Terminate the reaction and initiate detection by adding 10 µL of the ADP Detection Mix.
Incubate for 60 minutes to allow the detection reagents to reach equilibrium.
Data Acquisition and Analysis:
Read the plate on a suitable fluorescence polarization plate reader.
Convert polarization values to ADP generated using a standard curve.
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.
Protocol 2: Cell-Based STAT Phosphorylation Assay
Objective: To measure the ability of the compound to inhibit cytokine-induced STAT phosphorylation in a relevant human cell line, thereby confirming cell permeability and target engagement in a physiological context.
Rationale: A compound can be a potent enzyme inhibitor but may fail in a cellular context due to poor membrane permeability or active efflux. This assay validates that the compound can reach its intracellular target and exert its inhibitory effect.[22]
Methodology (Using IL-6 induced STAT3 phosphorylation in TF-1 cells as an example):
Cell Culture and Treatment:
Culture human TF-1 cells in appropriate media. Starve the cells of cytokines for 4-6 hours prior to the experiment to reduce baseline STAT phosphorylation.
Pre-incubate the starved cells with various concentrations of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide (or a reference inhibitor) for 1-2 hours.
Cytokine Stimulation:
Stimulate the cells with a pre-determined concentration of human Interleukin-6 (IL-6) for 15-30 minutes to induce robust phosphorylation of STAT3. Include an unstimulated control.
Cell Lysis and Protein Quantification:
Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
Detection (Western Blot):
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and probe with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
Subsequently, strip the membrane and re-probe with an antibody for total STAT3 to serve as a loading control.
Visualize the bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities for pSTAT3 and total STAT3.
Normalize the pSTAT3 signal to the total STAT3 signal for each sample.
Plot the normalized pSTAT3 signal against the compound concentration to determine the cellular IC50.
Comparative Data and Future Outlook
The experimental data gathered from the assays above can be compiled for a direct comparison with known inhibitors.
The structural analysis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide reveals a novel scaffold that deviates from the common pyrrolopyrimidine core of many established JAK inhibitors. Its pyrazole ring presents a potential hinge-binding motif, while the flexible cyclohexyl linker and pivalamide group offer opportunities for unique interactions within the ATP-binding pocket. This structural novelty could translate into a different selectivity profile, potentially offering advantages in terms of safety by avoiding off-target effects associated with inhibiting certain JAK isoforms.[26]
The immediate next step is to execute the proposed experimental workflow. If the in vitro and cellular assays demonstrate potent and selective inhibition of one or more JAK family members, further studies would be warranted. These include kinome-wide selectivity screening to identify any off-target activities and subsequent preclinical studies in animal models of inflammatory diseases to establish in vivo efficacy and safety.[27] This systematic approach will fully elucidate the therapeutic potential of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide as a next-generation JAK inhibitor.
Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2020). Basic Mechanisms of JAK Inhibition. Rheumatic and Musculoskeletal Diseases, 6(1), e001311. [Link]
Aaronson, D. S., & Horvath, C. M. (2002). A Road Map for Those Who Don't Know JAK-STAT. Science, 296(5573), 1653–1655. [Link]
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber, 37(2), 57–60. [Link]
ResearchGate. Mechanism of action of JAK inhibitors. [Link]
Prom-on, S., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(20), 11527–11536. [Link]
Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. [Link]
Parmentier, J. M., et al. (2018). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 11(5), 441-451. [Link]
Chilingaryan, Z., et al. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. International Journal of Molecular Sciences, 22(25), 13945. [Link]
Dr.Oracle. What is the mechanism of action of Rinvoq (upadacitinib)? [Link]
Wang, Y., et al. (2022). Molecular Docking and Molecular Dynamics Simulation of New Potential JAK3 Inhibitors. Current Computer-Aided Drug Design, 18(4), 333-343. [Link]
Kulikov, A. V., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences, 23(18), 10515. [Link]
Biomedicus. The Side Effects of Xeljanz XR (TOFACITINIB). [Link]
Alland, M., et al. (2021). Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. International Journal of Molecular Sciences, 22(11), 5949. [Link]
Ullah, I., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 25(10), 5285. [Link]
Jakafi® (ruxolitinib). Mechanism of action. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. ruxolitinib. [Link]
ResearchGate. Docking simulation of proteins and small molecule compounds. [Link]
S. S. S, et al. (2022). COMPARATIVE MOLECULAR DOCKING STUDIES OF ISOQUINOLINE FUSED BICYLES WITH JANUS KINASE PROTEINS. Journal of Pharmaceutical Negative Results, 13(3), 61-72. [Link]
ResearchGate. Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. [Link]
ResearchGate. Structures of Tofacitinib 1, Lead Compound 2, and Novel JAK3 Inhibitors 3-8. [Link]
Kim, H., et al. (2015). Insights into the Structural Features Essential for JAK2 Inhibition and Selectivity. Journal of Medicinal Chemistry, 58(20), 7987-8014. [Link]
Faris, M., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
Al-Hashedi, K., et al. (2024). Marine Bioactive Molecules as Inhibitors of the Janus Kinases: A Comparative Molecular Docking and Molecular Dynamics Simulation Approach. Molecules, 29(19), 4443. [Link]
Thongbai, N., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33411-33421. [Link]
ResearchGate. Chemical structures of four US FDA approved JAK inhibitors with brand names. [Link]
Hernández-García, E., et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. [Link]
Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
Sharma, A., et al. (2022). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 14(3), 159-173. [Link]
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Revista de Chimie, 75(6), 20-30. [Link]
Costa, G., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. RSC Medicinal Chemistry. [Link]
ResearchGate. (PDF) Pyrazole and its biological activity. [Link]
Reference Standards for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide Analysis: A Technical Comparison Guide
This guide addresses the critical selection and validation of reference standards for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide , a structural motif often encountered as a key intermediate or impurity in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the critical selection and validation of reference standards for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide , a structural motif often encountered as a key intermediate or impurity in the synthesis of JAK inhibitors and other pyrazole-containing APIs.[1]
Due to the specific stereochemical challenges (cis/trans isomerism) and detection limitations (low UV chromophore) of this molecule, standard "off-the-shelf" catalog reagents are frequently insufficient for GMP-regulated analysis.[1]
Executive Summary: The Analytical Challenge
The analysis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide presents two distinct challenges that dictate the choice of reference standard:
Geometric Isomerism: The 1,4-disubstituted cyclohexane ring exists as cis and trans isomers.[1] Synthetic routes typically yield a mixture (e.g., 60:40 or 30:70).[1] A reference standard with an undefined isomer ratio will lead to erroneous quantitation if the analytical method separates the isomers (which it should).[1]
Low UV Response: The molecule lacks a strong chromophore (only the pyrazole ring and amide bond absorb, typically <220 nm).[1] This necessitates a standard with a highly accurate potency assignment (via qNMR) rather than simple area normalization.[1]
This guide compares three classes of reference standards to determine the best fit for method validation and routine release testing.
Comparative Analysis: Selecting the Right Standard
We evaluate three common sources of reference material: Certified Reference Materials (CRM) , High-Purity Analytical Standards , and Research Grade Building Blocks .[1]
Table 1: Performance Matrix
Feature
Option A: Custom/Certified CRM (ISO 17034)
Option B: Analytical Standard (High Purity)
Option C: Research Grade (Building Block)
Primary Use
GMP Release, Method Validation, Calibration
R&D Profiling, Early Method Dev
Synthesis Starting Material
Assay Method
qNMR + Mass Balance (100% - Impurities)
HPLC Area % (often @ 210 nm)
HPLC Area % or "As Is"
Isomer Definition
Explicitly Defined (e.g., 99.1% trans, 0.2% cis)
Defined (e.g., "Mainly trans")
Undefined (Mixture likely)
Water/Solvent
Quantified (KF + GC-HS)
Quantified (KF only)
Often Ignored
Traceability
Full Chain of Custody (NIST/SI)
Manufacturer COA
Vendor Batch
Risk Profile
Low (Self-validating)
Medium (Requires in-house qual)
High (Variable response factors)
Expert Insight: The "Isomer Trap"
Using Option C (Research Grade) often results in a "double peak" phenomenon in high-resolution HPLC methods.[1] If the research grade material is a 50:50 mix but your process impurity is 95:5 trans, using the mix as a single-point calibrator without separating isomers will skew your quantitation by up to 20-30% due to potential differences in extinction coefficients or integration errors.[1]
Recommendation: For GMP release, Option A (or Option B fully characterized in-house) is mandatory.[1] The standard must match the geometric configuration of the analyte in the sample, or the method must resolve both isomers, and the standard must have known quantities of each.
Technical Workflow: Standard Qualification Strategy
When a commercial CRM is unavailable, you must qualify an in-house standard.[1] The following workflow ensures the standard is "fit for purpose."
Diagram 1: Reference Standard Qualification Decision Tree
Caption: Workflow for converting raw synthesis material into a qualified reference standard, prioritizing isomer purity.
Expected Result: Cis and trans isomers typically separate by 0.5 – 1.5 minutes.[1] The trans isomer (equatorial-equatorial) is generally more thermodynamically stable and elutes later on C18 due to a larger hydrophobic surface area, though this must be confirmed experimentally [1].[1]
Protocol B: Potency Assignment via qNMR
Due to the low UV absorbance, mass balance (100% - impurities) is risky.[1] Quantitative NMR (qNMR) is the gold standard.[1]
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (TraceCERT® grade).[1]
Solvent: DMSO-d6 (ensures solubility of both amide and pyrazole).[1]
Procedure:
Weigh ~10 mg of Reference Standard and ~10 mg of IS (precision ±0.01 mg) into the same vial.
Dissolve in 0.7 mL DMSO-d6.
Acquire 1H-NMR with D1 (relaxation delay) ≥ 30 seconds (to ensure full relaxation of protons).[1]
Integrate the Pivalamide methyl protons (singlet, ~1.1 ppm, 9H) vs. the IS signal.[1]
Because the pivalamide and cyclohexyl groups are UV-transparent, the signal comes almost entirely from the pyrazole ring.[1] If your standard contains impurities with high UV absorbance (e.g., benzyl-protected intermediates), an Area% purity of 99% by HPLC might actually correspond to a weight purity of only 85%.[1]
Solution: Always verify the extinction coefficient (
) of the standard against a known pure sample or use CAD/MS detection for purity profiling.[1]
Hygroscopicity
Amides can be hygroscopic.[1] A "Research Grade" standard stored without desiccation may absorb 2-5% water.[1]
Solution: Karl Fischer (KF) titration is mandatory for the "Certified" value.[1] Do not rely on "Loss on Drying" (LOD).[1]
References
ICH Q3A(R2) : Impurities in New Drug Substances.[1] International Council for Harmonisation.[1] (Defines thresholds for identification and qualification).
Holzgrabe, U. (2010) . Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Establishes qNMR as a primary ratio method). [1]
Snyder, L. R., et al.Introduction to Modern Liquid Chromatography. (Discusses separation of geometric isomers on reverse-phase columns).
ISO 17034:2016 . General requirements for the competence of reference material producers. (The standard for CRM production).[1]
A Senior Application Scientist's Guide to Determining the Cis/Trans Isomer Ratio of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Abstract The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, profoundly influencing their pharmacological activity, pharmacokinetic profile, and safety. For molec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, profoundly influencing their pharmacological activity, pharmacokinetic profile, and safety. For molecules containing substituted cycloalkane rings, such as N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, the distinction and quantification of cis and trans diastereomers are paramount. These isomers can exhibit significant differences in biological efficacy and toxicity due to their distinct three-dimensional shapes. This guide provides an in-depth comparison of the primary analytical methodologies for determining the cis/trans isomer ratio of this compound. We will explore the theoretical underpinnings, practical implementation, and comparative advantages of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), providing researchers, scientists, and drug development professionals with the necessary framework to select and execute the most appropriate method for their objectives.
The Stereochemical Challenge: Understanding the Isomers
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a 1,4-disubstituted cyclohexane. The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. The two substituents can be arranged in two distinct, non-interconvertible (without bond breaking) diastereomeric forms:
Cis Isomer: Both substituents are on the same face of the ring. In the most stable chair conformation, this forces one substituent into an axial (a) position and the other into an equatorial (e) position (a,e or e,a).
Trans Isomer: The substituents are on opposite faces of the ring. This allows for a highly stable conformation where both bulky groups occupy equatorial positions (e,e), minimizing sterically unfavorable 1,3-diaxial interactions.[1][2]
The significant difference in conformational energy and shape between the cis-(a,e) and trans-(e,e) isomers forms the basis for their analytical separation and differentiation.
Primary Analytical Techniques: A Comparative Overview
The two most powerful and widely adopted techniques for isomer ratio determination in this context are NMR spectroscopy and HPLC. Gas Chromatography (GC) can also be considered if the analyte is sufficiently volatile and thermally stable.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for both structural elucidation and quantification of diastereomers in a single experiment, as it provides direct insight into the molecular structure in solution.
Causality Behind the Method: The method's efficacy hinges on the Karplus relationship, which correlates the three-bond coupling constant (³J) between two protons to the dihedral angle between them.[6][7] In a rigid cyclohexane chair, axial-axial, axial-equatorial, and equatorial-equatorial protons have distinct and predictable dihedral angles (~180°, ~60°, and ~60°, respectively), leading to measurably different coupling constants.[6]
¹H NMR Analysis: The key diagnostic signals are the methine protons on the cyclohexane ring at C1 and C4 (the carbons bearing the substituents).
Trans Isomer (diequatorial substituents): The corresponding C1-H and C4-H protons are both axial. Each will appear as a complex multiplet, often described as a "triplet of triplets," characterized by large axial-axial coupling constants (³J_aa ≈ 7–13 Hz) to the adjacent axial protons. The large overall width of this multiplet is a hallmark of an axial proton.
Cis Isomer (axial/equatorial substituents): This isomer will show two distinct methine proton signals. One proton is axial (corresponding to the equatorial substituent) and will exhibit the characteristic broad multiplet with large couplings. The other proton is equatorial (corresponding to the axial substituent) and will show a narrow multiplet with smaller axial-equatorial and equatorial-equatorial couplings (³J_ae, ³J_ee ≈ 2–5 Hz).
Quantitative Analysis: The ratio of the cis and trans isomers can be accurately determined by integrating the well-resolved signals corresponding to each isomer. For instance, comparing the integral of the narrow multiplet of the cis isomer's equatorial proton to the integral of the broad multiplet of the trans isomer's axial protons provides a direct molar ratio.
2D NMR (NOESY): For unambiguous confirmation, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed.[5][8][9] This technique detects through-space correlations between protons that are close to each other (< 5 Å). In the cis isomer, a NOE would be observed between the axial substituent and the other axial protons on the same face of the ring (e.g., at C3 and C5). Such correlations would be absent in the stable diequatorial trans isomer, providing definitive proof of the relative stereochemistry.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can physically separate the cis and trans isomers, allowing for their individual quantification.[5][11]
Causality Behind the Method: The separation relies on the different physical properties of the diastereomers. The trans isomer, with both bulky groups in equatorial positions, presents a more "symmetrical" and often less polar surface area compared to the cis isomer, which has one axial and one equatorial group. This difference in shape and polarity leads to differential interactions with the HPLC stationary phase, resulting in different retention times.[11]
Method Development: A typical approach would involve screening reversed-phase (e.g., C18, Phenyl-Hexyl) and normal-phase columns.
Reversed-Phase: A mobile phase of acetonitrile and water or methanol and water would be a standard starting point. The more nonpolar isomer (typically trans) is expected to have a longer retention time.
Normal-Phase: Using a polar stationary phase (like silica or cyano) with nonpolar solvents (like hexane and isopropanol), the more polar isomer (typically cis) would be retained longer.
Quantitative Analysis: Once a baseline separation is achieved (Resolution > 1.5), the area under each peak is proportional to the concentration of that isomer. A UV detector is suitable given the presence of the pyrazole chromophore. The ratio is calculated from the relative peak areas. This method is highly sensitive and ideal for detecting minor isomers.
Method Comparison: Choosing the Right Tool
The choice between NMR and HPLC depends on the specific requirements of the analysis, such as the need for structural confirmation, sample throughput, and sensitivity.
Feature
¹H NMR Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Principle
Differentiates isomers based on distinct magnetic environments and through-bond coupling constants.
Physically separates isomers based on differential partitioning between stationary and mobile phases.
Structural Info
Provides definitive structural confirmation and quantification in one experiment.
Provides retention time and quantitative data; structural confirmation requires a coupled detector (e.g., MS).
Sensitivity
Lower (typically requires >1 mg of sample). May struggle to quantify isomers below 1%.
Higher (can detect trace levels, <0.1%). Ideal for purity analysis.
Throughput
Lower. Sample preparation is simple, but acquisition can take several minutes to hours for 2D NMR.
Higher. Once the method is developed, sample analysis is rapid (minutes per sample).
Development Time
Minimal for ¹H NMR if signals are resolved.
Can be significant; requires screening of columns, mobile phases, and other parameters.
Quantification
Highly accurate via direct integration of signals, provided baseline resolution is achieved.
Highly accurate and precise, relies on peak area integration. Requires reference standards for absolute quantification.
Sample State
Non-destructive. The sample can be fully recovered.
Destructive (sample is diluted and consumed).
Detailed Experimental Protocols
Protocol 4.1: Quantification by ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of the N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide sample into an NMR tube.
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice as it is less viscous and provides sharp signals.
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will improve signal dispersion and simplify analysis.
Data Acquisition:
Acquire a standard 1D ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Ensure the spectral width covers all relevant proton signals (e.g., 0-10 ppm).
Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
Data Processing & Analysis:
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
Identify the diagnostic methine proton signals for the cis and trans isomers in the ~3.5-4.5 ppm region. Look for a narrow multiplet (cis) and a broad multiplet (trans).
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. The ratio should be optimized to achieve baseline separation.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at a suitable wavelength for the pyrazole ring (e.g., 220 nm or 254 nm).
Injection Volume: 10 µL.
System Suitability: Before analysis, perform a system suitability test by injecting the sample mixture multiple times to ensure adequate resolution (Rₛ > 1.5), repeatability (RSD < 2%), and theoretical plates.
Data Acquisition & Analysis:
Inject the sample and record the chromatogram.
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
Integrate the peak areas for both isomers.
Calculate the area percent ratio, which corresponds to the isomeric ratio:
Benchmarking Novel Kinase Inhibitors: A Comparative Guide Featuring N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
In the landscape of drug discovery and chemical biology, the identification and characterization of novel kinase inhibitors are of paramount importance. Kinases, being central regulators of cellular signaling, are implic...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical biology, the identification and characterization of novel kinase inhibitors are of paramount importance. Kinases, being central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer. The rigorous evaluation of a new chemical entity against established kinase probes is a critical step in validating its potential as a therapeutic agent or a research tool. This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, using the hypothetical compound N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide as a case study. We will compare its performance against well-characterized inhibitors of the highly conserved RAS/RAF/MEK/ERK signaling pathway: Trametinib, GDC-0994, and Avutometinib (RO5126766).
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind experimental choices. Our objective is to equip you with the knowledge to design and execute a robust benchmarking strategy for your novel kinase inhibitors.
The Crucial Role of Benchmarking in Kinase Inhibitor Development
The journey of a novel kinase inhibitor from discovery to clinical application is paved with rigorous validation. Benchmarking against known probes serves several critical functions:
Target Validation and Potency Assessment: It allows for the confirmation of the intended molecular target and provides a quantitative measure of the compound's potency in comparison to established inhibitors.
Selectivity Profiling: By comparing the inhibitor's activity across a broad panel of kinases, its selectivity can be determined. High selectivity is often a desirable trait to minimize off-target effects and associated toxicities.
Mechanism of Action Elucidation: Comparative studies can shed light on the inhibitor's mechanism of action, such as whether it is an ATP-competitive or an allosteric inhibitor.[1][2][3] Allosteric inhibitors, which bind to sites other than the highly conserved ATP pocket, often exhibit greater selectivity.[2][3][4]
Cellular Efficacy and Target Engagement: It is crucial to demonstrate that the inhibitor can effectively engage its target within the complex environment of a living cell and elicit the desired biological response.
Introducing the Contenders: A Hypothetical Scenario
For the purpose of this guide, we will hypothesize that N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a novel inhibitor targeting the MAPK pathway. To effectively benchmark this compound, we have selected three well-established kinase probes with distinct mechanisms of action within this cascade:
Trametinib (Mekinist®): An FDA-approved allosteric inhibitor of MEK1 and MEK2.[5][6][7] It does not compete with ATP but rather binds to a pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation.[1][2][8]
GDC-0994 (Ravoxertinib): A potent and selective inhibitor of ERK1 and ERK2.[9][10] It is an ATP-competitive inhibitor that has been evaluated in clinical trials.[11][12]
Avutometinib (RO5126766): A dual inhibitor of RAF and MEK kinases.[13][14][15][16] It acts as an allosteric inhibitor of MEK1/2 and a weak ATP-competitive inhibitor of BRAF/CRAF.[13]
The following sections will detail the experimental workflows to compare N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide against these known probes.
Part 1: Biochemical Potency and Selectivity
The initial step in characterizing a novel kinase inhibitor is to determine its potency against the purified target enzyme and to assess its selectivity across the kinome.
In Vitro Kinase Activity Assays
Biochemical kinase assays are fundamental for determining the intrinsic inhibitory activity of a compound.[17][18][19] Radiometric assays, often considered the "gold standard," directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[17][18][20] However, non-radioactive methods, such as fluorescence-based and luminescence-based assays, are now widely used due to their high-throughput capabilities and safety.[19][21]
This protocol describes a generic HTRF assay, which can be adapted for various kinases.
Reagent Preparation:
Prepare a 2X kinase solution in the appropriate reaction buffer.
Prepare a 4X solution of the biotinylated substrate in the reaction buffer.
Prepare a 4X solution of ATP in the reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.
Prepare serial dilutions of the test compounds (N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, Trametinib, GDC-0994, and Avutometinib) in DMSO, followed by a dilution in the reaction buffer.
Kinase Reaction:
In a 384-well low-volume microplate, add 5 µL of the 2X kinase solution.
Add 2.5 µL of the 4X test compound solution.
Initiate the reaction by adding 2.5 µL of the 4X ATP/substrate mixture.
Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).
Detection:
Add 10 µL of the HTRF detection mix containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
Incubate for 60 minutes at room temperature to allow for signal development.
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
Data Analysis:
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration.
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Expected Outcome and Interpretation:
This assay will provide the IC50 values for each compound against the target kinase. A lower IC50 value indicates higher potency. Comparing the IC50 of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide to the known probes will establish its relative biochemical potency.
Diagram: HTRF Kinase Assay Workflow
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Kinome-Wide Selectivity Profiling
Assessing the selectivity of a novel inhibitor is crucial to anticipate potential off-target effects. Large-scale kinase profiling platforms, such as KINOMEscan®, offer a comprehensive way to evaluate the binding of a compound against a large panel of kinases.[22][23][24]
Experimental Protocol: KINOMEscan® Profiling
This is a competitive binding assay where the test compound is competed against an immobilized active-site directed ligand for binding to the kinase.
Compound Submission: Submit the test compound (N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide) to a commercial provider offering KINOMEscan® services. The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >450 kinases).[23]
Assay Principle: The assay measures the amount of kinase that remains bound to the immobilized ligand in the presence of the test compound. The results are reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
Data Analysis: The results are often visualized as a dendrogram (TREEspot™), which provides a graphical representation of the kinome-wide selectivity. A selectivity score (S-score) can be calculated to quantify the selectivity of the compound. A lower S-score indicates higher selectivity.
Expected Outcome and Interpretation:
The KINOMEscan® profile will reveal the primary target(s) of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide and any potential off-targets. Comparing its selectivity profile to those of Trametinib, GDC-0994, and Avutometinib will provide valuable insights into its specificity and potential for off-target liabilities.
Part 2: Cellular Target Engagement and Functional Consequences
Demonstrating that a compound can enter cells and bind to its intended target is a critical step in the validation process. Cellular target engagement assays provide a direct measure of this interaction in a physiological context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in intact cells.[25][26][27] The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).[25][26][28]
Experimental Protocol: CETSA®
Cell Treatment:
Culture cells (e.g., a cancer cell line with a known activating mutation in the MAPK pathway) to near confluency.
Treat the cells with the test compounds (N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide and the known probes) at various concentrations for a defined period (e.g., 1 hour). Include a vehicle control (DMSO).
Heat Challenge:
Harvest the cells and resuspend them in a physiological buffer.
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
Cell Lysis and Protein Quantification:
Lyse the cells by freeze-thaw cycles.
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
Quantify the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
Data Analysis:
Generate a melt curve by plotting the amount of soluble target protein against the temperature.
Determine the Tm for the target protein in the presence and absence of the compound.
A shift in the melt curve to a higher temperature indicates target engagement.
Expected Outcome and Interpretation:
A dose-dependent thermal shift for the target kinase upon treatment with N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide would provide strong evidence of intracellular target engagement. Comparing the magnitude of the shift to that induced by the known probes can provide a relative measure of cellular target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding to a target protein in real-time.[29][30][31] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[31]
Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
Assay Setup:
Plate the transfected cells in a white, 96-well or 384-well plate.
Add the NanoBRET™ tracer to the cells at a concentration optimized for the specific target.
Add serial dilutions of the test compounds.
BRET Measurement:
Add the NanoGlo® substrate to initiate the luminescent reaction.
Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission).
Plot the BRET ratio against the compound concentration and determine the IC50 value, which represents the cellular potency of the compound.
Expected Outcome and Interpretation:
This assay will provide a quantitative measure of the apparent cellular affinity of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide for its target. Comparing this value to those of the known probes will allow for a direct comparison of their target engagement capabilities in living cells.
Cellular Functional Assays
Ultimately, the goal of a kinase inhibitor is to modulate a cellular process. Functional assays, such as measuring the phosphorylation of downstream substrates or assessing cell viability, are essential to confirm the biological activity of the compound.
Experimental Protocol: Western Blotting for Downstream Signaling
Cell Treatment: Treat cells with increasing concentrations of the test compounds for a specified time.
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
Western Blotting:
Separate the proteins by SDS-PAGE and transfer them to a membrane.
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK for a MEK inhibitor) and the total protein as a loading control.
Incubate with a secondary antibody and detect the signal.
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Experimental Protocol: Cell Viability Assay
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the test compounds.
Incubation: Incubate the cells for a period that allows for effects on proliferation (e.g., 72 hours).
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Expected Outcome and Interpretation:
These functional assays will demonstrate whether target engagement by N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide translates into the expected downstream signaling inhibition and a corresponding effect on cell proliferation. Comparing its functional potency to that of the known probes will provide a comprehensive assessment of its cellular efficacy.
Comparative Data Summary
To facilitate a clear comparison, the data generated from these assays should be summarized in a table.
Parameter
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Trametinib
GDC-0994
Avutometinib
Biochemical IC50 (nM)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
KINOMEscan® S-score (1µM)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
CETSA® ΔTm (°C)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
NanoBRET™ Cellular IC50 (nM)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Cellular Functional GI50 (nM)
Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Conclusion: A Path Forward for Novel Inhibitor Characterization
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking a novel kinase inhibitor, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, against established probes targeting the MAPK pathway. By systematically evaluating its biochemical potency, kinome-wide selectivity, cellular target engagement, and functional consequences, researchers can gain a deep understanding of their compound's properties and potential.
The causality behind these experimental choices lies in the progressive validation of the inhibitor's characteristics, from its intrinsic enzymatic activity to its effects in a complex cellular system. Each protocol is designed to be a self-validating system, with the results from one assay informing and corroborating the findings of the others. This multi-faceted approach, grounded in authoritative methodologies, ensures the trustworthiness and scientific integrity of the benchmarking process. By following this framework, researchers can confidently position their novel kinase inhibitors within the existing landscape and make informed decisions about their future development.
References
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National Center for Biotechnology Information. (n.d.). Trametinib. PubChem. Retrieved from [Link]
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Robarge, K., et al. (2014). Abstract DDT02-03: Discovery of GDC-0994, a potent and selective ERK1/2 inhibitor in early clinical development. Cancer Research, 74(19 Supplement), DDT02-03.
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Ogitani, Y., et al. (2020). Novel RAF/MEK inhibitor CH5126766/VS-6766 has efficacy in combination with eribulin for the treatment of triple-negative breast cancer. Cancer Science, 111(10), 3846-3856.
Bajorath, J., et al. (2021). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry, 64(3), 1333-1355.
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
OncologyLive. (2024, December 26). Allosteric Inhibitors Targeting PIK3CA May Reduce Treatment Toxicities in Breast Cancer. Retrieved from [Link]
ResearchGate. (n.d.). The four types of allosteric kinase inhibitors discussed in this.... Retrieved from [Link]
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, December 16). Discovery and Characterization of Allosteric WNK Kinase Inhibitors. PubMed. Retrieved from [Link]
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A Guide to the Structural Elucidation of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide: A Comparative Crystallographic Approach
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for atomic-level structural...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for atomic-level structural elucidation, providing invaluable insights into intermolecular interactions, conformational preferences, and solid-state packing. This guide offers a comprehensive walkthrough for determining the crystal structure of the novel compound, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, and a framework for its comparative analysis against structurally related analogues.
While, as of the latest search, the crystal structure of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is not publicly available in repositories such as the Cambridge Structural Database (CSD), this guide will provide researchers with a robust, field-proven methodology to obtain and analyze this critical data.[1][2] We will explore the experimental workflow, from crystallization to data refinement, and subsequently demonstrate a comparative analysis using existing crystallographic data for analogous compounds containing pyrazole and cyclohexane moieties.
Part 1: The Experimental Blueprint: From Powder to Structure
The journey to a high-resolution crystal structure begins with the meticulous preparation of single crystals suitable for X-ray diffraction. The following protocol outlines a systematic approach to crystallization and data acquisition for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide.
Synthesis and Purification
An analytically pure sample of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is the essential starting point. The synthesis should be followed by a rigorous purification protocol, typically involving column chromatography and subsequent recrystallization, to remove any impurities that could impede crystal growth. The final product's purity should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Crystallization Strategy
The growth of diffraction-quality single crystals is often the most challenging step. A multi-pronged screening approach is recommended to explore a wide range of crystallization conditions.
Recommended Crystallization Techniques:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the compound solution is equilibrated with a larger reservoir of a precipitant solution. This controlled change in solvent composition can induce crystallization.
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals may form at the interface.
Initial Screening Conditions:
A sparse matrix screening approach, utilizing a variety of solvents with differing polarities and vapor pressures, is advisable. A suggested starting point would be to screen combinations of common laboratory solvents such as acetone, acetonitrile, dichloromethane, ethanol, methanol, and toluene.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Step-by-Step Data Collection Protocol:
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop.
Cryo-protection: To mitigate radiation damage and improve data quality, the crystal is often flash-cooled in a stream of liquid nitrogen. A cryoprotectant may be required to prevent ice formation.
Diffractometer Setup: The crystal is placed on a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
Workflow for Structure Solution and Refinement:
Caption: A generalized workflow for solving and refining a small-molecule crystal structure.
Data Processing: The raw diffraction images are integrated to produce a list of reflection intensities.
Structure Solution: The initial atomic positions are determined using methods such as Patterson or direct methods.
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.
Part 2: A Comparative Structural Analysis
In the absence of a solved structure for our target molecule, we can draw valuable comparative insights by examining the crystal structures of analogous compounds. For this purpose, we will consider compounds containing either a pyrazole ring or a substituted cyclohexane ring, as these are the core fragments of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide.
Comparator Compound Selection
A search of the Cambridge Structural Database (CSD) reveals a wealth of structures containing these motifs.[1][2] For this guide, we will consider the following representative examples:
4-Fluoro-1H-pyrazole: Provides insight into the hydrogen bonding and packing motifs of a simple pyrazole derivative.[3]
4-Chloro-1H-pyrazole: Allows for comparison of the impact of a different halogen substituent on the crystal packing.[4]
N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-N-{trans-4-[(quinazolin-2-yl)amino]cyclohexyl}acetamide: A more complex molecule that contains a substituted cyclohexane ring, offering a glimpse into its potential conformations.[5]
a = 5.3Å, b = 6.9Å, c = 9.9Å, α = 81°, β = 88°, γ = 72°
a = 12.1Å, b = 3.8Å, c = 9.3Å
To be determined
Key Hydrogen Bonds
N-H···N intermolecular chains
N-H···N trimeric motifs
Expected N-H···O and potential C-H···N interactions
Conformation
Planar pyrazole ring
Planar pyrazole ring
Expected chair conformation of cyclohexane
Analysis and Discussion
The crystal structures of 4-fluoro-1H-pyrazole and 4-chloro-1H-pyrazole reveal that even small changes to the pyrazole ring can significantly influence the supramolecular assembly.[3][4] The fluoro-substituted compound forms one-dimensional chains via N-H···N hydrogen bonds, while the chloro analogue assembles into trimeric motifs.[3][4] This highlights the importance of substituent effects on crystal packing.
For our target molecule, N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, we can anticipate several key structural features:
Cyclohexane Conformation: The cyclohexane ring is expected to adopt a stable chair conformation. The orientation of the pyrazole and pivalamide substituents (axial vs. equatorial) will be a critical determinant of the overall molecular shape.
Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the amide carbonyl oxygen is a strong acceptor. We can predict the formation of robust N-H···O hydrogen bonds, which will likely play a dominant role in the crystal packing.
Intermolecular Interactions: In addition to hydrogen bonding, weaker interactions such as C-H···N and C-H···π interactions involving the pyrazole ring may also influence the solid-state arrangement.
The experimental determination of the crystal structure of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide will provide definitive answers to these structural questions, enabling a deeper understanding of its physicochemical properties and its potential for interaction with biological targets.
Part 3: Conclusion and Future Directions
This guide has provided a comprehensive framework for the crystallographic analysis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide. By following the detailed experimental protocols and employing a comparative analytical approach, researchers can unlock the three-dimensional structure of this and other novel compounds. The resulting structural data will be invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. The deposition of this future structure into public databases like the CCDC will further enrich the collective knowledge of the scientific community.
References
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re3data.org. Cambridge Structural Database. Available from: [Link].
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Desrochers, P. J., et al. (2022). CCDC 2130342: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available from: [Link].
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Mezei, G., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available from: [Link].
Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1237-1239. Available from: [Link].
Simon Fraser University. Appendix D. Experimental Data for Chapter 4. Available from: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 134812662, N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-N-{trans-4-[(quinazolin-2-yl)amino]cyclohexyl}acetamide. Available from: [Link].
PubChemLite. 1-(5-amino-1-methyl-1h-pyrazol-4-yl)ethan-1-one. Available from: [Link].
A Comparative Guide to the Elemental Analysis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
This guide provides a comprehensive examination of the elemental analysis specifications for the novel compound N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide. Designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive examination of the elemental analysis specifications for the novel compound N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a comparative analysis of key analytical techniques, grounded in the principles of scientific integrity and practical application. We will explore the causality behind methodological choices, ensuring that every protocol described is part of a self-validating system for structural confirmation and purity assessment.
Introduction: The Imperative of Purity and Composition
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a complex heterocyclic compound whose utility in pharmaceutical and research applications is fundamentally dependent on its structural integrity and purity. Elemental analysis serves as a primary, quantitative method to verify the empirical formula of a newly synthesized compound.[1][2] By precisely measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), we can confirm that the synthesized product matches its theoretical composition, providing a critical data point for quality control and regulatory submission.[3][4]
Theoretical Elemental Composition
The first step in any elemental analysis workflow is the calculation of the theoretical composition from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured.
Molecular Formula: C₁₄H₂₅N₃O
Molecular Weight: 251.37 g/mol
Based on this, the theoretical mass percentages of each element are as follows:
Element
Atomic Weight ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Mass Percentage (%)
Carbon (C)
12.011
14
168.154
66.89%
Hydrogen (H)
1.008
25
25.200
10.02%
Nitrogen (N)
14.007
3
42.021
16.72%
Oxygen (O)
15.999
1
15.999
6.36%
Gold Standard for Stoichiometric Analysis: Combustion Analysis
For determining the CHN (and O) content of a pure organic compound like N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, combustion analysis is the universally accepted gold standard.[5][6] This technique is foundational for confirming the empirical formula and assessing purity with high precision.[1]
Principle of Operation
The method relies on the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically >1000°C).[7][8] This process converts the constituent elements into simple, stable gases:
Carbon → Carbon Dioxide (CO₂)
Hydrogen → Water (H₂O)
Nitrogen → Nitrogen Gas (N₂)
These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[4][9] The instrument's software then back-calculates the mass percentage of each element in the original sample. Oxygen is typically determined separately via high-temperature pyrolysis.[3][4]
Acceptance Criteria and Self-Validation
For a sample to be considered pure, the experimentally determined mass percentages for C, H, and N must closely match the theoretical values. The widely accepted tolerance in academic and industrial research is ±0.4% .[10][11]
Table 2: Hypothetical Experimental Data for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Element
Theoretical %
Experimental Run 1 (%)
Deviation (%)
Experimental Run 2 (%)
Deviation (%)
Status
C
66.89
67.15
+0.26
66.68
-0.21
Pass
H
10.02
10.11
+0.09
10.05
+0.03
Pass
N
16.72
16.59
-0.13
16.80
+0.08
Pass
The trustworthiness of this protocol is self-validating; if the experimental results for all three elements fall within the ±0.4% window of the calculated values for the target structure, it provides strong evidence of both correct structural identity and high purity. Deviations outside this range often indicate the presence of solvents, water, or other impurities.
Comparative Guide to Analytical Techniques
While combustion analysis is ideal for determining bulk composition, a comprehensive characterization, particularly in a pharmaceutical context, requires assessing other elemental components, namely trace elemental impurities.[12] Techniques like Inductively Coupled Plasma (ICP) are designed for this purpose and offer a valuable comparison point.
Table 3: Comparison of Key Elemental Analysis Techniques
Feature
Combustion Analysis (CHNS/O)
ICP-Optical Emission Spectrometry (ICP-OES)
ICP-Mass Spectrometry (ICP-MS)
Primary Application
Determines % composition of C, H, N, S, O in pure organic compounds.[3][5]
Quantifies trace to minor levels of metallic and some non-metallic elements.[12][13]
Quantifies ultra-trace levels of most elements in the periodic table.[14][15]
Principle
High-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂).[6][7]
Excitation of atoms in an argon plasma and detection of emitted light at characteristic wavelengths.[16]
Ionization of atoms in an argon plasma and separation/detection of ions based on mass-to-charge ratio.[14]
Typical Sensitivity
~0.1% (1000 ppm)
Parts per million (ppm) to high parts per billion (ppb).[16]
Parts per billion (ppb) to parts per trillion (ppt).[14]
Sample Preparation
Weighing a small solid/liquid sample into a tin capsule.[17]
Acid digestion to create an acidified aqueous solution.[12]
Acid digestion, often requiring high-purity acids to minimize background contamination.
Primarily aqueous solutions; some organic solvents.[12]
Primarily aqueous solutions.
Destructive?
Yes
Yes
Yes
Causality of Method Selection
A researcher's choice of technique is dictated by the analytical question:
To confirm the identity and purity of the target molecule: Combustion analysis is the only appropriate choice as it directly measures the core organic elements that define the compound's stoichiometry.
To screen for residual metal catalysts (e.g., Pd, Pt, Ru) from synthesis or to comply with regulatory limits on heavy metals (e.g., Pb, As, Cd, Hg): ICP-MS is the preferred method due to its exceptional sensitivity, which is required to meet the low permitted daily exposure (PDE) limits set by guidelines like ICH Q3D and USP <232>.[13][16] ICP-OES can be used when the expected impurity levels are higher.[13]
Experimental Protocols and Workflow
Workflow for Elemental Composition Verification
The logical flow from sample receipt to final purity confirmation is a critical, multi-step process.
Caption: Workflow for CHN Analysis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide.
Protocol 1: CHN Determination by Combustion Analysis
Sample Preparation: Ensure the sample is homogenous and thoroughly dried under vacuum to remove residual solvents or water, which would alter the C, H, and O percentages.
Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the compound into a clean tin capsule.[17] Record the weight precisely.
Encapsulation: Crimp the tin capsule to securely enclose the sample and eliminate atmospheric contamination.
Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) to ensure accuracy.
Analysis: Place the encapsulated sample into the instrument's autosampler. The analyzer will drop the sample into a high-temperature furnace (~1000°C) with a pulse of pure oxygen.
Data Acquisition: The combustion products (CO₂, H₂O, N₂) are carried by helium gas through separation columns and are measured by the thermal conductivity detector.
Reporting: The instrument software automatically calculates and reports the weight percentages of C, H, and N based on the sample weight and detector response.
Validation: Compare the experimental results to the theoretical values. The deviation for each element should not exceed ±0.4%.
Conclusion
The elemental analysis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is a clear example of a multi-faceted analytical challenge. While combustion analysis is the definitive technique for verifying the compound's stoichiometric formula and is the primary specification for purity, a comprehensive quality assessment in a drug development context necessitates the use of complementary techniques like ICP-MS to control for inorganic elemental impurities. Understanding the principles, applications, and limitations of each method allows researchers to generate a robust and defensible analytical data package, ensuring the identity, purity, and safety of the compound.
References
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
Wikipedia. (n.d.). Combustion analysis.
What Is an Elemental Analyzer & How Does It Work?. (2023, July 31).
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination.
Chromatography Today. (2026, February 15). Elemental analysis in the context of fuels is a crucial analytical technique used to determine the elemental composition of various types of fuels.
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis.
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis.
Navigating the Disposal of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide: A Guide for Laboratory Professionals
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of ou...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, a compound featuring a pyrazole heterocycle linked to a cyclohexylpivalamide moiety. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a robust disposal plan can be formulated by understanding the hazards associated with its constituent functional groups and adhering to established best practices for laboratory chemical waste management.
The core principle of this guide is to treat N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide as a hazardous waste material, exercising caution due to the potential toxicological properties of pyrazole derivatives and the general imperative to prevent the release of synthetic compounds into the environment.
Part 1: Hazard Assessment and Core Principles
Before initiating any disposal procedure, a thorough hazard assessment is paramount. This involves consulting the Safety Data Sheets (SDS) for analogous compounds and understanding the regulatory framework governing chemical waste.
Understanding the Chemical Risks
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is comprised of three key structural components: a pyrazole ring, a cyclohexane linker, and a pivalamide group.
Pyrazole Moiety: Pyrazole and its derivatives are known to exhibit a range of biological activities.[1][2][3] The parent compound, 1H-Pyrazole, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] It is also considered toxic in contact with skin and may cause damage to organs through prolonged or repeated exposure.[6] Therefore, any waste containing the pyrazole functional group must be handled with appropriate personal protective equipment (PPE) and contained to prevent exposure.
Pivalamide Moiety: Pivalamide itself is a stable amide.[7][8] While not acutely hazardous, amides can be irritants, and their thermal decomposition can release toxic fumes such as nitrogen oxides.[4]
Cyclohexyl Linker: The cyclohexane group is a common aliphatic scaffold and is not expected to confer unusual hazards.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Academic and research laboratories have specific guidelines, such as those outlined in Subpart K of 40 CFR Part 262, which provide a framework for managing laboratory waste.[9][11] It is crucial to consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with federal, state, and local regulations.[12]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe collection, storage, and disposal of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide waste.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
Eye Protection: Chemical safety goggles or a face shield.[13]
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[13]
An In-Depth Technical Guide to the Safety and Handling of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
Introduction N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their wide range of b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The safe handling of such novel compounds is paramount to protect laboratory personnel and the environment. This guide provides a detailed overview of essential safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles.
Hazard Assessment and Physicochemical Properties
While specific data for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide is limited, the hazard profile can be inferred from related pyrazole compounds. Pyrazole derivatives are generally considered to be of moderate toxicity.[3]
Anticipated Hazards:
Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[4]
Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern, and the compound may be harmful if ingested or if the dust is inhaled.[3]
Respiratory Irritation: As a powder, it may cause respiratory tract irritation.[5]
Physicochemical Properties (Predicted/Analog-Based):
Due to the lack of specific experimental data for N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, the following table provides data for related structures to give an indication of its likely properties.
Property
Predicted/Analog Value
Rationale/Source
Molecular Formula
C₁₄H₂₃N₃O
-
Appearance
Likely a solid powder
Common for similar organic compounds
Melting Point
Not available
-
Boiling Point
Not available
-
Solubility
Likely soluble in organic solvents
Based on general properties of pyrazole derivatives[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[6]
Adherence to standard laboratory operating procedures is essential for the safe handling of this compound.
Engineering Controls
Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: Ensure the laboratory has adequate general ventilation.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent bench paper.
Weighing:
Use an analytical balance inside the fume hood.
To minimize dust generation, gently scoop the compound onto weighing paper. Avoid pouring directly from the container if it is likely to create dust.
Close the primary container immediately after use.
Dissolution:
If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
If necessary, use a magnetic stirrer or gentle agitation to dissolve the compound.
Post-Handling:
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
Dispose of all contaminated disposable materials (e.g., weighing paper, gloves, bench paper) in a designated hazardous waste container.
Wash hands thoroughly with soap and water after removing gloves.
Storage
Store in a tightly sealed, clearly labeled container.
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]
The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures
Spills
Small Spills (in a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
Carefully scoop the material into a labeled hazardous waste container.
Clean the spill area with a suitable solvent and then with soap and water.
Large Spills (outside a fume hood):
Evacuate the area immediately.
Alert laboratory personnel and the institutional safety officer.
Prevent entry to the area.
Follow institutional procedures for large chemical spills.
Exposure
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste generated from the handling of N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide must be treated as hazardous chemical waste.
Waste Segregation and Collection
Solid Waste: All contaminated solid materials, including gloves, bench paper, and excess compound, should be collected in a clearly labeled, sealed hazardous waste container.[12]
Liquid Waste: Solutions containing the compound and any contaminated solvents should be collected in a separate, clearly labeled hazardous waste container for liquids.[13]
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.[14]
Disposal Procedure
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Store waste containers in a designated satellite accumulation area.
Arrange for pick-up and disposal by a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[15]
Visualization of PPE Protocol
The following diagram illustrates the recommended sequence for donning and doffing Personal Protective Equipment to ensure maximum safety and minimize cross-contamination.
Caption: Recommended PPE Donning and Doffing Workflow.
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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